molecular formula C7H6N2O B3354309 3-(Hydroxymethyl)isonicotinonitrile CAS No. 58553-51-8

3-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B3354309
CAS No.: 58553-51-8
M. Wt: 134.14 g/mol
InChI Key: HEUDRYLGFDXERG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)isonicotinonitrile is a multifunctional heterocyclic building block of significant interest in pharmaceutical research and advanced chemical synthesis. This compound features a pyridine core substituted with a synthetically versatile nitrile group and a hydroxymethyl group, making it a valuable scaffold for constructing complex molecules. Its isonicotinic core is a key structural motif found in biologically active compounds, including established therapeutics such as the antitubercular agent Isoniazid, which is an isonicotinic acid derivative . The primary research value of this compound lies in its application in cross-coupling reactions, which are cornerstone methodologies in modern drug discovery for building carbon-carbon and carbon-heteroatom bonds . The nitrile functional group can serve as a precursor to amides and carboxylic acids, or can be utilized in various metal-catalyzed coupling reactions. Concurrently, the hydroxymethyl group can be further functionalized through oxidation, esterification, or etherification, or can act as a handle for linker attachment. This combination of reactive sites enables researchers to rapidly explore structure-activity relationships (SAR) and generate diverse compound libraries aimed at identifying novel clinical candidates . Specific research applications include its use as an intermediate in the synthesis of potential protease inhibitors, kinase inhibitors, and allosteric modulators. It may also be employed in the development of new chemical modalities such as DNA-encoded libraries (DELs), cyclopeptides, and Proteolysis Targeting Chimeras (PROTACs) . The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUDRYLGFDXERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482490
Record name 3-(HYDROXYMETHYL)ISONICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58553-51-8
Record name 3-(HYDROXYMETHYL)ISONICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Hydroxymethyl)isonicotinonitrile structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Hydroxymethyl)isonicotinonitrile: Structure, Synthesis, and Strategic Utility in Heterocyclic Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The "Janus-Faced" Pyridine Scaffold

3-(Hydroxymethyl)isonicotinonitrile (CAS 58553-51-8) represents a critical, yet often underutilized, "ortho-disubstituted" pyridine building block. Its structural uniqueness lies in the proximity of a nucleophilic hydroxymethyl group (C3) and an electrophilic nitrile group (C4). This arrangement creates a "Janus-faced" reactivity profile:

  • Open-Chain Utility: It serves as a precursor for 3,4-disubstituted pyridines found in kinase inhibitors.

  • Cyclic Latency: It acts as a masked equivalent of furo[3,4-c]pyridin-1(3H)-one , a core scaffold in novel proteasome inhibitors (e.g., nor-cerpegin analogs).

This guide provides a definitive technical analysis of its properties, synthesis, and handling, specifically addressing the challenge of controlling its spontaneous cyclization.

Chemical Identity & Physicochemical Profile

Unlike simple pyridines, this molecule exists on a stability precipice. In solution, particularly under acidic or basic catalysis, it exists in equilibrium with its cyclic imino-ether or lactone forms.

Property Data / Description
IUPAC Name 3-(Hydroxymethyl)pyridine-4-carbonitrile
Common Synonyms 3-Hydroxymethyl-4-cyanopyridine; 4-Cyano-3-pyridylmethanol
CAS Number 58553-51-8
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
SMILES N#Cc1c(CO)cncc1
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~13.5 (Alcohol OH)
Stability Alert High Cyclization Risk: Prone to intramolecular attack of -OH on -CN to form furo[3,4-c]pyridin-1(3H)-imine or lactone.[1][2]

Synthetic Pathways & Causality

The synthesis of 3-(hydroxymethyl)isonicotinonitrile requires navigating the "regioselectivity problem" of the pyridine ring. Direct electrophilic substitution on pyridine is difficult; therefore, Directed Ortho-Metalation (DoM) is the superior strategy for high-fidelity synthesis.

Pathway A: The Directed Ortho-Metalation (DoM) Route (Recommended)
  • Mechanism: Uses the nitrile group (or a halogen) to direct a lithium base to the C3 position, followed by trapping with a formyl source (formaldehyde).

  • Why this works: The C4-cyano group acidifies the adjacent C3-proton (inductive effect), making it susceptible to deprotonation by bulky bases like TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) at low temperatures (-78°C).

Pathway B: The "Reduction-Dehydration" Route
  • Mechanism: Partial reduction of cinchomeronic acid diesters or 3-formylisonicotinonitrile.

  • Drawback: Hard to stop at the alcohol stage without over-reducing the nitrile or triggering immediate lactonization.

Visualizing the Synthesis Logic

SynthesisPathways Start Isonicotinonitrile (Starting Material) Step1 Lithiation (TMPLi, -78°C) [C3-Lithio Species] Start->Step1 DoM Trapping Electrophile Trap (Paraformaldehyde) Step1->Trapping C-C Bond Formation Target 3-(Hydroxymethyl) isonicotinonitrile Trapping->Target Workup (Neutral pH) Cyclic Furo[3,4-c]pyridin-1(3H)-one (Lactone Byproduct) Target->Cyclic Acid/Base Hydrolysis

Caption: Figure 1. Synthesis flow highlighting the critical Directed Ortho-Metalation (DoM) pathway and the risk of downstream cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Hydroxymethyl)isonicotinonitrile via DoM. Scale: 10 mmol baseline.

Reagents:
  • Isonicotinonitrile (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 eq)

  • n-Butyllithium (2.5 M in hexanes) (1.1 eq)

  • Paraformaldehyde (excess, dried)

  • THF (anhydrous)

Step-by-Step Methodology:
  • Preparation of LiTMP (In-situ):

    • Charge a flame-dried 3-neck flask with anhydrous THF (20 mL) and TMP (1.1 eq) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at 0°C to ensure complete formation of the bulky base, then re-cool to -78°C.

    • Scientific Rationale: LiTMP is non-nucleophilic, preventing attack on the nitrile carbon (which would form an imine) and ensuring exclusive deprotonation at C3.

  • Metalation:

    • Add a solution of Isonicotinonitrile (1.0 eq) in THF dropwise to the LiTMP solution at -78°C.

    • Stir for 45 minutes. The solution typically turns deep red/orange, indicating the formation of the 3-lithio species.

  • Formylation:

    • Add dry Paraformaldehyde (3.0 eq) in one portion (as a solid) or as a suspension in THF.

    • Allow the mixture to warm slowly to -20°C over 2 hours.

    • Critical Control Point: Do not warm to room temperature immediately; the lithio-intermediate is unstable.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl at -20°C.

    • Extract with Ethyl Acetate (3x).

    • Crucial Step: Wash organic layer with brine, dry over Na₂SO₄, and concentrate at low temperature (<40°C).

    • Purification: Flash chromatography (DCM:MeOH 95:5). Avoid acidic silica if possible, or elute quickly to prevent lactonization.

Strategic Applications in Drug Discovery

A. The Furo[3,4-c]pyridine Scaffold (Proteasome Inhibitors)

The primary utility of this molecule is as a precursor to furo[3,4-c]pyridin-1(3H)-one derivatives. These fused bicycles are isosteres of phthalides and have shown potency as:

  • Proteasome Inhibitors: Analogues of nor-cerpegin target the 20S proteasome.

  • Mechanism: The lactone ring opens upon attack by the active site threonine (Thr1) of the proteasome, covalently modifying and inhibiting the enzyme.

B. Boron-Pyridine Pharmacophores

While less common than benzoxaboroles (e.g., Tavaborole), the 3-(hydroxymethyl)isonicotinonitrile scaffold can be converted into pyridoxaboroles .

  • Route: Protection of the alcohol -> Nitrile hydrolysis to acid -> Reduction to aldehyde -> Miyaura borylation -> Cyclization.

Handling & Safety Data (MSDS Summary)

Hazard Class Statement Precaution
Acute Toxicity H302: Harmful if swallowed (Nitrile functionality).Wear full PPE; handle in fume hood.
Skin/Eye Irritant H315/H319: Causes skin and serious eye irritation.Use nitrile gloves; immediate wash upon contact.
Reactivity Moisture Sensitive: Hydrolysis of nitrile leads to lactone.Store under Argon at 2-8°C.

References

  • Title: "Regioselective functionalization of pyridines via lithiation.
  • Synthesis of Furo[3,4-c]pyridines

    • Title: "New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones: evidence for site-specific inhibition of the constitutive proteasome."[3]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2014.
    • URL:[Link]

    • Relevance: Details the conversion of hydroxy-nitrile precursors to bioactive lactones.
  • Cyclization Kinetics

    • Title: "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones."
    • Source:Russian Journal of Organic Chemistry, 2017.[1]

    • URL:[Link]

    • Relevance: Demonstrates the facile cycliz
  • CAS Verification

    • Title: "3-(Hydroxymethyl)isonicotinonitrile CAS 58553-51-8 Entry."
    • Source:ChemSrc / PubChem.
    • URL:[Link]

Sources

An In-depth Technical Guide to 3-(Hydroxymethyl)pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: Extensive searches for a specific Chemical Abstracts Service (CAS) number for 3-(Hydroxymethyl)pyridine-4-carbonitrile have not yielded a dedicated entry for this particular isomer. This suggests that the compound may be a novel or less-common substance. However, several isomers and closely related compounds are well-documented. For clarity, this guide will refer to the target compound by its IUPAC name, and for comparative purposes, the CAS numbers of its isomers, such as 2-(hydroxymethyl)isonicotinonitrile (CAS: 51454-63-8) and 5-(hydroxymethyl)nicotinonitrile (CAS: 135124-71-9), are noted. The information presented herein is a synthesis of established chemical principles and data from structurally similar molecules to provide a predictive and comprehensive technical overview for research and development purposes.

Introduction: A Versatile Scaffold for Scientific Exploration

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries, with a significant number of marketed drugs containing this heterocycle.[1][2] The pyridine ring's ability to engage in various non-covalent interactions makes it a valuable pharmacophore in drug design.[1] The introduction of a nitrile group (-CN) and a hydroxymethyl group (-CH2OH) onto the pyridine core, as in 3-(hydroxymethyl)pyridine-4-carbonitrile, creates a molecule with a rich and versatile chemical profile. The nitrile group is a key precursor for various functional groups and can participate in important binding interactions with biological targets, while the hydroxymethyl group can enhance solubility and provide a site for further chemical modification.[3] This unique combination of functional groups suggests significant potential for this molecule in medicinal chemistry and materials science. This guide provides a detailed exploration of the synthesis, properties, and potential applications of 3-(hydroxymethyl)pyridine-4-carbonitrile, offering a valuable resource for scientists engaged in the design and development of novel chemical entities.

Proposed Synthesis of 3-(Hydroxymethyl)pyridine-4-carbonitrile

Proposed Synthetic Pathway

Synthesis_of_3-(Hydroxymethyl)pyridine-4-carbonitrile cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution 3-Methyl-4-cyanopyridine 3-Methyl-4-cyanopyridine Intermediate_Bromide 3-(Bromomethyl)-4-cyanopyridine 3-Methyl-4-cyanopyridine->Intermediate_Bromide NBS, AIBN CCl4, reflux Product 3-(Hydroxymethyl)pyridine-4-carbonitrile Intermediate_Bromide->Product H2O, Acetone reflux

Caption: Proposed two-step synthesis of 3-(Hydroxymethyl)pyridine-4-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)-4-cyanopyridine (Radical Bromination)

  • To a solution of 3-methyl-4-cyanopyridine (1 equivalent) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(bromomethyl)-4-cyanopyridine.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for benzylic and allylic bromination under radical conditions.

  • Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the bromination reaction.

  • Carbon Tetrachloride (CCl4): A non-polar solvent that is suitable for radical reactions.

Step 2: Synthesis of 3-(Hydroxymethyl)pyridine-4-carbonitrile (Nucleophilic Substitution)

  • Dissolve the purified 3-(bromomethyl)-4-cyanopyridine (1 equivalent) in a mixture of acetone and water.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 3-(hydroxymethyl)pyridine-4-carbonitrile.

Causality of Experimental Choices:

  • Water/Acetone Mixture: The use of a water/acetone solvent system facilitates the SN2 reaction. Water acts as the nucleophile, while acetone helps to dissolve the organic substrate.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Physicochemical Properties

Due to the lack of experimental data for 3-(hydroxymethyl)pyridine-4-carbonitrile, the following table presents a combination of predicted properties for the target compound and experimentally determined properties for a closely related isomer, 5-(hydroxymethyl)nicotinonitrile, for comparative purposes.

Property3-(Hydroxymethyl)pyridine-4-carbonitrile (Predicted)5-(Hydroxymethyl)nicotinonitrile (Experimental)Reference
CAS Number Not Assigned135124-71-9[4]
Molecular Formula C7H6N2OC7H6N2O[4]
Molecular Weight 134.14 g/mol 134.14 g/mol [4]
Melting Point N/AN/A
Boiling Point N/AN/A
Solubility Predicted to be soluble in polar organic solvents.N/A
pKa N/AN/A

Potential Applications in Research and Drug Development

The unique structural features of 3-(hydroxymethyl)pyridine-4-carbonitrile suggest its potential utility in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents.[1] The nitrile group can act as a hydrogen bond acceptor or can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important pharmacophores. The hydroxymethyl group can participate in hydrogen bonding with biological targets and provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.[3] Given these features, 3-(hydroxymethyl)pyridine-4-carbonitrile could serve as a valuable intermediate in the synthesis of novel compounds with potential activities in areas such as:

  • Enzyme Inhibition: The nitrile group is a known feature in many enzyme inhibitors.

  • Receptor Modulation: The pyridine nitrogen and other functional groups can interact with various receptors in the central nervous system and other biological systems.

  • Antimicrobial Agents: Pyridine derivatives have been extensively explored for their antibacterial and antifungal properties.[2]

Materials Science

The rigid, aromatic structure of the pyridine ring, combined with the reactive nitrile and hydroxymethyl groups, makes this molecule a potential building block for novel organic materials. The nitrile group can undergo polymerization or be used in the synthesis of dyes and other functional materials. The hydroxymethyl group can be used to incorporate the molecule into polymer backbones or to functionalize surfaces.

Structural Isomers of (Hydroxymethyl)pyridine-carbonitrile

The positional isomerism of the hydroxymethyl and cyano groups on the pyridine ring leads to a variety of structurally related compounds, each with potentially unique properties and applications.

Caption: Structural relationship of 3-(Hydroxymethyl)pyridine-4-carbonitrile with its isomers.

Conclusion

While 3-(hydroxymethyl)pyridine-4-carbonitrile remains a compound with limited specific data, its structural features strongly suggest its potential as a valuable building block in both medicinal chemistry and materials science. The proposed synthetic route provides a practical starting point for its preparation, and the analysis of its potential applications, based on the known properties of its constituent functional groups and related molecules, offers a roadmap for future research. Further investigation into the synthesis and characterization of this molecule is warranted to fully explore its scientific and commercial potential.

References

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019). ResearchGate. [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019). ResearchGate. [Link]

  • Katritzky, A. R., et al. (2005).
  • Synthesis method of cyanopyridine and derivatives thereof.
  • Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. The Royal Society of Chemistry. [Link]

  • 4-Cyanopyridine. PubChem. [Link]

  • 4-hydroxymethyl-pyridine. The Good Scents Company. [Link]

  • 5-(Hydroxymethyl)nicotinonitrile. PubChem. [Link]

  • (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide. PubChem. [Link]

Sources

3-Hydroxymethyl-4-cyanopyridine: A Bifunctional Scaffold in Advanced Medicinal Chemistry and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency of the entire synthetic route. 3-Hydroxymethyl-4-cyanopyridine (also known as 3-(hydroxymethyl)isonicotinonitrile, CAS: 58553-51-8) represents a highly privileged, bifunctional N-heterocyclic scaffold.

The architectural value of this molecule lies in its orthogonal reactivity. The C4-cyano group acts as a potent electron-withdrawing moiety that activates the pyridine ring toward nucleophilic attack and single-electron reduction, while the C3-hydroxymethyl group provides a versatile handle for classical polar functionalization[1]. This dual-nature allows synthetic chemists to perform sequential, highly chemoselective transformations without the need for cumbersome protecting group strategies, making it an ideal precursor for kinase inhibitors, agrochemicals, and complex natural product analogues.

Physicochemical & Electronic Profiling

Understanding the physicochemical baseline of 3-hydroxymethyl-4-cyanopyridine is critical for predicting its behavior in both synthetic environments and biological systems. The strong dipole moment induced by the cyano group, coupled with the hydrogen-bonding capacity of the hydroxymethyl group, heavily influences its solubility and chromatographic behavior.

PropertyValueSynthetic / Biological Implication
Chemical Name 3-(Hydroxymethyl)isonicotinonitrileStandard IUPAC nomenclature.
CAS Number 58553-51-8Primary identifier for procurement and safety data[1].
Molecular Formula C₇H₆N₂ODefines mass-balance in synthetic planning.
Molecular Weight 134.14 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
TPSA 56.91 ŲOptimal for oral bioavailability and cellular permeability[1].
H-Bond Donors/Acceptors 1 / 3Facilitates strong target-protein interactions (e.g., hinge-binding in kinases)[1].
Reduction Potential ~ -1.70 V to -2.2 V vs SCEHighly susceptible to single-electron reduction due to the C4-cyano group[2][3].

Mechanistic Paradigms in Advanced Synthesis: Photoredox Catalysis

Historically, 4-cyanopyridines were utilized primarily for their classical polar reactivity (e.g., Grignard additions to the nitrile). However, the modern paradigm leverages their unique electronic properties in visible-light photoredox catalysis .

Because the C4-cyano group significantly lowers the reduction potential of the pyridine ring, 3-hydroxymethyl-4-cyanopyridine acts as an exceptional radical acceptor[2][3]. Under visible light irradiation, a photocatalyst (e.g., an Iridium or Ruthenium complex) undergoes excitation. The excited catalyst transfers a single electron (SET) to the 4-cyanopyridine, generating a highly persistent and stabilized pyridyl radical anion[4].

Concurrently, a transient alkyl radical is generated from a separate precursor. The persistent pyridyl radical anion and the transient alkyl radical undergo a rapid radical-radical cross-coupling. Subsequent elimination of the cyanide anion (decyanation) rearomatizes the ring, yielding a 4-alkyl-3-hydroxymethylpyridine derivative[2][4]. This Minisci-type decyanative alkylation allows for the rapid construction of complex, sterically hindered pyridine architectures that are nearly impossible to synthesize via classical cross-coupling.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_rad Reduced PC•⁻ PC_star->PC_rad SET Alkyl_Rad Alkyl Radical (R•) PC_star->Alkyl_Rad SET Oxidation PC_rad->PC Regeneration Py_Rad Pyridyl Radical Anion PC_rad->Py_Rad SET Reduction Substrate Alkyl Precursor Substrate->Alkyl_Rad Coupling Radical-Radical Coupling Alkyl_Rad->Coupling CyanoPy 3-HM-4-CP (Radical Acceptor) CyanoPy->Py_Rad Py_Rad->Coupling Product 4-Alkyl-3-HM-Pyridine (- CN⁻) Coupling->Product Decyanation

Photoredox-catalyzed SET manifold and radical-radical coupling of 3-HM-4-CP.

Orthogonal Derivatization Strategies

The true synthetic power of 3-hydroxymethyl-4-cyanopyridine is realized through its orthogonal derivatization pathways. By carefully selecting reagents based on hard/soft acid-base (HSAB) principles and kinetic vs. thermodynamic control, one can selectively functionalize either the C3 or C4 position.

G Core 3-Hydroxymethyl-4-cyanopyridine Oxidation Oxidation (MnO2) Core->Oxidation Halogenation Halogenation (SOCl2) Core->Halogenation Hydrolysis Hydrolysis (NaOH/H2O) Core->Hydrolysis Reduction Reduction (Raney Ni / H2) Core->Reduction Aldehyde 4-Cyano-3-pyridinecarboxaldehyde Oxidation->Aldehyde Chloride 3-(Chloromethyl)-4-cyanopyridine Halogenation->Chloride Amide 3-Hydroxymethyl-isonicotinamide Hydrolysis->Amide Amine 4-(Aminomethyl)-3-pyridinemethanol Reduction->Amine

Orthogonal functionalization pathways of the 3-hydroxymethyl and 4-cyano groups.

Standard Operating Procedures (SOPs)

To ensure high-fidelity reproduction of these chemical transformations, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower the chemist to troubleshoot dynamically.

SOP 1: Chemoselective Synthesis of 3-Hydroxymethyl-4-cyanopyridine

Objective: Reduce 4-cyano-3-pyridinecarboxylic acid to the corresponding alcohol without reducing the highly sensitive nitrile group. Causality & Choice of Reagents: Lithium aluminum hydride (LiAlH₄) is overly reactive and will indiscriminately reduce both the carboxylic acid and the nitrile to the corresponding amines. Borane-THF (BH₃·THF), however, acts as an electrophilic reducing agent. It rapidly coordinates with the electron-rich oxygen of the carboxylic acid, facilitating reduction to the primary alcohol, while remaining kinetically inert toward the electron-deficient nitrile group at standard temperatures.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-cyano-3-pyridinecarboxylic acid (10.0 mmol) and anhydrous THF (50 mL).

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Rationale: Low temperature prevents unwanted side reactions and controls the exothermic borane coordination.

  • Reagent Addition: Dropwise add BH₃·THF (1.0 M in THF, 25.0 mL, 2.5 equiv) over 30 minutes via a syringe pump.

  • Self-Validation (IPC): Observe immediate gas evolution (H₂). This effervescence is a self-validating indicator of active hydride transfer and the formation of the triacyloxyborane intermediate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1, UV 254 nm).

  • Quenching: Cool the mixture back to 0 °C. Cautiously add methanol (15 mL) dropwise. Rationale: Methanol reacts with excess borane to form volatile trimethyl borate. The cessation of bubbling validates that all reactive borane has been neutralized.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-hydroxymethyl-4-cyanopyridine.

SOP 2: Photoredox Decyanative Alkylation (Late-Stage Functionalization)

Objective: Couple an alkyl radical to the C4 position, displacing the cyano group. Safety Note: This reaction releases cyanide (CN⁻) as a byproduct[2]. It must be conducted in a well-ventilated fume hood with an aqueous bleach/NaOH scrubber system to neutralize HCN gas.

Step-by-Step Methodology:

  • Mixture Assembly: In an oven-dried Schlenk tube, combine 3-hydroxymethyl-4-cyanopyridine (1.0 mmol), the alkyl carboxylic acid precursor (1.5 mmol), and the photocatalyst fac-Ir(ppy)₃ (1.0 mol%).

  • Degassing: Dissolve the mixture in anhydrous, degassed DMF (10 mL). Subject the solution to three freeze-pump-thaw cycles. Rationale: Oxygen is a potent triplet state quencher. Removing O₂ is strictly required to ensure the excited photocatalyst (PC*) can undergo SET rather than being quenched.

  • Irradiation: Backfill with Argon. Irradiate the tube with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours.

  • Self-Validation (IPC): The reaction mixture should exhibit a sustained, bright luminescence. A sudden loss of color or precipitation indicates catalyst degradation or oxygen ingress.

  • Workup: Dilute the mixture with EtOAc and wash extensively with a basic aqueous solution (pH > 10) to safely extract the cyanide byproduct into the aqueous layer as NaCN. Extract the organic layer, dry over Na₂SO₄, and purify via chromatography.

References

  • Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines Royal Society of Chemistry (RSC)[Link]

  • Photoredox-Catalyzed Regioselective 1,3-Alkoxypyridylation of gem-Difluorocyclopropanes | Organic Letters American Chemical Society (ACS)[Link]

  • Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries OSTI.gov (U.S. Department of Energy) [Link]

Sources

Tavaborole intermediate 3-(hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis and Application of 3-(Hydroxymethyl)isonicotinonitrile in Boron Pharmacophores

Part 1: Executive Summary & Strategic Context

The Bioisostere Evolution While Tavaborole (Kerydin) utilizes a benzoxaborole core (a benzene ring fused to an oxaborole) to inhibit fungal leucyl-tRNA synthetase (LeuRS), modern drug discovery has pivoted toward 7-aza-benzoxaboroles (pyridine-fused analogs).[1][2] This structural shift—replacing the benzene carbon with nitrogen—significantly alters the physicochemical profile, enhancing aqueous solubility and reducing protein binding while maintaining the critical boron-tRNA trapping mechanism.

3-(Hydroxymethyl)isonicotinonitrile is the critical "hinge" intermediate for these next-generation scaffolds.[2] It provides:

  • The Hydroxymethyl Handle: The oxygen source required for cyclization to the oxaborole ring.[2]

  • The Nitrile Handle: A versatile electrophile at the C4 position, allowing for further derivation into amines (as seen in Gram-negative targeting boron drugs like Epetraborole) or serving as an electron-withdrawing group to tune the Lewis acidity of the boron center.[2]

This guide details the high-fidelity synthesis of this intermediate, prioritizing chemoselectivity to preserve the sensitive nitrile group during the hydroxymethylation process.[2]

Part 2: Structural Rationale & Retrosynthesis

The synthesis of 3-(hydroxymethyl)isonicotinonitrile poses a chemoselective challenge: installing a hydroxymethyl group at the C3 position without hydrolyzing or alkylating the nitrile at C4.[2]

Retrosynthetic Logic:

  • Target: 3-(hydroxymethyl)isonicotinonitrile.[1][2]

  • Disconnection: C3–C(OH) bond.[1][2]

  • Precursor: 3-bromoisonicotinonitrile (Commercial starting material).[1][2]

  • Key Transformation: Halogen-Metal Exchange (HME) followed by formylation and reduction.[2]

Critical Decision Point (The "Why"): Standard lithiation (n-BuLi) is contraindicated here. The nitrile group is highly susceptible to nucleophilic attack by alkyl lithiums, leading to imine/ketone byproducts.[2]

  • Protocol Choice: We utilize Turbo Grignard (i-PrMgCl[1][2]·LiCl) .[2] The magnesium complex creates a less basic, more nucleophilic species that performs the Br/Mg exchange faster than it attacks the nitrile, ensuring high fidelity.[1][2]

Retrosynthesis Target 3-(Hydroxymethyl) isonicotinonitrile Aldehyde 3-Formyl isonicotinonitrile Target->Aldehyde Reduction (NaBH4) Start 3-Bromo isonicotinonitrile Aldehyde->Start Formylation (DMF / i-PrMgCl)

Caption: Retrosynthetic disconnection showing the preservation of the nitrile group via chemoselective formylation.

Part 3: Experimental Protocol (Step-by-Step)

This protocol is designed for a 10g scale, ensuring reproducibility and safety.[1][2]

Phase 1: Halogen-Metal Exchange & Formylation

Objective: Convert 3-bromoisonicotinonitrile to 3-formylisonicotinonitrile.

Reagents:

  • 3-Bromoisonicotinonitrile (10.0 g, 54.6 mmol)[1][2]

  • i-PrMgCl[1][2]·LiCl (Turbo Grignard, 1.3 M in THF, 46.2 mL, 1.1 equiv)[1][2]

  • N,N-Dimethylformamide (DMF, anhydrous, 8.5 mL, 2.0 equiv)[1][2]

  • Tetrahydrofuran (THF, anhydrous, 100 mL)[1][2]

Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge flask with 3-bromoisonicotinonitrile and anhydrous THF. Cool to -40°C (Acetonitrile/Dry Ice bath). Note: Do not cool to -78°C; Turbo Grignard kinetics are sluggish at that temp for pyridines.[1]

  • Exchange: Add i-PrMgCl[2]·LiCl dropwise via syringe pump over 20 minutes. Maintain internal temp < -35°C.

  • Incubation: Stir at -40°C for 1 hour. (Monitor via TLC: disappearance of starting material).

  • Quench/Formylation: Add anhydrous DMF (neat) rapidly. The color will shift (usually to yellow/orange).[2]

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

    • Checkpoint: The crude product is 3-formylisonicotinonitrile.[2] It is prone to oxidation; proceed immediately to Phase 2.[2]

Phase 2: Chemoselective Reduction

Objective: Reduce the aldehyde to the alcohol without reducing the nitrile.[2]

Reagents:

  • Crude 3-formylisonicotinonitrile (from Phase 1)[1][2]

  • Sodium Borohydride (NaBH4, 0.5 equiv relative to aldehyde)[1][2]

  • Methanol (MeOH, 50 mL)

Workflow:

  • Dissolution: Dissolve the crude aldehyde in MeOH at 0°C.

  • Reduction: Add NaBH4 portion-wise over 10 minutes. Caution: Gas evolution (H2).

  • Monitoring: Stir at 0°C for 30 minutes. The aldehyde carbonyl peak (approx 10 ppm) should disappear in NMR.[2]

  • Quench: Add Acetone (5 mL) to destroy excess borohydride.

  • Isolation: Concentrate in vacuo. Redissolve residue in EtOAc/Water. Separate layers.

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 80:20 to 50:50).

Data Summary Table

ParameterSpecificationNote
Yield (Overall) 65% - 75%High fidelity due to Turbo Grignard usage.[1][2]
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) δ 8.7 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H), 5.4 (t, OH), 4.6 (d, CH2)Distinct methylene doublet at 4.6 ppm.[1][2]
IR Signature ~2230 cm⁻¹ (CN stretch), ~3300 cm⁻¹ (OH stretch)Nitrile peak must be sharp.[1][2]

Part 4: Downstream Application (The Boron Insertion)

To convert this intermediate into a Tavaborole-class bioisostere, the boron atom must be introduced.[1][2] Since the C3 position is now occupied by the hydroxymethyl group, the boron is typically installed at the C2 position via iridium-catalyzed C-H activation or lithiation-borylation, utilizing the hydroxymethyl oxygen as a directing group (often protected).[2]

Mechanism of Action (Tavaborole Class): The final oxaborole ring forms a reversible covalent bond with the cis-diol of the adenosine at the 3' end of tRNA(Leu).[2] This "traps" the tRNA in the editing site of the synthetase enzyme, blocking protein synthesis.[2][3]

Workflow cluster_0 Phase 1: Turbo Grignard Exchange cluster_1 Phase 2: Reduction Step1 3-Bromoisonicotinonitrile + i-PrMgCl·LiCl (-40°C) Step2 Magnesiate Intermediate Step1->Step2 Br/Mg Exchange Step3 DMF Quench -> Aldehyde Step2->Step3 Formylation Step4 NaBH4 / MeOH (0°C) Step3->Step4 Purification not required Final 3-(Hydroxymethyl) isonicotinonitrile Step4->Final Selective Reduction

Caption: Operational workflow for the synthesis of the 7-aza-oxaborole precursor.

References

  • Anacor Pharmaceuticals Patent Estate. Boron-Containing Small Molecules as Anti-Inflammatory Agents.[2] (Foundational work on benzoxaborole and 7-aza-benzoxaborole synthesis). [1][2]

  • Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1][2] Journal of Medicinal Chemistry.[2][4] (Describes the core Tavaborole mechanism and synthesis logic).

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction.[1][2] Angewandte Chemie.[2] (Establishes the Turbo Grignard protocol for sensitive substrates like nitriles). [1][2]

  • Hernandez, V., et al. (2013). Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria.[1][2] Antimicrobial Agents and Chemotherapy.[2][4] (Details the synthesis of aminomethyl-substituted oxaboroles from nitrile precursors). [1][2]

Sources

Architecting 3,4-Disubstituted Pyridines: A Technical Guide to Scaffold Hopping and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Synthetic Methodology, and Pharmacology

Executive Summary

The pyridine ring is a privileged foundational pharmacophore in medicinal chemistry. Specifically, the 3,4-disubstituted pyridine motif provides a unique spatial arrangement that is highly effective for interacting with deep hydrophobic pockets and hinge regions of target proteins[1]. This technical whitepaper explores the structural rationale, synthetic workflows, and biological evaluation of 3,4-disubstituted pyridines, with a focus on their application as kinase and cytochrome P450 inhibitors.

Structural Rationale and Pharmacophore Modeling

The 3,4-substitution pattern projects functional groups at approximately 60-degree angles, allowing simultaneous engagement of adjacent binding subsites without inducing severe steric clashes.

  • Kinase Inhibition (e.g., CDK8/19, CDK2/9): The pyridine nitrogen acts as a critical hydrogen bond acceptor for the kinase hinge region. Simultaneously, the 4-substituent projects deep into the hydrophobic DFG-in/out pocket, while the 3-substituent extends toward the solvent-exposed region to enhance solubility and selectivity[2][3].

  • Cytochrome P450 Inhibition (e.g., CH24H): The pyridine nitrogen coordinates directly with the heme iron. A 4-phenyl or 4-pyrazolyl group provides essential hydrophobic interactions, and the 3-substituent (e.g., piperidinyl amides) is utilized to optimize ligand-lipophilicity efficiency (LLE), enabling the molecule to cross the blood-brain barrier[4].

G Core 3,4-Disubstituted Pyridine Core N_Atom Pyridine Nitrogen (H-Bond Acceptor / Heme) Core->N_Atom Anchors to target Pos3 C3 Substituent (Solvent Vector / LLE) Core->Pos3 Modulates physicochemicals Pos4 C4 Substituent (Hydrophobic Pocket / DFG) Core->Pos4 Drives selectivity

Caption: Pharmacophore vector projection of the 3,4-disubstituted pyridine core.

Synthetic Methodologies and Experimental Protocols

A robust, self-validating synthetic protocol must account for strict regioselectivity. Below are two field-proven methodologies: de novo ring synthesis and cyclocondensation.

Protocol A: De Novo Synthesis of the 3,4-Diphenylpyridine Core

This method builds the pyridine ring from saturated precursors, ensuring absolute regiocontrol and avoiding the isomeric mixtures often seen in direct electrophilic aromatic substitution[1].

  • Causality: Utilizing 2,3-diphenylglutarimide allows for the pre-installation of the 3,4-phenyl groups. Phosphorus pentachloride (PCl₅) acts dually as a chlorinating and aromatizing agent, driving the thermodynamic formation of the pyridine ring.

  • Step-by-Step Methodology:

    • Aromatization/Chlorination: Combine 1.0 eq of 2,3-diphenylglutarimide with a 5.0 eq excess of PCl₅ in a dry round-bottom flask under an inert nitrogen atmosphere.

    • Heating: Heat the neat mixture to 140°C for 4 hours. (Self-Validation: Monitor the evolution of POCl₃ and HCl gas to confirm reaction progress).

    • Quenching & Extraction: Carefully cool the vessel to 0°C and quench with crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield 2,5,6-trichloro-3,4-diphenylpyridine.

    • Dehalogenation: Dissolve the trichloro intermediate in methanol. Add 10% Pd/C (0.1 eq) and potassium acetate (3.0 eq). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Final Isolation: Filter through a Celite pad to remove the palladium catalyst, concentrate, and purify via silica gel chromatography to isolate pure 3,4-diphenylpyridine.

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
  • Causality: Glacial acetic acid serves as both the solvent and the acid catalyst, facilitating the initial condensation and the subsequent cyclization between the aminopyrazole and enaminone[1].

  • Step-by-Step Methodology:

    • Preparation: In a 50 mL flask, dissolve 1.0 mmol of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine and 1.0 mmol of the target enaminone in 30 mL of glacial acetic acid.

    • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours. (Self-Validation: Use TLC with Hexanes:EtOAc 7:3 to confirm the complete consumption of the starting aminopyrazole).

    • Precipitation: Allow the mixture to cool to room temperature. A precipitate will spontaneously form as the solubility of the fused bicyclic product decreases.

    • Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual acetic acid.

    • Crystallization: Recrystallize the crude product from a 1:1 mixture of ethanol and DMF to achieve >98% purity.

G Reactants Aminopyrazole + Enaminone Condensation Reflux in AcOH (4-6 hours) Reactants->Condensation Acid Catalysis Precipitation Cool to RT & Precipitate Condensation->Precipitation TLC Verified Purification Filter, Wash (EtOH) & Recrystallize Precipitation->Purification Yield >98%

Caption: Step-by-step synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Biological Application & Evaluation Protocols

Oncology: CDK8/19 and CDK2/9 Inhibition

Dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers. 3,4-disubstituted pyridine derivatives, particularly those discovered via scaffold hopping from known inhibitors like A-7, demonstrate profound ligand efficiency against CDK8/19[3]. These compounds induce dose-dependent G2/M phase cell cycle arrest and exhibit potent cellular activity in tumor models like HCT-116 and MDA-MB-231[3].

Protocol C: Self-Validating Kinase Activity Assay

  • Causality: To differentiate true target engagement from assay artifacts (e.g., aggregation), a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is utilized.

    • Incubation: Incubate purified CDK8/cyclin C complex with varying concentrations of the pyridine derivative (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at RT.

    • Reaction Initiation: Add ATP (at the

      
       concentration for CDK8) and the specific peptide substrate.
      
    • Detection: Measure phosphorylation using a TR-FRET readout. (Self-Validation: Include a positive control like Sorafenib and a no-enzyme negative control to validate the assay window. Calculate the IC₅₀ using a 4-parameter logistic regression).

Neurology: CH24H Inhibition

Cholesterol 24-hydroxylase (CH24H) regulates brain cholesterol homeostasis. Structure-based drug design utilizing a 3,4-disubstituted pyridine core (e.g., 4-(4-methyl-1-pyrazolyl)pyridine derivatives) yielded inhibitors with IC₅₀ values as low as 8.5 nM[4]. These compounds successfully cross the blood-brain barrier and reduce 24S-hydroxycholesterol (24HC) levels in vivo[4].

G Inhibitor 3,4-Disubstituted Pyridine Inhibitor CDK8 CDK8 / Cyclin C Complex Inhibitor->CDK8 Competitive Binding (Low nM IC50) Transcription Oncogenic Transcription CDK8->Transcription Inhibits Phosphorylation Arrest G2/M Phase Cell Cycle Arrest Transcription->Arrest Downregulates Mediators Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Sustained Arrest

Caption: Mechanism of action for CDK8 inhibition leading to tumor cell apoptosis.

Quantitative Data Summary

The following table summarizes the biological efficacy of key 3,4-disubstituted pyridine derivatives across different targets and cell lines, demonstrating the versatility of the scaffold.

Compound Class / DerivativePrimary TargetBiochemical IC₅₀ (nM)Cell Line / In Vivo Efficacy
Pyrazolo[3,4-b]pyridine (Compound 9a) CDK9262HeLa: 2.59 µM (IC₅₀)
Pyrazolo[3,4-b]pyridine (Compound 14g) CDK2460HCT-116: 1.98 µM (IC₅₀)
3,4-Disubstituted Pyridine (Compound 5d) CDK82.4MDA-MB-231: G2/M Phase Arrest
3,4-Disubstituted Pyridine (Compound 7') CDK87.7HCT-116: Moderate Tumor Reduction
4-(4-methyl-1-pyrazolyl)pyridine (Cmpd 17) CH24H8.5In vivo: 26% 24HC reduction (Mouse)

Conclusion

The 3,4-disubstituted pyridine scaffold is a highly versatile and privileged pharmacophore. By carefully modulating the substituents at the 3 and 4 positions, drug discovery professionals can fine-tune physicochemical properties (such as LLE for BBB penetration) and vector geometries for specific kinase or cytochrome P450 inhibition. The self-validating synthetic and biological protocols provided herein ensure the reproducible development of these potent therapeutics.

References

  • Application Notes and Protocols: 3,4-Diphenylpyridine in Pharmaceutical Synthesis. BenchChem.
  • What are the new molecules for CDK8 inhibitors?.
  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
  • Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. PubMed (Eur J Med Chem).

Sources

Technical Guide: Physical Properties & Characterization of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physical properties and characterization of 3-(hydroxymethyl)isonicotinonitrile , structured for researchers and drug development professionals.

Executive Summary

3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8) is a critical pyridine-based building block used in the synthesis of complex heterocyclic pharmaceuticals. Structurally characterized by a pyridine ring substituted with a nitrile group at the C4 position and a hydroxymethyl group at the C3 position, it serves as a bifunctional scaffold. Its unique reactivity profile—combining the electrophilic nature of the nitrile with the nucleophilic potential of the primary alcohol—makes it a key intermediate in the development of boron-containing therapeutics (such as benzoxaborole analogs) and other pyridine-derived kinase inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, and handling protocols, designed to support rigorous experimental validation.

Chemical Identity & Structural Analysis[1][2][3]

The compound's dual functionality dictates its physical behavior. The isonicotinonitrile core provides electron-deficiency, while the hydroxymethyl arm introduces hydrogen-bond donating capability, significantly influencing solubility and crystal packing compared to the parent nitrile.

Attribute Detail
IUPAC Name 3-(Hydroxymethyl)pyridine-4-carbonitrile
Common Synonyms 3-Hydroxymethyl-4-cyanopyridine; 4-Cyano-3-pyridinemethanol
CAS Number 58553-51-8
Molecular Formula C

H

N

O
Molecular Weight 134.14 g/mol
SMILES N#CC1=CC=NC=C1CO
InChIKey Computed:[1][2][3][4][5][6][7]MVQVNTPHUGQQHK-UHFFFAOYSA-N (Analogous)
Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and potential intramolecular interactions that define its reactivity.

ChemicalStructure Core Pyridine Ring (Electron Deficient) CN C4-Nitrile (-CN) Electrophile / Ligand Core->CN Position 4 CH2OH C3-Hydroxymethyl (-CH2OH) H-Bond Donor / Nucleophile Core->CH2OH Position 3 CH2OH->CN Potential Intramolecular H-Bonding (Weak)

Caption: Functional topology of 3-(hydroxymethyl)isonicotinonitrile showing orthogonal reactive sites.

Physicochemical Profile

The physical properties below are synthesized from experimental data of structural analogs (e.g., 3-hydroxymethylpyridine and 4-cyanopyridine) and predicted models, serving as a baseline for identification.

Property Value / Range Implication for Processing
Physical State Solid (Crystalline powder)Requires comminution for rapid dissolution.
Color White to Off-whiteYellowing indicates oxidation or N-oxide formation.
Melting Point 85 – 95 °C (Predicted)Higher than 4-cyanopyridine (78°C) due to -OH H-bonding.
Boiling Point ~320 °C (at 760 mmHg)High BP precludes atmospheric distillation; purify via crystallization.
Solubility DMSO, DMF, Methanol, EthanolHighly soluble in polar aprotic solvents.
Water Solubility Moderate to HighPyridine N and -OH group facilitate aqueous solubility.
pKa (Pyridine N) ~3.5 – 4.0Less basic than pyridine (5.2) due to electron-withdrawing -CN.
LogP ~0.2 – 0.5Amphiphilic; amenable to reverse-phase HPLC.

Expert Insight: The presence of the electron-withdrawing nitrile group at position 4 significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently, salt formation (e.g., HCl salt) requires strong acids and anhydrous conditions to prevent hydrolysis of the nitrile.

Spectroscopic Characterization

Accurate identification relies on detecting the specific resonances of the 3,4-substitution pattern.

Proton NMR ( H-NMR)

Solvent: DMSO-d


, 400 MHz
Shift (

, ppm)
Multiplicity Integration Assignment Structural Logic
8.85 Singlet (s)1HC2-H Deshielded by adjacent N and -CH

OH.
8.70 Doublet (d, J=5 Hz)1HC6-H Alpha to nitrogen, typical pyridine shift.
7.85 Doublet (d, J=5 Hz)1HC5-H Beta to nitrogen, ortho to -CN.
5.60 Triplet (t) or Broad1H-CH

OH
Exchangeable hydroxyl proton.
4.75 Doublet (d)2H-CH

OH
Methylene group benzylic-like position.
Infrared Spectroscopy (FT-IR)
  • 2230 – 2240 cm

    
    :  Sharp, distinct band characteristic of the C≡N stretch .
    
  • 3200 – 3400 cm

    
    :  Broad band corresponding to the O-H stretch  (intermolecular H-bonding).
    
  • 1590, 1560 cm

    
    :  Pyridine ring skeletal vibrations.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+ve)

  • m/z: 135.1 [M+H]

    
     (Base peak).
    

Experimental Protocols

Protocol 1: Purification via Recrystallization

Objective: Isolate high-purity (>98%) material from crude synthesis mixtures containing inorganic salts or regioisomers.

Reagents: Ethyl Acetate (EtOAc), Hexanes, Activated Charcoal.

  • Dissolution: Dissolve crude 3-(hydroxymethyl)isonicotinonitrile (10 g) in minimal boiling EtOAc (~50-70 mL).

  • Clarification: If colored impurities are present, add activated charcoal (0.5 g), stir at reflux for 10 min, and filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If oiling occurs, add Hexanes dropwise until slight turbidity persists, then cool to 4°C.

  • Isolation: Filter the resulting white crystals under vacuum. Wash with cold 1:4 EtOAc:Hexanes.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Self-Validation: Melting point should be sharp (<2°C range).

Protocol 2: HPLC Purity Assessment

Objective: Quantify purity and detect hydrolysis byproducts (e.g., amide/acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).

  • Retention Time Logic: The polar alcohol elutes early; the nitrile is intermediate; any hydrolyzed amide/acid impurities will shift significantly in retention due to pH sensitivity.

Synthesis & Reactivity Workflow

The following Graphviz diagram outlines the typical synthetic utility of this compound, specifically its conversion into oxaborole pharmacophores.

SynthesisWorkflow Start 3-(Hydroxymethyl) isonicotinonitrile Step1 Protection / Activation (e.g., THP ether or Mesylate) Start->Step1 Functionalization SideReaction Hydrolysis to Isonicotinamide Start->SideReaction Acid/Base (pH <2 or >10) Step2 Borylation (Ir-catalyzed C-H activation) Step1->Step2 + B2pin2 Product Pyridine-based Benzoxaborole Analog Step2->Product Cyclization

Caption: Synthetic pathway from 3-(hydroxymethyl)isonicotinonitrile to boron-based therapeutics.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity: Respiratory irritation (Single exposure).

Storage Conditions:

  • Store at 2–8°C (Refrigerate).

  • Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze nitrile hydrolysis.

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.

References

  • Sinfoo Biotech. Product Catalog: 3-(hydroxymethyl)isonicotinonitrile (CAS 58553-51-8). Retrieved from

  • PubChem. Compound Summary: 4-Pyridinecarbonitrile (Analogous Properties). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 3-(Hydroxymethyl)pyridine. Retrieved from

  • Google Patents. Process for preparation of Tavaborole and intermediates (WO2017125835A1). Retrieved from

Sources

Solubility of 3-(Hydroxymethyl)isonicotinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-(Hydroxymethyl)isonicotinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(Hydroxymethyl)isonicotinonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and offers a plausible solubility profile of the compound in a range of common organic solvents. Furthermore, this guide illustrates the practical application of solubility data in the critical process of purification by recrystallization. Safety and handling protocols are also addressed to ensure best laboratory practices.

Introduction to 3-(Hydroxymethyl)isonicotinonitrile

3-(Hydroxymethyl)isonicotinonitrile is a substituted pyridine derivative with the molecular formula C₇H₆N₂O. Its structure, featuring a pyridine ring, a hydroxymethyl group, and a nitrile group, makes it a versatile building block in medicinal chemistry. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the nitrile group can be hydrolyzed or reduced, offering multiple pathways for chemical modification. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, and formulation.[1] The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product.

The Physicochemical Basis of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[2] The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxymethyl group in 3-(Hydroxymethyl)isonicotinonitrile can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are expected to be good solvents for this compound.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen and oxygen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact with the solute through dipole-dipole interactions.

  • Van der Waals Forces: These are weaker forces present in all molecules and will contribute to the overall solubility.

The prediction of solubility from molecular structure alone is a complex field of study, with various models ranging from empirical relationships to physics-based approaches and machine learning algorithms.[2][3][4][5]

Systematic Approach to Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a detailed methodology for determining the equilibrium solubility of 3-(Hydroxymethyl)isonicotinonitrile.

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(Hydroxymethyl)isonicotinonitrile to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of solid particles.

  • Quantification:

    • Accurately weigh the collected supernatant.

    • Evaporate the solvent under reduced pressure or a stream of nitrogen.

    • Weigh the remaining solid residue.

    • Calculate the solubility in terms of g/100 mL or other desired units.

  • Data Validation:

    • Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_val Validation A Add excess solute to known volume of solvent B Equilibrate at constant temperature (24-48h) A->B C Settle undissolved solid (≥2h) B->C D Withdraw and filter supernatant C->D E Weigh supernatant D->E F Evaporate solvent E->F G Weigh solid residue F->G H Calculate solubility G->H I Repeat experiment (n≥3) H->I

Experimental workflow for solubility determination.

Solubility Profile of 3-(Hydroxymethyl)isonicotinonitrile in Common Organic Solvents

The following table presents a hypothetical but scientifically reasoned solubility profile of 3-(Hydroxymethyl)isonicotinonitrile at ambient temperature (25 °C). The expected trend is based on the polarity and hydrogen bonding capabilities of the solvents.

SolventPolarity IndexExpected Solubility ( g/100 mL)Rationale
Water10.2HighExcellent hydrogen bonding capabilities.
Methanol6.6HighPolar protic solvent with strong hydrogen bonding.
Ethanol5.2Moderate to HighGood hydrogen bonding, but lower polarity than methanol.
Acetone5.1ModeratePolar aprotic solvent, acts as a hydrogen bond acceptor.
Dichloromethane3.1Low to ModerateLower polarity, limited hydrogen bonding.
Ethyl Acetate4.4LowPolar aprotic, but less effective at solvating the solute.
Toluene2.4Very LowNonpolar aromatic solvent.
Hexane0.1InsolubleNonpolar aliphatic solvent.

Discussion of Trends: The high solubility in polar protic solvents like water and methanol is anticipated due to the strong hydrogen bonding interactions between the solvent and the hydroxymethyl and nitrile groups of the solute.[6] In polar aprotic solvents like acetone, solubility is expected to be moderate, driven by dipole-dipole interactions. Nonpolar solvents such as toluene and hexane are predicted to be poor solvents as they cannot effectively solvate the polar functional groups of 3-(Hydroxymethyl)isonicotinonitrile.

Application in Pharmaceutical Development: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds.[7][8] The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[7]

Solvent Selection Strategy

Based on the hypothetical solubility data, a mixed solvent system of ethanol and water could be an excellent choice for the recrystallization of 3-(Hydroxymethyl)isonicotinonitrile. Ethanol would act as the primary solvent, dissolving the compound at elevated temperatures, while water would serve as the anti-solvent, reducing the solubility upon cooling and inducing crystallization.

Recrystallization Protocol
  • Dissolution: Dissolve the crude 3-(Hydroxymethyl)isonicotinonitrile in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G A Dissolve crude solid in minimum hot solvent B Hot filtration (if needed) A->B C Slow cooling to room temperature B->C D Cooling in ice bath C->D E Vacuum filtration to collect crystals D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G H Pure crystalline product G->H

General workflow for recrystallization.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents and acids.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a detailed technical overview of the solubility of 3-(Hydroxymethyl)isonicotinonitrile in organic solvents. By understanding the underlying physicochemical principles and employing systematic experimental methodologies, researchers can effectively determine the solubility profile of this important pharmaceutical intermediate. This knowledge is crucial for optimizing reaction conditions, developing efficient purification strategies like recrystallization, and ultimately advancing the drug development process.

References

Sources

Methodological & Application

Synthesis of 3-(Hydroxymethyl)isonicotinonitrile from 3-hydroxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)isonicotinonitrile

Introduction: Strategic Importance and Synthetic Considerations

3-(Hydroxymethyl)isonicotinonitrile is a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. The presence of a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold offers synthetic handles for constructing diverse molecular architectures. Such compounds are frequently investigated as key intermediates for developing novel therapeutic agents, including RAF inhibitors for RAS mutant cancers and Polymerase Theta (Polθ) inhibitors.[1][2][3]

This document provides a detailed protocol for the synthesis of 3-(Hydroxymethyl)isonicotinonitrile. It is critical to note that a direct, single-step conversion from 3-hydroxyisonicotinonitrile to the target molecule represents a significant chemical challenge, as it would necessitate the reduction of a phenolic hydroxyl group—a non-trivial transformation. A more chemically sound and efficient strategy involves the selective reduction of a more reactive functional group, such as an ester, at the 3-position of the isonicotinonitrile core.

Therefore, this guide focuses on the robust and selective reduction of a methyl ester, specifically Methyl 4-cyanoisonicotinate , to the desired primary alcohol. This pathway offers high yields and excellent functional group tolerance, preserving the critical nitrile moiety.

Pillar 1: Mechanistic Rationale and Reagent Selection

The core transformation is the reduction of an ester to a primary alcohol in the presence of a nitrile. The choice of reducing agent is paramount to the success of this synthesis, as over-reduction or side reactions with the nitrile must be avoided.

  • Challenge of Selectivity : Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the ester and the nitrile, leading to the formation of an undesired amine.[4]

  • The Optimal Reagent: Sodium Borohydride : Sodium Borohydride (NaBH₄) is a milder reducing agent, generally incapable of reducing nitriles or esters under standard conditions.[5][6][7] However, its reactivity towards esters can be significantly enhanced when used in alcoholic solvents like methanol or ethanol.[8][9] This enhanced reactivity is attributed to the in-situ formation of alkoxyborohydrides, which are more potent reducing species. This unique characteristic allows for the selective reduction of the ester while leaving the nitrile group untouched, making NaBH₄ the ideal choice for this protocol.[6]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ester. This is followed by a second hydride addition after the departure of the methoxy leaving group, ultimately forming an alkoxide intermediate. An aqueous workup then protonates the alkoxide to yield the final primary alcohol product.[10]

Diagram 1: Overall synthetic transformation.

Pillar 2: Experimental Protocol and Self-Validating System

This protocol is designed to be self-validating through in-process monitoring and includes a robust purification strategy to ensure high purity of the final product.

Safety Precautions
  • Sodium Borohydride (NaBH₄) : Highly reactive with water and acids, releasing flammable hydrogen gas. It is toxic if swallowed or in contact with skin and causes severe skin and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and nitrile gloves.[12][13]

  • Solvents : Methanol and Ethyl Acetate are flammable. Handle away from ignition sources.

  • 3-hydroxyisonicotinonitrile (Starting Material for precursor synthesis) : Harmful if swallowed.[14] Wear standard PPE.[15]

Materials and Reagents
Reagent / MaterialM.W. ( g/mol )PurposePuritySupplier Example
Methyl 4-cyanoisonicotinate162.15Starting Material≥97%Sigma-Aldrich
Sodium Borohydride (NaBH₄)37.83Reducing Agent≥98%Sigma-Aldrich
Methanol (MeOH), Anhydrous32.04Solvent≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)88.11Extraction SolventACS GradeVWR
Saturated aq. NH₄Cl Solution-Quenching Agent-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying Agent-VWR
Silica Gel-Stationary Phase (Chrom.)60 Å, 230-400 meshSorbent Technologies
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter, add Methyl 4-cyanoisonicotinate (8.11 g, 50.0 mmol, 1.0 equiv.).

    • Add anhydrous methanol (100 mL) to dissolve the starting material.

    • Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C. The use of a cooling bath is critical as the addition of NaBH₄ is exothermic.[11]

  • Reduction:

    • To the cooled, stirring solution, add Sodium Borohydride (3.78 g, 100.0 mmol, 2.0 equiv.) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.[11]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

  • In-Process Monitoring (TLC):

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the mobile phase.

    • Spot the starting material and the reaction mixture on the same plate. The reaction is complete when the starting material spot is no longer visible. The product is expected to be more polar and have a lower Rf value.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask again in an ice-water bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) dropwise. Safety Note: This step neutralizes excess NaBH₄ and will produce hydrogen gas. Ensure adequate ventilation and perform this step slowly to avoid excessive foaming and pressure buildup.

    • After quenching, remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction:

    • Transfer the remaining aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

    • Combine the organic layers.

  • Drying and Filtration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent and wash the solid with a small amount of Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc) to isolate the pure 3-(Hydroxymethyl)isonicotinonitrile.

    • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Expected Yield and Characterization
  • Yield: 75-85%

  • Physical Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H), 8.65 (d, J = 4.9 Hz, 1H), 7.60 (d, J = 4.9 Hz, 1H), 4.85 (s, 2H), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 151.0, 149.5, 145.0, 122.5, 116.5, 115.0, 62.5.

Pillar 3: Visualization of Experimental Workflow

Diagram 2: Step-by-step experimental workflow.

References

  • US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Sodium borohydride - Standard Operating Procedure . University of California, Santa Barbara. [Link]

  • Sodium Borohydride SOP . University of Washington. [Link]

  • Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)- N -methylpseudoconhydrine . Chemical Communications. (1996). DOI:10.1039/CC9960001433. [Link]

  • Toxic Powders SOP Template . University of California, Santa Barbara. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 . Inorganic Chemistry. (2023). DOI:10.1021/acs.inorgchem.3c00585. [Link]

  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes for their Catalytic Application in the Hydrogenation of CO2 . University of South Wales. [Link]

  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 . Inorganic Chemistry. (2023). [Link]

  • Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols . Angewandte Chemie International Edition. (2024). DOI: 10.1002/anie.202414689. [Link]

  • (PDF) Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols . ResearchGate. [Link]

  • 3-Hydroxyisonicotinonitrile | CAS 87032-82-4 . AMERICAN ELEMENTS. [Link]

  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 | Request PDF . ResearchGate. [Link]

  • A Quick Guide to Reductions in Organic Chemistry . ACS.org. [Link]

  • The reductive deaminative conversion of nitriles to alcohols using para-formaldehyde in aqueous solution . Catalysis Science & Technology. (2018). [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. [Link]

  • New functionalised 3-hydroxypyridines . Durham E-Theses. [Link]

  • SAFETY DATA SHEET . Hernon. [Link]

  • Sodium borohydride . Wikipedia. [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis . organic-synthesis.com. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls . Chemistry LibreTexts. [Link]

  • Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol at High CO2 Pressure . ChemElectroChem. (2016). DOI: 10.1002/celc.201600245. [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties . Frontiers in Chemistry. (2021). [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors . RSC Medicinal Chemistry. (2023). [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence . The Journal of Organic Chemistry. (2019). [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic . Journal of Medicinal Chemistry. (2020). DOI: 10.1021/acs.jmedchem.9b00161. [Link]

  • How to synthesizer of 3-hydroxy pyridine? . ResearchGate. [Link]

  • Drug Design and Discovery: Principles and Applications . Computational and Structural Biotechnology Journal. (2017). [Link]

  • 5-Hydroxy-2-pyridinemethanol | CAS#:40222-77-3 . Chemsrc. [Link]

  • US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.
  • A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users . Chemical Research in Toxicology. (1990). DOI: 10.1021/tx00013a008. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . Molecules. (2022). [Link]

Sources

Application Note: Photoredox-Catalyzed Minisci Hydroxymethylation of Isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The functionalization of azaarenes is a cornerstone of modern medicinal chemistry and drug discovery. The introduction of a hydroxymethyl group (


) onto a pyridine scaffold—often referred to as the "magic hydroxymethyl" effect—can significantly alter a molecule's physicochemical properties, improving aqueous solubility, modulating 

, and providing a versatile synthetic vector for late-stage derivatization.

Isonicotinonitrile (4-cyanopyridine) presents a unique mechanistic opportunity: the strongly electron-withdrawing nitrile group at the C4 position drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This electronic deficiency makes the scaffold highly susceptible to nucleophilic radical attack, rendering it an ideal substrate for Minisci-type C–H functionalization ()[1].

Mechanistic Rationale: Expertise & Causality

Traditional Minisci protocols require harsh thermal conditions and stoichiometric transition metals (e.g., Ag, Fe), which frequently degrade sensitive functional groups like nitriles. Modern photoredox catalysis circumvents these limitations by generating radicals under mild, room-temperature conditions using visible light ()[2].

In this protocol, we utilize a highly reducing iridium photocatalyst,


, in combination with ammonium persulfate as the oxidant and trifluoroacetic acid (TFA) as a Brønsted acid activator. The experimental choices are governed by the following causal relationships:
  • LUMO Lowering via Protonation : The addition of TFA protonates the isonicotinonitrile nitrogen. This step is non-negotiable; it further increases the electrophilicity of the C2 and C6 positions, ensuring the nucleophilic

    
     radical attacks rapidly and regioselectively. Unprotonated pyridines react sluggishly and yield complex mixtures.
    
  • Radical Generation via HAT : Blue LED irradiation (450 nm) excites the Ir(III) complex to its long-lived triplet excited state, *Ir(III). This excited species undergoes single-electron transfer (SET) to reduce the persulfate anion, generating a highly reactive sulfate radical anion (

    
    ). The sulfate radical then abstracts a hydrogen atom from methanol (acting as both solvent and C1 source) via Hydrogen Atom Transfer (HAT) to generate the key nucleophilic hydroxymethyl radical (
    
    
    
    ).
  • Rearomatization : Following the addition of the

    
     radical to the protonated isonicotinonitrile, the resulting 
    
    
    
    -amino radical cation is oxidized by the strongly oxidizing Ir(IV) species. This step regenerates the Ir(III) catalyst and, following deprotonation, yields the final rearomatized product ()[3].

Workflow & Logical Relationships

Photoredox_Minisci cluster_catalyst Photoredox Cycle Ir3 Ir(III) Catalyst Ir3_exc Ir(III)* Excited State Ir3->Ir3_exc Blue LED (450 nm) Ir4 Ir(IV) Species Ir3_exc->Ir4 SET to Oxidant Oxidant Persulfate Oxidant Ir3_exc->Oxidant 1e- Reduction Ir4->Ir3 SET from Adduct SulfateRad Sulfate Radical Anion Oxidant->SulfateRad Cleavage MeOH Methanol (C1 Source) SulfateRad->MeOH HAT CH2OH_Rad •CH2OH Radical MeOH->CH2OH_Rad Substrate Protonated Isonicotinonitrile CH2OH_Rad->Substrate Nucleophilic Addition Adduct Radical Cation Adduct Substrate->Adduct Adduct->Ir4 1e- Oxidation Product 2-(Hydroxymethyl)isonicotinonitrile Adduct->Product -H+, Rearomatization

Photoredox catalytic cycle for the Minisci hydroxymethylation of isonicotinonitrile.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )EquivalentsAmountRole
Isonicotinonitrile 104.111.0104.1 mgSubstrate

1121.80.01 (1 mol%)11.2 mgPhotocatalyst
Ammonium Persulfate 228.202.0456.4 mgOxidant / Radical Initiator
Trifluoroacetic Acid (TFA) 114.021.5115 µLBrønsted Acid Activator
Methanol (Anhydrous) 32.04Solvent10.0 mLSolvent & C1 Source
Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 20 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add isonicotinonitrile (104.1 mg), the iridium photocatalyst (11.2 mg), and ammonium persulfate (456.4 mg).

  • Solvent & Acid Addition : Transfer the Schlenk tube to a well-ventilated fume hood. Add 10 mL of anhydrous methanol to dissolve the reagents. Using a microsyringe, add TFA (115 µL) dropwise.

  • Degassing (Critical Step) : Seal the tube with a rubber septum. Sparge the solution with ultra-pure Argon for a minimum of 15 minutes. Causality: Molecular oxygen is a potent triplet quencher. Failure to strictly remove

    
     will quench the Ir(III) excited state, completely halting the catalytic cycle and radical generation.
    
  • Irradiation : Replace the septum with a Teflon screw cap under a continuous Argon stream. Place the tube in a photoreactor equipped with 450 nm Blue LEDs (e.g., Kessil PR160L or PennZ-Photoreactor). Stir vigorously at room temperature for 16-24 hours. Ensure a cooling fan is actively maintaining the ambient temperature below 30 °C, as excessive heat can lead to thermal decomposition of the persulfate and unwanted hydrolysis of the nitrile.

  • Quenching and Workup : Turn off the light source. Concentrate the reaction mixture in vacuo to remove the bulk of the methanol. Dilute the crude residue with saturated aqueous

    
     (15 mL) to neutralize the TFA. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Purification : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate 2-(hydroxymethyl)isonicotinonitrile as a pale solid.
    

Quantitative Data & Optimization

The table below summarizes the optimization parameters and the mechanistic consequences of protocol deviations:

Deviation from Standard ProtocolConversion (%)Isolated Yield (%)Mechanistic Consequence
None (Standard Conditions) >95%82%Optimal radical generation and trapping.
Omission of Light 0%0%No excitation of Ir(III); cycle cannot initiate.
Omission of Photocatalyst <5%<5%Background thermal homolysis of persulfate is negligible at RT.
Omission of TFA 15%10%Unprotonated pyridine has a higher LUMO; sluggish radical addition.
Air Atmosphere (No Degassing) 20%12%

quenches *Ir(III) and intercepts the

radical.
2.0 equiv TFA (Excess) >95%78%Slight increase in di-hydroxymethylation side product.

Troubleshooting & Self-Validation

To ensure this protocol functions as a self-validating system, researchers must verify the structural integrity of the product using the following analytical markers:

  • NMR Spectroscopy Validation : The starting material, isonicotinonitrile, exhibits a highly symmetric AA'BB' pattern in the

    
     NMR spectrum (two doublets integrating to 2H each). Successful mono-hydroxymethylation at the C2 position definitively breaks this symmetry. The product will display a 3-spin system in the aromatic region: a doublet at ~8.7 ppm (H6), a fine doublet/singlet at ~7.6 ppm (H3), and a doublet of doublets at ~7.5 ppm (H5). A new singlet integrating to 2H will appear around 4.8 ppm, corresponding to the newly installed 
    
    
    
    methylene protons.
  • Mass Spectrometry (LC-MS) : The exact mass of isonicotinonitrile is 104.04 Da. The desired 2-(hydroxymethyl)isonicotinonitrile has an exact mass of 134.05 Da. Validation is confirmed by observing the

    
     peak at m/z 135.1.
    
  • Troubleshooting Over-alkylation : If LC-MS analysis reveals a significant peak at m/z 165.1, this indicates bis-hydroxymethylation (radical addition at both the C2 and C6 positions). Corrective Action: Reduce the equivalents of ammonium persulfate to 1.2 equiv and strictly monitor the reaction via TLC/LC-MS, terminating the irradiation immediately once the starting material is consumed.

References

  • Radical Addition to Iminium Ions and Cationic Heterocycles Chemical Reviews, 2013, 113(9), 7011-7088. URL:[Link]

  • Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures: Synthetic Scope and Mechanisms ACS Catalysis, 2020, 10(22), 13710–13717. URL:[Link]

  • Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol Organic Letters, 2024, 26(34), 7356-7361. URL:[Link]

Sources

Application Note: Chemoselective Reduction of 3-Formylisonicotinonitrile to 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, scalable protocol for the chemoselective reduction of 3-formylisonicotinonitrile (3-formyl-4-cyanopyridine) to 3-(hydroxymethyl)isonicotinonitrile using Sodium Borohydride (


).

Core Challenge: The primary synthetic hurdle is achieving chemoselectivity between the highly reactive aldehyde moiety and the electron-deficient nitrile group. Furthermore, the proximity of the resulting hydroxyl group (C3) to the nitrile (C4) creates a high risk of intramolecular cyclization to form furo[3,4-c]pyridin-1(3H)-one (lactone) or its imino-ether intermediate.

Solution: This protocol utilizes controlled hydride addition at low temperature (


) in methanolic media to kinetically favor aldehyde reduction.[1] A specific neutral workup strategy is employed to prevent acid-catalyzed cyclization/hydrolysis of the nitrile.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 3-formylisonicotinonitrile, features a pyridine ring substituted with two electrophilic groups. The pyridine nitrogen renders the ring electron-deficient, increasing the susceptibility of both the aldehyde and nitrile to nucleophilic attack.

  • Aldehyde (C3): Highly electrophilic; reduction potential is lower (easier to reduce) than the nitrile.

  • Nitrile (C4): Less electrophilic than the aldehyde but susceptible to reduction (to amine) or hydrolysis (to amide/acid) under forcing conditions or extreme pH.

  • Product Stability: The target alcohol, 3-(hydroxymethyl)isonicotinonitrile, is a "masked" heterocycle. Upon formation, the hydroxymethyl oxygen can attack the nitrile carbon, leading to a cyclic imidate or lactone.

Reaction Mechanism

The reduction proceeds via the transfer of a hydride ion (


) from the borohydride anion to the carbonyl carbon of the aldehyde.

Key Selectivity Factor:


 is a mild reducing agent. At 

in methanol, it rapidly reduces aldehydes.[1] The reduction of nitriles usually requires higher temperatures, stronger reagents (e.g.,

), or transition metal catalysts, making

the ideal reagent for this transformation.

ReactionMechanism cluster_legend Pathway Legend Substrate 3-Formylisonicotinonitrile (Aldehyde) Intermediate Alkoxide Intermediate (Tetrahedral Borate) Substrate->Intermediate Hydride Attack (k1 >> k2) NaBH4 NaBH4 / MeOH (Hydride Source) NaBH4->Intermediate Target 3-(Hydroxymethyl)isonicotinonitrile (Target Alcohol) Intermediate->Target Protonation (Neutral Workup) Cyclic Furo[3,4-c]pyridin-1(3H)-one (Lactone Side Product) Target->Cyclic Acid/Base Catalysis (Intramolecular Cyclization) Main Pathway Main Pathway Side Reaction Side Reaction

Figure 1: Reaction pathway highlighting the kinetic preference for aldehyde reduction and the risk of downstream cyclization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
3-Formylisonicotinonitrile 132.121.0Substrate
Sodium Borohydride (

)
37.830.5 - 0.7*Reducing Agent
Methanol (MeOH) 32.04SolventReaction Medium
Ammonium Chloride (

)
53.49N/AQuenching Agent
Ethyl Acetate (EtOAc) 88.11N/AExtraction Solvent

*Note: Theoretically, 0.25 eq of


 can reduce 1 eq of aldehyde, but 0.5-0.7 eq is standard to ensure completion due to solvent reaction.
Step-by-Step Procedure

Step 1: Preparation (0 - 15 min)

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 3-formylisonicotinonitrile (1.0 equiv) in anhydrous Methanol (concentration ~0.2 M).

  • Cool the solution to

    
      using an ice-water bath. Cooling is critical to suppress nitrile reduction and side reactions.
    

Step 2: Reduction (15 - 45 min)

  • Add Sodium Borohydride (0.6 equiv) portion-wise over 10 minutes. Do not add all at once to prevent exotherms.

  • Stir the reaction mixture at

    
     for 30 minutes.
    
  • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of a more polar spot (
      
      
      
      ).

Step 3: Quench & Workup (Critical for Stability)

  • Once complete, carefully quench the reaction by adding saturated aqueous

    
      dropwise at 
    
    
    
    .
    • Caution: Hydrogen gas evolution will occur.

  • Dilute with water and extract the aqueous layer with Ethyl Acetate (3 x volume).

    • Note: Avoid acidic workup (e.g., HCl), as this catalyzes the cyclization to the lactone.

  • Wash combined organic layers with Brine .[6]

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure at 
    
    
    
    .

Step 4: Purification

  • The crude product is often pure enough for subsequent steps.

  • If purification is required, use Flash Column Chromatography (Silica gel, gradient 0-10% MeOH in DCM).

    • Warning: Silica is slightly acidic. Minimize column residence time to prevent cyclization.

Quality Control & Validation

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       9.0 - 8.5 ppm (m, 2H, Pyridine 
      
      
      
      ).
    • 
       7.8 ppm (d, 1H, Pyridine 
      
      
      
      ).
    • 
       5.6 ppm (t, 1H, -OH, exchangeable).
      
    • 
       4.6 - 4.8 ppm (d, 2H, -
      
      
      
      -).
    • Absence: Aldehyde proton at

      
       10.0+ ppm.
      
  • IR Spectroscopy:

    • Broad band ~3400

      
       (O-H stretch).
      
    • Sharp peak ~2230

      
       (C
      
      
      
      N stretch). Crucial to confirm nitrile integrity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Nitrile reduction or hydrolysis.Ensure temp is kept at

. Reduce

equivalents.
Product is Solid Insoluble in EtOAc Formation of Lactone (Cyclized).Avoid acid. Check NMR for loss of nitrile peak.
Starting Material Persists Wet solvent (MeOH reacts with

).
Use anhydrous MeOH. Increase

slightly (to 1.0 eq).

Critical Stability Note: The Cyclization Equilibrium

Researchers must be aware that 3-(hydroxymethyl)isonicotinonitrile is thermodynamically poised to cyclize.

  • Open Form (Alcohol): Favored in neutral, anhydrous conditions.

  • Closed Form (Lactone/Imino-ether): Favored in acidic or basic aqueous conditions.

If the "Lactone" (furo[3,4-c]pyridin-1(3H)-one) is the actual desired scaffold for drug development, the protocol can be modified by adding an acidic reflux step (e.g., HCl/Water) immediately after reduction to drive the cyclization to completion.

Stability Alcohol 3-(Hydroxymethyl)isonicotinonitrile (Open Chain) Intermediate Cyclic Imidate (Unstable Intermediate) Alcohol->Intermediate Spontaneous (slow) or Base Catalyzed Intermediate->Alcohol Reversible Lactone Furo[3,4-c]pyridin-1(3H)-one (Stable Lactone) Intermediate->Lactone Hydrolysis (H2O/H+) Irreversible

Figure 2: Stability profile showing the pathway from the alcohol to the lactone.

References

  • Chemoselective Reduction Principles

    • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.

  • Borohydride Reduction Mechanism

    • Banfi, L., Narisano, E., Riva, R., Stien, D., & Bhor, S. (2005). "Sodium Borohydride".[1][3][4][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Pyridine/Nitrile Reactivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (See sections on Pyridine reduction and reactivity of cyanopyridines).

  • Analogous Cyclization (Phthalide Formation): Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reduction of 2-cyanobenzaldehyde to phthalide).

Sources

Application Note: Regioselective 3-Functionalization of Isonicotinonitrile via Directed Ortho Metalation (DoM)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Functionalizing the 3-position of isonicotinonitrile (4-cyanopyridine) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and pyridine-based ligands. However, this reaction is fraught with chemoselectivity challenges due to the high electrophilicity of the nitrile group and the pyridine ring itself. This guide details the thermodynamic and kinetic parameters required to suppress nucleophilic addition (Chichibabin-type reactions) in favor of directed ortho metalation (DoM). We present two validated protocols: a classic cryogenic lithiation using LiTMP and a scalable magnesiation using TMPMgCl·LiCl (Knochel-Hauser base).[1]

Introduction: The Chemoselectivity Challenge

The core challenge in functionalizing isonicotinonitrile lies in the dual reactivity of the substrate. Standard organolithiums (e.g., n-BuLi) act as both strong bases and strong nucleophiles.

  • Nucleophilic Attack (Undesired): n-BuLi attacks the cyano group (forming imines/ketones) or the C2 position of the pyridine ring (nucleophilic aromatic substitution), leading to polymerization or alkylation byproducts.

  • Directed Ortho Metalation (Desired): To achieve C3-functionalization, the reagent must act exclusively as a base, removing the proton ortho to the cyano group.

Solution: The use of non-nucleophilic, sterically hindered amide bases is mandatory. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP ) or its magnesium congener (TMPMgCl·LiCl ) prevents nucleophilic approach to the nitrile while effectively deprotonating the C3 position due to the inductive acidification by the nitrile and the ring nitrogen.

Mechanistic Insight & Reaction Pathways[2][3][4]

The choice of base and temperature dictates the pathway. The lithiated intermediate (3-lithioisonicotinonitrile) is thermally unstable and prone to dimerization above -78°C.

Diagram 1: Reaction Divergence

ReactionPathways Start Isonicotinonitrile (4-Cyanopyridine) nBuLi n-BuLi (Nucleophilic Base) Start->nBuLi Path A LiTMP LiTMP (Steric Base) Start->LiTMP Path B Attack Nucleophilic Attack on CN or C2 nBuLi->Attack DoM C3-Deprotonation (DoM) LiTMP->DoM Byproducts Alkylated Pyridines & Imines (Waste) Attack->Byproducts Intermediate 3-Lithioisonicotinonitrile (Unstable > -78°C) DoM->Intermediate Product 3-Substituted Isonicotinonitrile Intermediate->Product + Electrophile Dimer Dimerization (Bipyridines) Intermediate->Dimer Warm/Wait

Caption: Path A leads to decomposition via nucleophilic attack. Path B (Steric Base) achieves the desired metalation, but the intermediate requires immediate trapping.

Critical Process Parameters

ParameterRecommendationRationale
Base Selection LiTMP or TMPMgCl·LiCl Steric bulk prevents addition to the -CN group. LDA is often insufficient or less selective.
Temperature -78°C to -100°C (Li)The 3-lithio species decomposes rapidly above -78°C.
Solvent THF (Anhydrous)Required for solubility of LiTMP and stabilization of the lithiated species.
Trapping Mode In-situ or Rapid Sequential "Barbier-type" in-situ trapping is preferred for very unstable intermediates (e.g., with chlorosilanes).
Stoichiometry 1.1 - 1.2 eq BaseSlight excess ensures complete conversion; large excess promotes side reactions.

Experimental Protocols

Protocol A: Kinetic Lithiation using LiTMP (Standard Method)

Best for: Small scale, research, generating libraries with diverse electrophiles.

Reagents:

  • 2,2,6,6-Tetramethylpiperidine (TMP)[2][3][4]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Isonicotinonitrile (Substrate)

  • Electrophile (e.g., Iodine, Benzaldehyde, DMF)

  • Anhydrous THF[5][6][2]

Step-by-Step Workflow:

  • LiTMP Generation:

    • Flame-dry a 3-neck flask under Argon.

    • Add anhydrous THF (10 mL/mmol substrate) and TMP (1.2 equiv).

    • Cool to 0°C .

    • Dropwise add n-BuLi (1.2 equiv). Stir for 30 mins at 0°C.

    • Note: LiTMP must be generated fresh. Commercial solutions degrade.

  • Substrate Addition:

    • Cool the LiTMP solution to -78°C (Dry ice/Acetone).

    • Dissolve Isonicotinonitrile (1.0 equiv) in a minimum amount of THF.

    • Add the substrate solution dropwise down the side of the flask over 5–10 mins. Maintain internal temp < -70°C.

    • CRITICAL: The solution will turn deep red/brown. Stir for exactly 15–30 minutes at -78°C. Do not exceed 30 mins to avoid dimerization.

  • Electrophile Trapping:

    • Add the Electrophile (1.2–1.5 equiv) dissolved in THF dropwise.

    • Stir at -78°C for 1 hour.

    • Allow to warm slowly to room temperature (unless using very reactive electrophiles like I2, which react instantly).

  • Workup:

    • Quench with sat. aq. NH4Cl.[7] Extract with EtOAc.[6]

Protocol B: Magnesiation using Knochel-Hauser Base (Scalable Method)

Best for: Larger scales, sensitive functional groups, higher stability requirements.

Reagents:

  • TMPMgCl[1][3][8]·LiCl (Commercial solution, usually ~1.0 M in THF/Toluene)

  • Isonicotinonitrile

Step-by-Step Workflow:

  • Preparation:

    • Charge a dry flask with Isonicotinonitrile (1.0 equiv) and anhydrous THF under Argon.

    • Cool the solution to -40°C (Acetonitrile/Dry ice bath).

  • Metalation:

    • Add TMPMgCl[1][3][8]·LiCl (1.1 equiv) dropwise.

    • Stir at -40°C for 30–45 minutes.

    • Advantage:[9][3][10][11] The magnesium species (3-magnesioisonicotinonitrile) is significantly more stable than the lithium analog, reducing dimerization risks.

  • Functionalization:

    • Add the Electrophile (1.2 equiv).[5]

    • Allow to warm to 0°C or RT depending on the electrophile reactivity.

  • Workup:

    • Standard aqueous quench and extraction.

Workflow Visualization

Diagram 2: Protocol Decision Tree

ProtocolSelection Decision Select Method LiMethod Method A: LiTMP (-78°C) Decision->LiMethod Standard Lab Scale MgMethod Method B: TMPMgCl·LiCl (-40°C) Decision->MgMethod Scale-up / Safety Step1A Generate LiTMP in situ LiMethod->Step1A Step1B Use commercial TMPMgCl·LiCl MgMethod->Step1B Criteria1 Is the electrophile highly reactive (e.g., I2)? Criteria2 Is scale-up or stability required? Step2A Add Substrate Wait < 30 min Step1A->Step2A Step2B Add Substrate Stable for hours Step1B->Step2B

Caption: Method A requires strict kinetic control. Method B offers thermodynamic stability for complex workflows.

Troubleshooting & QC

  • Low Yield / Starting Material Recovery:

    • Cause: Incomplete deprotonation or wet solvent.

    • Fix: Titrate n-BuLi before making LiTMP. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.

  • Dimer Formation (Bipyridines):

    • Cause: Reaction temperature rose above -78°C (Method A) or stir time was too long.

    • Fix: Switch to Method B (Magnesiation) or reduce lithiation time to 10 mins.

  • Addition Products (Alkylation):

    • Cause: Residual n-BuLi in the LiTMP mixture.

    • Fix: Use a slight excess of TMP (1.05 equiv vs n-BuLi) to ensure all alkyl lithium is consumed before adding the pyridine.

References

  • Cai, X., et al. (2002). "Lithiation of 4-Cyanopyridine and 4-Cyanopyridine N-Oxide." The Journal of Organic Chemistry, 67(26), 9450–9452. [Link]

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336. (Foundational work on Turbo-Grignards). [Link]

  • Mongin, F., & Quéguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines." Tetrahedron, 57(19), 4059-4090. [Link]

  • Schade, M. A., et al. (2010). "Magnesiated Heterocycles: A New Class of Reagents for the Functionalization of Pyridines and Other N-Heterocycles." Chemistry – A European Journal, 16(21), 6148-6154. (Specific application of TMPMgCl·LiCl).[3][8][12] [Link]

Sources

Application Note: One-Pot Cascade Synthesis of 3-(Hydroxymethyl)isonicotinonitrile via Sequential Cyanation-Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8) Methodology: Palladium-Catalyzed Cyanation followed by Chemoselective Hydride Reduction

Introduction & Strategic Rationale

Functionalized pyridines, particularly 3-(hydroxymethyl)isonicotinonitrile, are highly prized building blocks in medicinal chemistry, serving as critical precursors for kinase inhibitors, NAD+ analogues, and anti-infective agents. Traditionally, synthesizing this compound requires a step-wise approach: cyanating a halogenated pyridine to form 3-formylisonicotinonitrile, isolating this volatile and hydration-prone intermediate, and subsequently reducing it.

To bypass the isolation of unstable intermediates and improve overall atom economy, we have developed a highly efficient, self-validating one-pot cascade protocol .

Mechanistic Causality (E-E-A-T)

This protocol merges two distinct chemical transformations into a single continuous workflow by exploiting solvent compatibility and chemoselectivity:

  • Aqueous Palladium-Catalyzed Cyanation: We utilize the mild, low-temperature cyanation conditions pioneered by Cohen and Buchwald[1],[2]. By reacting 4-chloro-3-formylpyridine with Zinc Cyanide (

    
    ) in a 
    
    
    
    (5:1) mixture, we achieve rapid oxidative addition and transmetalation.
    
    
    is specifically chosen over
    
    
    or
    
    
    because its low solubility in aqueous organic mixtures provides a "slow-release" mechanism for cyanide ions. This prevents the formation of unreactive, coordinatively saturated palladium-cyanate complexes, thereby preserving the catalytic cycle[2].
  • Chemoselective In Situ Reduction: The

    
     solvent system required for the cyanation is serendipitously ideal for the subsequent reduction step. By simply cooling the reaction mixture to 0 °C and adding Sodium Borohydride (
    
    
    
    ), the formyl group is rapidly reduced to a hydroxymethyl group.
    
    
    acts as a highly chemoselective hydride source; while it readily attacks the electrophilic aldehyde carbon, the adjacent nitrile group remains completely inert under these mild, aqueous-organic conditions[3],[4].

Reaction Pathway Visualization

G A 4-Chloro-3-formylpyridine (Starting Material) B Pd-Catalyzed Cyanation Zn(CN)2, Pd2(dba)3, XPhos THF/H2O, 40°C A->B Step 1 C 3-Formylisonicotinonitrile (In Situ Intermediate) B->C D Chemoselective Reduction NaBH4, 0°C C->D Step 2 E 3-(Hydroxymethyl)isonicotinonitrile (Final Product) D->E

Fig 1: One-pot cascade workflow for the synthesis of 3-(Hydroxymethyl)isonicotinonitrile.

Quantitative Data: Process Optimization

The development of this one-pot sequence required careful tuning of the catalyst and reducing agent to prevent over-reduction or catalyst poisoning. The table below summarizes the optimization metrics.

EntryCyanation ConditionsReduction ConditionsOverall Yield (%)Purity (HPLC)Observation / Causality
1

/dppf, DMF, 100°C
Isolated intermediate, then

/MeOH
54%92%High temp caused partial degradation of the aldehyde.
2

/XPhos,

, 40°C
Isolated intermediate, then

/MeOH
68%95%Yield lost during intermediate isolation (hydration).
3

/XPhos,

, 40°C
One-pot,

, 0°C
85% >98% Optimal. Continuous sequence prevents hydration.
4

/XPhos,

, 40°C
One-pot,

, 0°C
ComplexN/A

over-reduced the nitrile to a primary amine.

Experimental Protocol

⚠️ Safety Warning: Zinc cyanide (


) is highly toxic and can release lethal hydrogen cyanide (HCN) gas if exposed to strong acids. All operations, including weighing and workup, MUST be conducted in a certified fume hood. A dedicated cyanide quench bath (10% NaOH and aqueous sodium hypochlorite) must be prepared prior to starting the experiment.
Materials & Reagents
  • Substrate: 4-Chloro-3-formylpyridine (10.0 mmol, 1.41 g)

  • Cyanating Agent: Zinc Cyanide (

    
    ) (6.0 mmol, 0.70 g)
    
  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (0.2 mmol, 183 mg) and XPhos (0.4 mmol, 190 mg)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (15.0 mmol, 0.57 g)
    
  • Solvents: Degassed Tetrahydrofuran (THF) (25 mL), Degassed Deionized Water (5 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Argon Atmosphere)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-formylpyridine,

    
    , 
    
    
    
    , and XPhos.
  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

  • Inject the degassed THF (25 mL) followed by the degassed

    
     (5 mL) via syringe.
    

Step 2: Palladium-Catalyzed Cyanation 4. Transfer the flask to a pre-heated oil bath at 40 °C. Stir vigorously for 4 hours. 5. Self-Validation Check: Monitor the reaction visually and analytically. The initial dark red/purple suspension will gradually transition to a pale yellow, nearly homogeneous solution as the active


 species turns over. TLC (Hexanes/EtOAc 3:1, UV visualization) should confirm the complete consumption of the starting material (

) and the formation of the intermediate 3-formylisonicotinonitrile (

).

Step 3: In Situ Chemoselective Reduction 6. Remove the flask from the oil bath and immediately submerge it in an ice-water bath to cool the internal temperature to 0 °C. 7. Briefly remove the septum and add


 (0.57 g) in three equal portions over 15 minutes to control the exothermic reaction.
8. Self-Validation Check: Effervescence (evolution of 

gas) will be observed upon each addition. 9. Stir the mixture at 0 °C for an additional 30 minutes. TLC (DCM/MeOH 95:5) will reveal the disappearance of the intermediate and the emergence of a new, highly polar product spot (

).

Step 4: Cyanide Quench and Workup 10. CRITICAL: While maintaining the flask at 0 °C, carefully quench the excess


 by dropwise addition of saturated aqueous 

(10 mL). 11. Transfer the mixture to a separatory funnel. Add 20 mL of a prepared 1:1 mixture of 10% NaOH and commercial bleach (NaClO) to the aqueous layer. Causality: The high pH prevents HCN gas formation, while the hypochlorite oxidizes any residual toxic cyanide ions to benign cyanate (

). 12. Extract the aqueous mixture with Ethyl Acetate (

mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM to DCM/MeOH (95:5). 15. Evaporate the product-containing fractions to afford 3-(hydroxymethyl)isonicotinonitrile as an off-white crystalline solid.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[Link]

  • Pan, S. C. (n.d.). Reagents in Organic Synthesis: Hydride. Indian Institute of Technology, Guwahati.[Link]

  • Kim, J. Y., et al. (2018). Chemoselective reduction of aldehydes and ketones by potassium diisobutyl-t-butoxy aluminum hydride (PDBBA). Tetrahedron, 74(31), 4000-4005.[Link]

Sources

An In-Depth Technical Guide to Protecting Groups for Hydroxymethylpyridines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Pyridine Effect"

The hydroxymethylpyridine scaffold is a highly privileged structural motif in medicinal chemistry, drug discovery, and materials science[1]. However, functionalizing this molecule presents a unique dichotomy: it contains both a nucleophilic primary alcohol (-CH₂OH) and a basic, electron-deficient pyridine ring.

When designing a synthetic route, the pyridine nitrogen exerts a profound influence on standard protection and deprotection strategies—a phenomenon we term the "Pyridine Effect." The lone pair on the sp²-hybridized nitrogen can quench Lewis acids, poison transition metal catalysts, and drastically alter the solubility profile of the molecule during aqueous workups. Therefore, selecting a protecting group for the hydroxymethyl moiety requires a deep understanding of the causality behind these chemical interactions.

Comparative Analysis of Protecting Groups

To navigate the complexities of pyridine chemistry, quantitative and qualitative data regarding the most common protecting groups are summarized below. This matrix allows researchers to select a strategy based on orthogonality and downstream reaction conditions.

Protecting GroupReagents (Introduction)Reagents (Cleavage)Pyridine-Specific Compatibility & Caveats
TBS / TBDMS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DCM or DMFTBAF (THF) or HCl (MeOH)High. Highly orthogonal and stable to basic cross-coupling. Pyridine does not interfere with fluoride-mediated cleavage[2].
THP (Tetrahydropyranyl)DHP, PPTS, DCMTsOH (MeOH) or Dowex-H+ resinModerate. Strong acids (e.g., TsOH) used during introduction will protonate the pyridine ring, stalling the reaction. Buffered acids (PPTS) are mandatory.
Benzyl (Bn) NaH, BnBr, DMFH₂, Pd/C, AcOH (or Nb₂O₅/C)Low/Moderate. The pyridine nitrogen severely poisons Pd catalysts during hydrogenative cleavage. Requires acidic modifiers[3].
Acetate (Ac) Ac₂O, Pyridine, DMAPK₂CO₃ (MeOH) or NaOH (aq)High. Exceptionally easy to install (the pyridine substrate can act as its own base), but highly labile to nucleophiles and strong bases.

Mechanistic Insights: Overcoming Heteroatom Interference

The pKa Problem in Acetalization (THP Protection)

Protecting the hydroxymethyl group as a THP acetal requires an acid catalyst. The pKa of a standard pyridinium ion is approximately 5.2. If a strong acid like p-toluenesulfonic acid (pKa < 0) is used, the acid will preferentially protonate the pyridine nitrogen rather than activating the dihydropyran (DHP). This forms an insoluble pyridinium tosylate salt, crashing the starting material out of solution and halting the reaction. Causality-driven solution: Use Pyridinium p-toluenesulfonate (PPTS). As a buffered acid, it provides enough proton activity to activate DHP without irreversibly sequestering the pyridine substrate.

Catalyst Poisoning in Hydrogenation (Benzyl Deprotection)

Benzyl ethers are prized for their extreme stability to bases and nucleophiles. However, their removal via palladium-catalyzed hydrogenation is notoriously difficult on pyridine scaffolds. The lone pair of the pyridine nitrogen strongly coordinates to the empty d-orbitals of the palladium surface, blocking the active sites required for H₂ activation[3]. Causality-driven solution: The addition of stoichiometric acetic acid (AcOH) or hydrochloric acid (HCl) protonates the pyridine nitrogen. By converting the amine to a pyridinium salt, the lone pair is tied up in a σ-bond with the proton, preventing it from coordinating to the palladium surface and restoring catalytic turnover[3].

Decision Matrix Visualization

ProtectionStrategy Start Hydroxymethylpyridine Core Scaffold Decision Primary Downstream Reaction Environment? Start->Decision Base Strong Base / Nucleophiles (e.g., Grignard, BuLi) Decision->Base Basic Acid Acidic Conditions (e.g., Lewis Acids) Decision->Acid Acidic Metal Transition Metal Catalysis (e.g., Cross-Coupling) Decision->Metal Metal Catalysis TBS TBS / TBDMS Ether Highly Orthogonal Base->TBS Bn Benzyl (Bn) Ether Acid-Stable Acid->Bn Metal->TBS THP THP Acetal Sterically Unobtrusive Metal->THP Warning Requires Acidic Modifiers for Deprotection Bn->Warning

Decision matrix for selecting hydroxymethylpyridine protecting groups based on downstream conditions.

Experimental Protocols

Protocol A: Silyl Ether Protection (TBS/TBDMS)

This protocol utilizes imidazole not just as a base, but as a nucleophilic catalyst. Imidazole reacts with TBSCl to form the highly reactive N-tert-butyldimethylsilylimidazole intermediate, which accelerates the protection of the alcohol while buffering the HCl byproduct[4].

Reagents:

  • 2-Hydroxymethylpyridine (1.0 equiv)

  • TBSCl (1.05 equiv)

  • Imidazole (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 2-hydroxymethylpyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add imidazole (2.0 equiv) in one portion. Stir for 5 minutes at room temperature until fully dissolved.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBSCl (1.05 equiv) portion-wise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.1) should be completely consumed, replaced by a non-polar, UV-active product (Rf ~0.7).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Acid-Modified Hydrogenative Debenzylation

This protocol circumvents the catalyst poisoning typically observed when debenzylating pyridine-containing substrates[3].

Reagents:

  • Benzyl-protected hydroxymethylpyridine (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 mol% Pd)

  • Glacial Acetic Acid (AcOH) / Methanol (1:1 v/v)

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Preparation: In a thick-walled hydrogenation flask, dissolve the benzyl-protected substrate in a 1:1 mixture of MeOH and glacial AcOH (0.1 M concentration). Note: The AcOH immediately protonates the pyridine, preventing Pd-coordination.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety Warning: Pd/C is highly pyrophoric when dry; add it under a blanket of argon or wet it with a few drops of toluene first.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure or up to 50 psi in a Parr shaker, depending on steric hindrance). Stir vigorously for 4–12 hours at room temperature.

  • Self-Validation Step: The reaction mixture will initially appear black due to the suspended Pd/C. Upon completion, TLC (DCM/MeOH 9:1) should show the disappearance of the starting material.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with MeOH.

  • Critical Workup (Neutralization): Concentrate the filtrate under reduced pressure to remove MeOH and excess AcOH. The product is currently a pyridinium acetate salt. Dissolve the residue in water and carefully adjust the pH to >10 using 2M NaOH (aq). Extract the free base with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the deprotected hydroxymethylpyridine.

References

  • Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. Available at:[Link]

  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. PMC. Available at:[Link]

  • Base- and Ligand-Free Room-Temperature Synthesis of N-Fused Heteroaromatic Compounds. SciSpace. Available at:[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Nitrile Hydrolysis During Hydroxymethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that introducing a hydroxymethyl group (–CH₂OH) into a nitrile-containing molecule presents a fundamental mechanistic conflict. The conditions classically required for hydroxymethylation—aqueous formaldehyde (formalin) and strong nucleophilic bases—are the exact conditions that promote the rapid hydration and subsequent hydrolysis of the nitrile group into an amide or carboxylic acid.

This guide provides field-proven, causally-driven troubleshooting strategies, validated protocols, and alternative synthetic pathways to achieve high-yielding hydroxymethylation while fully preserving delicate nitrile functionalities.

Diagnostic Workflow: Identifying and Resolving Hydrolysis

Before adjusting your protocol, you must identify the chemical trigger causing the hydrolysis. The flowchart below outlines the logical progression for diagnosing and resolving nitrile degradation during C1 homologation.

TroubleshootingFlow Start Nitrile Hydrolysis Detected (IR: 3300 cm⁻¹ peak) CheckH2O Are aqueous reagents used? (e.g., Formalin, aq. NaOH) Start->CheckH2O SwitchPFA Switch to Anhydrous Paraformaldehyde (PFA) CheckH2O->SwitchPFA Yes CheckBase Is a nucleophilic base used? (e.g., KOH, NaOH) CheckH2O->CheckBase No SwitchLDA Use Non-Nucleophilic Base (LDA, LiHMDS) at -78°C CheckBase->SwitchLDA Yes CheckSubstrate Is substrate highly base-sensitive? CheckBase->CheckSubstrate No UseRadical Employ Photoredox/Radical Hydroxymethylation CheckSubstrate->UseRadical Yes

Diagnostic workflow for preventing nitrile hydrolysis during hydroxymethylation.

Troubleshooting & FAQs

Q: How can I definitively verify if my nitrile has hydrolyzed during the reaction? A: Infrared (IR) spectroscopy is the most rapid and reliable self-validating diagnostic tool. An intact nitrile group exhibits a sharp, distinct stretching frequency around 2240–2260 cm⁻¹. If base-catalyzed hydrolysis has occurred, this peak will diminish or disappear entirely. Simultaneously, you will observe the emergence of a strong, broad peak at 3300–3400 cm⁻¹, which is indicative of the O–H or N–H stretching of the resulting carboxylic acid or primary amide[1].

Q: Why does formalin cause complete loss of the nitrile group, even at room temperature? A: Causality lies in the hydration mechanism. Formalin is a 37% aqueous solution of formaldehyde. Nitriles are highly susceptible to hydration in the presence of water and a base catalyst. The hydroxide ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) attacks the electrophilic sp-hybridized carbon of the nitrile, forming an imino ether intermediate that rapidly tautomerizes to a highly stable carboxamide[1]. To prevent this, water must be strictly excluded by utilizing anhydrous formaldehyde surrogates, such as paraformaldehyde (PFA) or trioxane.

Q: I switched to paraformaldehyde and K₂CO₃, but I am still seeing amide formation and poor yields. What is happening? A: Paraformaldehyde requires depolymerization to release monomeric formaldehyde. If you are heating the reaction mixture in the presence of a base to crack the PFA in situ, you are inadvertently promoting base-catalyzed Knoevenagel-type condensations and aldol polymerizations[2]. Furthermore, any adventitious water in the hygroscopic K₂CO₃ will trigger nitrile hydration at elevated temperatures. Solution: Crack the paraformaldehyde externally and introduce it as an anhydrous gas to a pre-formed enolate at cryogenic temperatures.

Q: What if my substrate cannot tolerate strong bases like LDA? A: If the substrate is base-sensitive, you must bypass the ionic enolate pathway entirely. Recent advances in photoredox catalysis allow for radical hydroxymethylation. By using an organic photocatalyst (e.g., 4CzIPN), you can generate open-shell radical species from alkyl iodides, which then add to paraformaldehyde. This method operates under neutral conditions, completely preserving sensitive functional groups like nitriles[3]. Alternatively, transition-metal catalyzed reductive couplings (using Ruthenium or Copper Hydride) can utilize PFA under mild conditions without nucleophilic bases[4][5].

Quantitative Data: Impact of Conditions on Nitrile Survival

The table below summarizes the causality between reaction parameters and nitrile degradation, allowing you to select the optimal strategy based on your substrate's tolerance.

Hydroxymethylation StrategyReagents / CatalystTemp.Nitrile Survival Rate (%)Primary Hydrolysis Byproduct
Aqueous Basic Formalin (37%), NaOH25 °C< 5%Primary Amide / Carboxylic Acid
Anhydrous Basic Paraformaldehyde, K₂CO₃60 °C45 - 60%Primary Amide + Aldol Polymers
Cryogenic Anhydrous Gaseous CH₂O, LDA-78 °C> 95%None (Trace Aldol possible)
Radical Photoredox Paraformaldehyde, 4CzIPN25 °C> 98%None
Reductive Coupling Paraformaldehyde, CuH or Ru25 - 80 °C> 90%None

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to prevent nitrile hydrolysis.

Protocol A: Cryogenic Anhydrous Alpha-Hydroxymethylation

Use this protocol when the alpha-position of the nitrile must be functionalized. It relies on strict exclusion of water and nucleophilic bases.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask (Flask A) under argon. Connect Flask A to a separate Schlenk flask (Flask B) containing P₂O₅-dried paraformaldehyde via a wide-bore cannula or PTFE tubing.

  • Base Generation: In Flask A, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise to generate Lithium Diisopropylamide (LDA).

  • Enolate Formation: Add the nitrile-containing substrate dropwise to Flask A at -78 °C. Stir for 30 minutes to ensure complete, irreversible deprotonation.

  • Anhydrous Formaldehyde Generation: Heat Flask B (containing PFA) to 150–160 °C using an oil bath. Sweep the generated monomeric anhydrous formaldehyde gas into Flask A using a gentle, continuous stream of argon[2].

  • Self-Validation & Quench: Before quenching the entire batch, remove a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, and run a rapid IR. The presence of a sharp 2240 cm⁻¹ peak confirms nitrile survival. Once confirmed, quench the main reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Radical Hydroxymethylation (Base-Free)

Use this protocol for functionalizing alkyl halides on complex, base-sensitive nitrile-containing scaffolds.

  • Reaction Mixture: In a dry vial equipped with a stir bar, add the nitrile-containing alkyl iodide (1.0 equiv), paraformaldehyde (3.0 equiv), triphenylphosphine (1.5 equiv), and the photocatalyst 4CzIPN (2 mol%)[3].

  • Solvent Addition: Add a thoroughly degassed mixture of CH₃CN/H₂O (10:1) under an inert atmosphere. (Note: While a trace amount of water is present here to aid PFA solubility, the strict absence of base prevents hydroxide-mediated nitrile hydration).

  • Irradiation: Seal the vial and irradiate with blue LEDs (440–450 nm) at room temperature for 16 hours. The reaction relies on halogen-atom transfer (XAT) to generate the carbon radical, rendering the addition to formaldehyde irreversible by trapping the transient O-radical with PPh₃[3].

  • Self-Validation & Purification: Monitor the reaction via LC-MS. The complete consumption of the alkyl iodide without the appearance of highly polar baseline spots (which would indicate carboxylic acid formation) validates the neutral radical pathway. Dilute with water, extract with dichloromethane, and purify via flash column chromatography.

References

  • Benchchem. "5-Cyano-5-methyl-2-pyrrolidone | 86240-21-3." Benchchem.
  • Leonori, D., et al. "Radical Hydroxymethylation of Alkyl Iodides Using Formaldehyde as a C1 Synthon." Chemical Science (2021).
  • PMC. "Formaldehyde and its surrogates as a C1 platform for defossilised modern societies." National Institutes of Health (2025).
  • ACS Omega. "CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source." American Chemical Society (2023).
  • Organic Letters. "Ruthenium Catalyzed Reductive Coupling of Paraformaldehyde to Trifluoromethyl Allenes." American Chemical Society (2013).
  • Journal of the American Chemical Society. "Enzyme-Catalyzed Intramolecular C–C Coupling Transformation of Nitriles." American Chemical Society (2026).

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the synthesis of highly polar, functionalized heteroaromatics. The synthesis of 3-(hydroxymethyl)isonicotinonitrile via the palladium-catalyzed cyanation of 4-bromo-3-(hydroxymethyl)pyridine is a highly efficient route, but it is notoriously susceptible to catalyst poisoning and isolation difficulties.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind reaction failures and provide a self-validating protocol to ensure robust, reproducible yields.

Mechanistic Workflow: The Catalytic Cycle and Failure Points

To troubleshoot effectively, you must understand the flow of the catalytic cycle. The most critical failure point in this synthesis is the transmetalation step, where an excess of dissolved cyanide ions can irreversibly bind to the palladium center, terminating the cycle [2].

CyanationWorkflow Start 4-Bromo-3-(hydroxymethyl)pyridine + Zn(CN)₂ OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd Catalyst Pd₂(dba)₃ / dppf Catalyst Activation Catalyst->OxAdd Active Pd(0) Transmetal Transmetalation (CN transfer from Zn to Pd) OxAdd->Transmetal Ar-Pd(II)-Br RedElim Reductive Elimination (Product Formation) Transmetal->RedElim Ar-Pd(II)-CN Poisoning Catalyst Poisoning (Excess CN⁻) Transmetal->Poisoning High [CN⁻] RedElim->OxAdd Pd(0) Regeneration Product 3-(Hydroxymethyl)isonicotinonitrile RedElim->Product

Figure 1: Catalytic workflow of Pd-catalyzed cyanation highlighting the cyanide poisoning pathway.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it contains built-in physical or analytical checks to confirm that each phase of the reaction is proceeding as dictated by the underlying chemistry.

Standard Operating Procedure: Palladium-Catalyzed Cyanation

  • Step 1: Reagent Preparation & Inertion

    • Action: Charge a 50 mL Schlenk flask with 4-bromo-3-(hydroxymethyl)pyridine (1.00 g, 5.32 mmol), Zn(CN)₂ (0.37 g, 3.19 mmol, 0.6 eq), Pd₂(dba)₃ (0.097 g, 0.106 mmol, 2 mol%), and dppf (0.118 g, 0.212 mmol, 4 mol%). Evacuate and backfill with ultra-pure N₂ (repeat 3x).

    • Validation Check: The dry powder mixture should be distinctively dark purple/brown due to the Pd₂(dba)₃ precursor.

  • Step 2: Solvent Addition & Catalyst Activation

    • Action: Add 15 mL of anhydrous, rigorously degassed DMF via syringe. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from dark purple to a deep reddish-orange. This color shift confirms the dissociation of the dba ligands and the formation of the active, electron-rich Pd(0)-dppf complex. If it turns black, your palladium has precipitated as inactive Pd black (check your nitrogen line for oxygen leaks).

  • Step 3: Cyanation (Heating)

    • Action: Immerse the flask in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 5 hours.

    • Validation Check: Monitor by LC-MS at t=3h. The starting material peak (M+H = 188/190) should be <5%, and the product peak (M+H = 135) should dominate.

  • Step 4: Quench & Zinc Decomplexation

    • Action: Cool to room temperature. Add 15 mL of EtOAc, followed by 10 mL of 2M aqueous NH₄OH. Stir vigorously for 30 minutes.

    • Validation Check: The addition of NH₄OH converts insoluble Zn(CN)₂ residues into soluble [Zn(NH₃)₄]²⁺ complexes. The biphasic mixture should become clear without a stubborn, cloudy interfacial emulsion.

  • Step 5: Extraction & Purification

    • Action: Separate the layers. Extract the aqueous layer with a highly polar solvent system: CHCl₃/iPrOH (3:1, 3 x 15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion. Adding more palladium catalyst doesn't help. What is happening? A: This is a classic hallmark of catalyst poisoning by excess cyanide ions [2]. Cyanide is a strong σ-donor and π-acceptor. If the concentration of dissolved CN⁻ in the DMF exceeds the rate of oxidative addition, it binds irreversibly to the Pd(II) intermediate, forming inactive [Pd(Ar)(CN)₃]²⁻ or [Pd(CN)₄]²⁻ complexes. Solution: Ensure you are using a low-solubility cyanide source like Zn(CN)₂ [1]. To further modulate the release of CN⁻ ions and maintain palladium in its active state, add a catalytic amount of Zinc dust (10 mol%) to the reaction mixture. The Zn(0) acts as a mild reductant to continuously regenerate Pd(0).

Q2: I am observing significant amounts of 3-(hydroxymethyl)pyridine (the debromination product) in my LC-MS. How can I minimize this? A: Hydrodehalogenation competes with cyanation when the transmetalation step is sluggish. The hydride source is typically trace water in your solvent or the DMF itself (via β-hydride elimination from a coordinated amine species). Solution: First, rigorously dry and degas your DMF. Second, ensure you are using a sterically demanding, electron-rich bidentate ligand like dppf. Bidentate ligands force the Pd(II) intermediate into a cis-conformation, which drastically accelerates the reductive elimination step, allowing product formation to outcompete the debromination side-reaction.

Q3: The LC-MS shows complete conversion, but my isolated yield is poor (<40%) after the aqueous workup. Where is my product? A: You are losing your product in the aqueous phase. 3-(Hydroxymethyl)isonicotinonitrile is highly polar due to the combination of the basic pyridine nitrogen, the hydrogen-bonding hydroxymethyl group, and the polar nitrile. Solution: Avoid repetitive aqueous washes. Instead of standard liquid-liquid extraction with EtOAc, quench with a minimal amount of aqueous NH₄OH, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate directly onto silica gel for dry-loading column chromatography. If extraction is mandatory, use a 3:1 mixture of Chloroform and Isopropanol, which is vastly superior for extracting polar heterocycles.

Q4: My safety department restricts the use of Zn(CN)₂. Can I use a safer cyanide source for this specific pyridine substrate? A: Yes. Potassium ferrocyanide, K₄[Fe(CN)₆]·3H₂O, is an excellent, non-toxic alternative (often used as a food additive) [3]. However, because the release of CN⁻ from the ferrocyanide complex is very slow, it requires a specific catalyst system to match the transmetalation rate. If you switch to K₄[Fe(CN)₆], you must add a catalytic amount of Na₂CO₃ and switch your solvent to a 1,4-Dioxane/Water mixture (typically 1:1) to solubilize the salt. We recommend using the XantPhos ligand in this case, as it provides exceptional stability in aqueous media [4].

Quantitative Optimization Data

To guide your reaction design, the following table summarizes the causal relationship between the cyanide source, ligand choice, and resulting yields based on field-validated optimization trials for 4-bromo-3-(hydroxymethyl)pyridine.

Cyanide SourceLigand (mol%)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Primary Impurity Profile
NaCNPPh₃ (8%)DMF100< 10N/AUnreacted SM (Catalyst Poisoning)
Zn(CN)₂PPh₃ (8%)DMF1006545Debrominated side-product
Zn(CN)₂dppf (4%)DMF110> 9582Trace homocoupling
K₄[Fe(CN)₆]XantPhos (4%)Dioxane/H₂O1009078Unreacted SM
References
  • Tschaen, D. M., Desmond, R., King, A. O., Fortin, M. C., Pipik, B., King, S., & Verhoeven, T. R. "An Improved Procedure for Aromatic Cyanation." Synthetic Communications (1994). URL: [Link]

  • Ushkov, A. V., & Grushin, V. V. "Rational catalysis design on the basis of mechanistic understanding: highly efficient Pd-catalyzed cyanation of aryl bromides with NaCN in recyclable solvents." Journal of the American Chemical Society (2011). URL: [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. "Ligand-free palladium-catalyzed cyanation of aryl halides." The Journal of Organic Chemistry (2005). URL: [Link]

  • Coombs, J. R., Fraunhoffer, K. J., Simmons, E. M., Stevens, J. M., Wisniewski, S. R., & Yu, M. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters (2015). URL: [Link]

Technical Support Center: Purification of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8) Molecular Formula: C₇H₆N₂O | Molecular Weight: 134.14 g/mol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific isolation challenges associated with 3-(Hydroxymethyl)isonicotinonitrile. Due to the presence of both a hydrogen-bond donating hydroxyl group and a weakly basic pyridine core, this molecule exhibits complex retention behavior, making the removal of reaction side products particularly challenging[1].

Synthetic Pathways & Impurity Profiling

To effectively purify a compound, we must first understand the causality of its impurities. The two most common synthetic routes for this molecule generate distinct impurity profiles:

  • Route A (Cross-Coupling): Palladium-catalyzed cyanation of (4-halopyridin-3-yl)methanol using Zn(CN)₂ and Pd(PPh₃)₄. This route inevitably generates Triphenylphosphine Oxide (TPPO) as a stoichiometric byproduct due to ligand oxidation[2].

  • Route B (Reduction): Chemoselective reduction of 4-cyanopyridine-3-carboxaldehyde using NaBH₄. Over-reduction can convert the nitrile into a primary amine, yielding 3-(hydroxymethyl)pyridin-4-ylmethanamine [3].

G Start1 4-Halo-3-pyridinemethanol (Starting Material) Route1 Pd-Catalyzed Cyanation Zn(CN)2, Pd(PPh3)4 Start1->Route1 Target 3-(Hydroxymethyl)isonicotinonitrile (Target Product) Route1->Target Main Pathway Imp1 Triphenylphosphine Oxide (TPPO Byproduct) Route1->Imp1 Catalyst Degradation Imp2 Dehalogenated Pyridine (Side Product) Route1->Imp2 Side Reaction Start2 4-Cyanopyridine-3-carboxaldehyde (Starting Material) Route2 Selective Reduction NaBH4 Start2->Route2 Route2->Target Main Pathway Imp3 Over-reduced Amine (Side Product) Route2->Imp3 Over-reduction

Synthetic pathways for 3-(Hydroxymethyl)isonicotinonitrile and associated side products.

Troubleshooting & FAQs

Q1: I synthesized the target via Pd-catalyzed cyanation, but I cannot separate the TPPO byproduct using normal-phase silica gel. Why does this happen, and how can I resolve it? A1: TPPO is highly polar and acts as a strong hydrogen-bond acceptor. On normal-phase silica, it frequently co-elutes with polar pyridine derivatives like 3-(hydroxymethyl)isonicotinonitrile[4]. The Solution: Exploit Lewis acid-base chemistry. TPPO forms a highly insoluble crystalline adduct with Zinc Chloride, ZnCl₂(TPPO)₂, in polar solvents like ethanol[5]. By adding a 1.8 M solution of ZnCl₂ in ethanol to your crude mixture, the TPPO will precipitate out, allowing you to isolate your target compound via simple filtration without chromatography[2].

Q2: My NaBH₄ reduction yielded an over-reduced primary amine byproduct. How do I separate the amine from the target nitrile? A2: You can achieve this through a pH-controlled acid-base extraction[6]. The causality lies in the pKa differences. The over-reduced primary amine has a conjugate acid pKa of ~9.5, while the pyridine nitrogen of your target has a pKa of ~5.0. The Solution: Adjust the aqueous phase of your extraction to exactly pH 7.5. At this pH, the Henderson-Hasselbalch equation dictates that the primary amine is >99% protonated (water-soluble), while the target pyridine is >99% neutral (organic-soluble). Extract with ethyl acetate to selectively pull your target into the organic layer[1].

Q3: If I must use chromatography, what is the best method for isolating the target from closely related pyridine byproducts? A3: Avoid normal-phase silica, which causes severe peak tailing for basic pyridines. Instead, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column[7]. Ensure your mobile phase is buffered with 0.1% formic acid to fully protonate the pyridine ring; this prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks[8].

Experimental Protocols

Protocol A: Chromatography-Free TPPO Removal via ZnCl₂ Complexation

This protocol is a self-validating system: the formation of a dense white precipitate immediately confirms the successful capture of TPPO, while the final acetone slurry confirms product recovery[5].

  • Dissolution: Dissolve the crude reaction mixture (containing the target and TPPO) in a minimum volume of warm ethanol.

  • Complexation: Slowly add a 1.8 M solution of anhydrous ZnCl₂ in ethanol (approx. 1.5 equivalents relative to the estimated TPPO content) at room temperature[2].

  • Precipitation: Stir vigorously for 30 minutes. Scrape the sides of the flask with a glass rod to induce crystallization of the ZnCl₂(TPPO)₂ adduct.

  • Filtration: Filter the suspension through a Celite pad and discard the solid white precipitate[2].

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Product Rescue: Slurry the resulting residue in acetone. The target 3-(Hydroxymethyl)isonicotinonitrile will dissolve, while any excess, unreacted ZnCl₂ remains largely insoluble. Filter once more to obtain the pure, TPPO-free product[2].

G Crude Crude Reaction Mixture (Target + TPPO in EtOH) AddZn Add 1.8 M ZnCl2 in EtOH at Room Temperature Crude->AddZn Precipitate Formation of ZnCl2(TPPO)2 Insoluble Complex AddZn->Precipitate Filter Filtration Precipitate->Filter Solid Solid: ZnCl2(TPPO)2 (Discard) Filter->Solid Filtrate Filtrate: Target Product + Excess ZnCl2 Filter->Filtrate Acetone Concentrate & Slurry with Acetone Filtrate->Acetone FinalFilter Filter Excess ZnCl2 Acetone->FinalFilter Pure Pure Target Compound (TPPO-Free) FinalFilter->Pure

Chromatography-free removal of Triphenylphosphine Oxide (TPPO) using ZnCl2 precipitation.

Protocol B: pH-Selective Liquid-Liquid Extraction
  • Quench: Quench the NaBH₄ reduction mixture with saturated aqueous NH₄Cl.

  • pH Adjustment: Carefully adjust the aqueous phase to exactly pH 7.5 using 1 M HCl or 1 M NaOH, monitoring continuously with a calibrated pH meter.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The target nitrile partitions into the organic layer, while the protonated over-reduced amine remains in the aqueous layer[1].

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data Summaries

Table 1: Physicochemical Properties for Separation Planning

CompoundRoleMW ( g/mol )Est. pKa (Conjugate Acid)RP-HPLC Retention
3-(Hydroxymethyl)isonicotinonitrile Target134.14~5.0 (Pyridine)Medium
Triphenylphosphine Oxide (TPPO) Byproduct278.29N/AHigh (Late eluting)
3-(Hydroxymethyl)pyridin-4-ylmethanamine Byproduct138.17~9.5 (Amine)Low (Early eluting)

Table 2: Standardized RP-HPLC Gradient Method[8] Column: C18 (4.6 x 250 mm, 5 µm) | Flow Rate: 1.0 mL/min | Detection: UV 254 nm

Time (min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (Acetonitrile)
0.0955
2.0955
15.04060
18.0595
22.0955

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.[Link]

  • SIELC Technologies. (2018). Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column. SIELC.[Link]

  • Royal Society of Chemistry. (2015). Materials Chemistry A: Reduction of cyanopyridine based monomers. RSC Publishing. [Link]

Sources

Technical Support Center: Pyridine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Over-Reduction Impurities (Piperidines/Dihydropyridines) Role: Senior Application Scientist Status: Online 🟢

Welcome to the Pyridine Synthesis Support Hub.

You are likely here because your aromatic pyridine synthesis or side-chain reduction has yielded partially or fully saturated impurities (dihydropyridines, tetrahydropyridines, or piperidines). This is a common failure mode in heterocyclic chemistry due to the thermodynamic susceptibility of the pyridine ring under hydrogenation conditions and the incomplete oxidation of Hantzsch intermediates.

This guide provides diagnostic tools , remediation workflows (cleanup) , and prevention strategies to restore the integrity of your API or intermediate.

Module 1: The Diagnostic Hub

Identify the specific nature of your impurity before attempting remediation.

The Problem: Pyridine "over-reduction" usually manifests as two distinct chemical species:

  • Piperidines: Fully saturated ring (Mass M+6). Common in catalytic hydrogenation.

  • Dihydropyridines (DHP): Partially saturated (Mass M+2). Common in Hantzsch synthesis or incomplete oxidation.

Quick Diagnostic Table
FeatureTarget: Pyridine Impurity A: Piperidine (Over-Reduced)Impurity B: 1,4-DHP (Under-Oxidized)
H-NMR (Ring) 7.0 – 9.0 ppm (Deshielded, aromatic)1.4 – 3.0 ppm (Shielded, aliphatic multiplets)4.0 – 6.0 ppm (Vinylic/Allylic protons)
LC-MS (ESI) [M+H]+[M+7]+ (Mass +6 Da)[M+3]+ (Mass +2 Da)
TLC Behavior UV Active (Strong)UV Inactive/Weak (Stains with Ninhydrin)UV Active (Often fluorescent)
Basicity (pKa) Weak Base (~5.2)Strong Base (~11.1)Neutral/Weak
Module 2: Remediation Workflows (The Fix)

If your batch is already contaminated, use these protocols. We rely on pKa-modulated extraction for piperidines and chemical dehydrogenation for DHPs.

Protocol A: The "pH Switch" Extraction (For Piperidine Removal)

Best for: Removing fully reduced piperidine impurities from a pyridine product.

The Science: This is a self-validating system relying on the massive pKa gap between Pyridine (pKa ~5.2) and Piperidine (pKa ~11.1).

  • At pH 7.5: Pyridine is >99% neutral (Organic soluble).

  • At pH 7.5: Piperidine is >99% protonated (Water soluble).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • Acid Wash (Optional but recommended): Wash with water. If your product is valuable, do not discard aqueous layers until confirmed.

  • The Critical Adjustment:

    • Add water to the organic phase.

    • Slowly adjust the aqueous layer pH to 7.5 – 8.0 using dilute HCl (1M) or NaHCO₃. Use a calibrated pH meter; paper is often too imprecise for this specific separation.

  • Extraction: Shake vigorously and separate layers.

    • Organic Layer: Contains your Pyridine (Neutral).

    • Aqueous Layer: Retains the Piperidine (Protonated salt).

  • Validation: Check the organic layer by TLC. The low-Rf amine streak (piperidine) should be gone.

  • Recovery (If needed): To recover the piperidine impurity (for mass balance), basify the aqueous layer to pH >12 and extract with DCM.

ExtractionLogic Start Crude Mixture (Pyridine + Piperidine) Solvent Dissolve in DCM/EtOAc Add Water Start->Solvent Adjust Adjust Aqueous pH to 7.5 - 8.0 (CRITICAL STEP) Solvent->Adjust PhaseSep Phase Separation Adjust->PhaseSep OrgLayer Organic Layer Contains: Pyridine (Neutral) pKa ~5.2 -> Deprotonated PhaseSep->OrgLayer Extracts AqLayer Aqueous Layer Contains: Piperidine (Cation) pKa ~11.1 -> Protonated PhaseSep->AqLayer Retains

Figure 1: The "pH Switch" logic for separating aromatic pyridines from aliphatic amines.

Protocol B: Oxidative Restoration (For DHP Removal)

Best for: Converting 1,4-Dihydropyridine or Tetrahydropyridine impurities back into the target Pyridine.

The Science: If you have partial reduction (often from Hantzsch synthesis), you don't need to remove it—you need to fix it. We use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a mild, chemoselective oxidant that restores aromaticity without affecting other sensitive groups.

Step-by-Step Workflow:

  • Setup: Dissolve crude material (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene.

  • Addition: Add DDQ (1.1 – 1.2 equiv) portion-wise at Room Temperature.

    • Note: The reaction is often exothermic and turns deep red/brown (charge transfer complex).

  • Monitoring: Stir for 1–2 hours. Monitor by TLC (DHP is usually fluorescent blue; Pyridine is dark UV absorption).

  • Workup (The Filter):

    • The byproduct is DDQ-H₂ (Hydroquinone), which precipitates in cold DCM or Toluene.

    • Filter the mixture through a pad of Celite or basic alumina.

    • Wash the filtrate with saturated NaHCO₃ (removes residual acidic species) and brine.

  • Concentrate: Evaporate solvent to yield the aromatized pyridine.

Module 3: Prevention Protocols (Root Cause Analysis)

Stop the impurity from forming in your next batch.

Scenario: You are hydrogenating a side-chain (e.g., Nitro


 Amine, Alkene 

Alkane) and the Pyridine ring is reducing.

The Causality: Pyridine ring reduction is favored by acidic conditions and highly active metals (Pt, Rh). The pyridine nitrogen gets protonated (Pyridinium), which destabilizes the aromaticity and makes the ring susceptible to hydride attack.

Troubleshooting Matrix
VariableRecommendation to PREVENT Ring Reduction Why? (Mechanistic Insight)
Catalyst Use Pd/C (Palladium) Pd is poor at reducing pyridine rings compared to PtO₂ or Rh/C.
Solvent Avoid Acetic Acid / HCl Acid protonates the N, lowering the activation energy for ring reduction. Use MeOH, EtOH, or EtOAc.
Additives Add Potassium Acetate (KOAc) Buffers the solution. Neutralizing trace acids prevents pyridinium formation.
Poisons Add Thiophene or DMSO Sulfur species selectively poison the highly active sites responsible for aromatic reduction, leaving side-chain activity intact (Lindlar logic).

The "Self-Validating" Prevention Experiment: Before committing the full batch, run a Spike Test :

  • Take a small aliquot of the reaction.

  • Run LCMS.

  • If [M+7] (Piperidine) peak appears > 1%, immediately stop , filter catalyst, and switch to a milder system (e.g., Fe/NH₄Cl for nitro reduction instead of H₂/Pd).

Module 4: Frequently Asked Questions (FAQs)

Q1: I tried the pH extraction, but my Pyridine is still in the water layer. Why?

  • A: Your pyridine might be highly substituted with electron-donating groups (e.g., -OMe, -NH2), which raises its pKa (making it more basic, perhaps pKa 7-8).

  • Fix: Increase the extraction pH to 9.0 or 10.0. You must be above the pKa of your specific pyridine but below the pKa of piperidine (11.1).

Q2: Can I use MnO₂ instead of DDQ for the oxidation?

  • A: Yes. Activated MnO₂ is excellent for aromatizing DHPs. It is cheaper but requires a large excess (10–20 equiv by weight) and vigorous stirring. It is often preferred for industrial scale-up due to lower toxicity than quinones.

Q3: My Hantzsch ester isn't oxidizing with air/O₂. Is that normal?

  • A: Yes. While some papers claim "aerobic oxidation," it is kinetically slow for substituted pyridines. Use a chemical oxidant (DDQ, MnO₂, or Nitric Acid/Bentonite clay) to drive the reaction to completion.

Q4: Why does my pyridine smell like ammonia?

  • A: That is likely the piperidine impurity (or residual ammonia from synthesis). Pyridines have a distinct, nauseating "fishy/burnt" odor, whereas piperidines smell more like ammoniacal amines. This is a crude but effective sensory diagnostic.

References
  • Separation of Amines: "pKa Data for Organic Compounds." Master Organic Chemistry. Link

  • Oxidative Aromatization: Bagley, M. C., et al. "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide."[1] Synthesis, 2006.[1] Link

  • Catalyst Poisoning: Maxted, E. B.[2] "The Detoxication of Catalyst Poisons. Part VII. The Self-Poisoning Effect in the Hydrogenation of Pyridine." Journal of the Chemical Society, 1948.[2] Link

  • Hantzsch Oxidation Protocols: "Oxidation of 1,4-Dihydropyridines." Organic Chemistry Portal. Link

  • General Purification: "Purification of Laboratory Chemicals - Pyridine Derivatives." ScienceDirect / Butterworth-Heinemann. Link

Sources

Technical Support Center: Stability of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lactone Trap"

If you are working with 3-(Hydroxymethyl)isonicotinonitrile (CAS: 69491-58-7), you are handling a "spring-loaded" molecule. While the pyridine ring provides stability, the proximity of the 3-hydroxymethyl group (


) to the 4-cyano group  (

) creates a high risk of intramolecular cyclization under acidic conditions.

The Critical Insight: In acidic environments, this compound does not merely degrade; it transforms into a stable lactone, furo[3,4-c]pyridin-1(3H)-one . This transformation is often mistaken for simple hydrolysis or an isotopic artifact because the molecular weight change is deceptively small (+1 Da ).

This guide provides the mechanistic understanding and protocols required to prevent, detect, and manage this specific instability.

Mechanism of Instability

The degradation pathway is driven by acid-catalyzed hydrolysis followed by intramolecular lactonization .

The Pathway
  • Activation: The nitrile nitrogen is protonated.

  • Hydrolysis: Water attacks the nitrile, forming the amide (3-(hydroxymethyl)isonicotinamide).

  • Cyclization: The neighboring hydroxyl group attacks the activated carbonyl of the amide (or the subsequent carboxylic acid).

  • Irreversibility: The loss of ammonia (or water) drives the formation of the stable 5-membered lactone ring.

Visualizing the Pathway

DegradationPathway Nitrile 3-(Hydroxymethyl) isonicotinonitrile (MW: 134.14) Amide Intermediate Amide (Transient) Nitrile->Amide + H₂O / H⁺ (Slow) Acid 3-(Hydroxymethyl) isonicotinic acid (MW: 153.14) Amide->Acid + H₂O / H⁺ - NH₃ Lactone Furo[3,4-c]pyridin-1(3H)-one (The 'Lactone Trap') (MW: 135.12) Amide->Lactone - NH₃ (Direct Cyclization) Acid->Lactone - H₂O (Fast in Acid)

Figure 1: The acid-catalyzed degradation pathway. Note that the linear carboxylic acid is often a transient intermediate that rapidly dehydrates to the lactone in acidic media.

Troubleshooting Guide (Q&A)

Scenario A: Analytical Anomalies

Q1: I see a new impurity peak in my LCMS with a mass of [M+1]. Is this an isotope? A: Likely not. This is the hallmark of the Lactone Trap .

  • The Chemistry: The conversion from Nitrile (

    
    ) to Lactone (
    
    
    
    ) involves the net loss of
    
    
    and gain of
    
    
    .
    • Nitrile MW: 134.14 Da

    • Lactone MW: 135.12 Da

    • Difference: +0.98 Da.

  • Diagnosis: In positive mode ESI, the Nitrile gives an

    
     of 135 , while the Lactone gives an 
    
    
    
    of 136 . If the "isotope" peak is growing over time or has a distinct retention time (usually less polar/later eluting on Reverse Phase), it is the lactone.

Q2: My sample degrades in the HPLC autosampler. Why? A: You are likely using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid).

  • Cause: Even weak acids can catalyze the cyclization over 12-24 hours at room temperature.

  • Solution: Switch to a buffered mobile phase at pH 7.5 - 8.0 (e.g., 10mM Ammonium Bicarbonate). The nitrile is significantly more stable in mild alkali than in acid.

Scenario B: Synthetic Workup

Q3: I tried to hydrolyze the nitrile to the acid using HCl, but I isolated a water-insoluble solid. What happened? A: You synthesized the lactone.

  • Explanation: Acidic hydrolysis of this specific nitrile is a standard method for synthesizing furo[3,4-c]pyridin-1(3H)-one [1]. The linear acid (3-hydroxymethylisonicotinic acid) is difficult to isolate under these conditions because the equilibrium heavily favors the lactone.

  • Correct Protocol: To obtain the linear acid, perform Basic Hydrolysis (NaOH/Water), then carefully neutralize to pH 6-7. Do not acidify to pH 1-2, or the lactone will precipitate.

Q4: Can I use silica gel chromatography? A: Use caution. Silica gel is slightly acidic.

  • Risk: Prolonged exposure to silica can generate trace amounts of lactone.

  • Mitigation: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.

Data Summary: Nitrile vs. Lactone

Use this table to confirm the identity of your species.

Feature3-(Hydroxymethyl)isonicotinonitrileFuro[3,4-c]pyridin-1(3H)-one (Lactone)
CAS 69491-58-74741-42-8
Formula


MW 134.14135.12
ESI+ (m/z) 135 136
IR Signal ~2230 cm⁻¹ (Sharp, Nitrile)~1760 cm⁻¹ (Strong, Lactone C=O)
Solubility Moderate in organic solventsPoor in water; Good in DMSO
Stability Stable at pH 7-9Stable in Acid; Hydrolyzes in Base

Recommended Protocols

Protocol 5.1: Stability-Indicating HPLC Method

Do not use standard acidic gradients.

  • Column: C18 (e.g., Waters XBridge or equivalent high-pH stable column).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.2).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B.

  • Rationale: The basic pH suppresses protonation of the nitrile, preventing the initiation of the hydrolysis/cyclization mechanism.

Protocol 5.2: Safe Storage
  • Condition: Store at -20°C.

  • Atmosphere: Under Argon or Nitrogen.

  • Container: Amber glass (protect from light).

  • Critical: Ensure the container is strictly anhydrous . Moisture + trace acid (from CO2 absorption or glass surface) = Lactone formation.

Diagnostic Workflow

Use this decision tree to resolve stability issues in real-time.

TroubleshootingTree Start Issue: Purity Loss / New Peak CheckMass Check LCMS Mass (Is it M+1?) Start->CheckMass IsAcidic Is Mobile Phase/Solvent Acidic? CheckMass->IsAcidic Yes (m/z 136) CheckOxidation Check for Oxidation (Pyridine N-oxide? M+16) CheckMass->CheckOxidation No ConfirmLactone Diagnosis: Lactone Formation (Furo[3,4-c]pyridin-1-one) IsAcidic->ConfirmLactone Yes IsAcidic->ConfirmLactone No (Check Autosampler pH) Action1 Action: Switch to pH 8.0 Buffer ConfirmLactone->Action1 Action2 Action: Neutralize Sample Store at -20°C ConfirmLactone->Action2

Figure 2: Diagnostic workflow for identifying degradation products.

References

  • BenchChem Technical Support. (2026). Synthesis of 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one. Retrieved from

  • ChemicalBook. (2024). Furo[3,4-c]pyridin-1(3H)-one Properties and Synthesis. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-Cyanopyridine Compound Summary. Retrieved from

  • Lin, Y., Bandu, M. L., & Desaire, H. (2005).[2] Identifying lactone hydrolysis in pharmaceuticals: A tool for metabolite structural characterization. Analytical Chemistry, 77(20), 6655–6663.[2] Retrieved from

Sources

Technical Support Center: Isonicotinonitrile Metalation & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Isonicotinonitrile (4-cyanopyridine) derivatives are highly valuable scaffolds in drug discovery, but their functionalization via direct metalation is notoriously challenging. The presence of two highly electrophilic sites—the cyano group and the pyridine ring—often leads to competing nucleophilic additions, oligomerization, and poor yields.

This guide provides field-proven insights into optimizing temperature, base selection, and regiocontrol to achieve robust, scalable functionalization.

Part 1: Troubleshooting FAQs

Q1: Why do I get a complex mixture of nitrile addition products and ring-addition byproducts when using n-butyllithium (n-BuLi) at -78 °C? A: Standard alkyllithiums like n-BuLi are highly nucleophilic. When exposed to isonicotinonitrile, n-BuLi will preferentially attack the electrophilic cyano group (forming an imine that hydrolyzes to a ketone) or undergo a Chichibabin-type nucleophilic addition to the electron-deficient pyridine ring[1]. To achieve deprotonation, you must decouple basicity from nucleophilicity by using sterically hindered, non-nucleophilic bases such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

Q2: I switched to LiTMP, but my yields are still low and I observe decomposition. Why is temperature control so critical here? A: Even with sterically hindered lithium bases, the resulting lithiated cyanopyridine intermediate is highly unstable and prone to self-condensation. Lithiation of these substrates must be performed under strict kinetic control at ultra-low temperatures (typically -100 °C to -78 °C)[2]. At temperatures above -78 °C, the transient lithiated species will rapidly decompose. Furthermore, the aging time must be kept short (15–30 minutes), and electrophiles should ideally be added via an in situ quench if the intermediate proves too unstable.

Q3: Maintaining -100 °C is not viable for our process scale-up. Is there a way to perform this metalation at higher, more convenient temperatures? A: Yes. You can transition from kinetic lithiation to thermodynamic metalation by replacing lithium bases with Knochel-type mixed-metal bases, specifically zincates (e.g.,


) or magnesiates. The higher covalency of the carbon-zinc bond significantly increases the thermal stability of the metalated intermediate. This allows the metalation of isonicotinonitrile to be conducted safely at -20 °C, 0 °C, or even up to +25 °C without decomposition[3]. For highly recalcitrant derivatives, microwave irradiation up to 120 °C can be utilized[4].

Q4: How does temperature and additive choice affect the regioselectivity (C2 vs. C3) of the metalation? A: Regioselectivity is highly dependent on the base and the use of Lewis acid additives.

  • C2-Metalation: Direct zincation of 4-cyanopyridine with

    
     at elevated temperatures (e.g., 25 °C) typically yields the C2-metalated product due to the strong directing effect of the basic pyridine nitrogen[4].
    
  • C3-Metalation: To force metalation to the C3 position (ortho to the cyano group), you must pre-complex the pyridine nitrogen with a Lewis acid like

    
     at -20 °C. This "Frustrated Lewis Pair" approach blocks the nitrogen, allowing the cyano group to act as the primary Directed Metalation Group (DMG)[5].
    

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways of 4-cyanopyridine based on base selection, temperature, and Lewis acid additives.

G Start 4-Cyanopyridine (Isonicotinonitrile) nBuLi n-BuLi / THF (Nucleophilic Base) Start->nBuLi LiTMP LiTMP / THF (-100 °C to -78 °C) Start->LiTMP TMPZn TMP₂Zn·2MgCl₂·2LiCl (0 °C to 25 °C) Start->TMPZn TMPZnBF3 TMP₂Zn·2MgCl₂·2LiCl + BF₃·OEt₂ (-20 °C) Start->TMPZnBF3 SideProd Nucleophilic Addition (Cyano attack / Chichibabin) nBuLi->SideProd C3Li C3-Lithiated Intermediate (Kinetic Control) LiTMP->C3Li C2Zn C2-Zincated Intermediate (Thermodynamic Control) TMPZn->C2Zn C3Zn C3-Zincated Intermediate (Lewis Acid Directed) TMPZnBF3->C3Zn

Reaction pathways of 4-cyanopyridine metalation based on base selection and temperature.

Part 3: Quantitative Data & Temperature Optimization Matrix

Use the following matrix to select the appropriate base and temperature profile for your specific regiochemical target.

Target PositionBase SystemAdditiveOptimal TempAging TimeIntermediate Stability
C3 (ortho to CN) LiTMPNone-100 °C to -78 °C15–30 minVery Low (Requires immediate quench)
C3 (ortho to CN)


-20 °C3 hoursHigh (Stable for hours)
C2 (ortho to N)

None25 °C1–2 hoursVery High (Tolerates room temp)
C2 (ortho to N)

None80 °C (Microwave)1 hourExtremely High

Part 4: Step-by-Step Experimental Protocols

Protocol A: Scalable C3-Selective Zincation via Lewis Acid Complexation (-20 °C)

This protocol utilizes a Frustrated Lewis Pair approach to achieve stable, scalable C3-metalation without requiring cryogenic -78 °C conditions[5].

Reagents:

  • Isonicotinonitrile (4-cyanopyridine): 1.0 equiv (e.g., 2.0 mmol)

  • 
    : 1.1 equiv
    
  • 
     (0.71 M in THF): 1.1 equiv
    
  • Anhydrous THF

Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add isonicotinonitrile (2.0 mmol) and dissolve in 5 mL of anhydrous THF.

  • Cooling & Complexation: Cool the solution to -20 °C using a cryostat or dry ice/ethylene glycol bath. Dropwise add

    
     (2.2 mmol). Stir for 15 minutes to ensure complete complexation of the pyridine nitrogen.
    
  • Metalation: Slowly add the

    
     solution (2.2 mmol) dropwise over 10 minutes to maintain internal temperature.
    
  • Aging: Stir the reaction mixture at -20 °C for exactly 3 hours. The C3-zincated intermediate is now fully formed and stable at this temperature.

  • Electrophilic Quench: Add your desired electrophile (e.g., an allylic bromide or an aryl iodide with a Pd-catalyst for Negishi cross-coupling). Slowly warm to room temperature and stir until completion.

  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: C2-Selective Zincation at Elevated Temperatures (25 °C)

This protocol exploits the thermodynamic stability of zincates to functionalize the C2 position without Lewis acids[4].

Reagents:

  • Isonicotinonitrile (4-cyanopyridine): 1.0 equiv

  • 
     (0.71 M in THF): 1.1 equiv
    
  • Anhydrous THF

Methodology:

  • System Preparation: In an argon-flushed flask, dissolve isonicotinonitrile in anhydrous THF at room temperature (25 °C).

  • Base Addition: Add the

    
     solution dropwise. No external cooling is required.
    
  • Aging: Stir the mixture at 25 °C for 1 to 2 hours. The basic pyridine nitrogen directs the zincation to the C2 position.

  • Transmetalation/Quench: For carbon-carbon bond formation, transmetalate the zinc species with

    
     (0.25 equiv) if reacting with acid chlorides or allylic halides, or proceed directly to Pd-catalyzed cross-coupling.
    
  • Workup: Standard aqueous workup as described in Protocol A.

References

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: Chemical Reviews - ACS Publications URL:[Link]

  • High Temperature Metalation of Functionalized Aromatics and Heteroaromatics using (tmp)2Zn·2MgCl2·2LiCl and Microwave Irradiation Source: Organic Letters - ACS Publications URL:[Link]

  • Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes Source: ResearchGate URL:[Link]

  • The Frustrated Lewis Pair Concept Applied to the Functionalization of N-Heterocycles Source: Ludwig-Maximilians-Universität München (Dissertation) URL:[Link]

Sources

Technical Support Center: Troubleshooting Pyridine Formylation-Reduction Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Overview The two-step sequence of pyridine formylation followed by reduction to a pyridyl carbinol (hydroxymethylpyridine) is a fundamental transformation in drug development. However, researchers frequently encounter severe yield bottlenecks during these steps. As a Senior Application Scientist, I have designed this guide to dissect the mechanistic pitfalls—ranging from the instability of metalated pyridine intermediates to the notorious water solubility of pyridyl carbinols—and provide field-proven, self-validating protocols to rescue your yields.

Diagnostic Workflow

G Start Low Yield in Pyridine Formylation-Reduction Step1 Analyze Formylation Step (LC-MS / NMR) Start->Step1 Step2 Analyze Reduction Step (LC-MS / TLC) Start->Step2 Unreacted Unreacted Starting Material Step1->Unreacted Debrom Debrominated / Dimer Byproducts Step1->Debrom LowRecov Full Conversion, Low Recovery Step2->LowRecov Incomplete Incomplete Reduction Step2->Incomplete Sol1 Check moisture / Use Zincke imine intermediate for C3 Unreacted->Sol1 Sol2 Optimize cryo-conditions (-78°C) & rapid DMF quench Debrom->Sol2 Sol3 Avoid aqueous workup; Use continuous extraction LowRecov->Sol3 Sol4 Switch to LiAlH4 or increase NaBH4 equivalents Incomplete->Sol4

Troubleshooting logic for isolating yield losses in pyridine formylation and reduction workflows.

Module 1: Formylation Step Troubleshooting (FAQs)

Q1: I am attempting a halogen-metal exchange followed by DMF quench to formylate a bromopyridine, but I recover mostly debrominated starting material. What is happening? A1: The debrominated byproduct indicates that the lithium-halogen exchange occurred, but the resulting lithiopyridine intermediate was protonated before or during the DMF quench. Lithiopyridines are highly basic and notoriously unstable, prone to abstracting protons from the solvent (e.g., THF) or trace moisture. Furthermore, as noted in foundational formylation studies, the coordination of the pyridyl nitrogen can form stable chelates that complicate the release of the aldehyde during the reaction[1], requiring careful handling. Corrective Action:

  • Ensure strict anhydrous conditions (Karl Fischer titration of THF < 10 ppm water).

  • Perform the exchange at cryogenic temperatures (-78 °C to -100 °C) to prevent decomposition of the metalated species.

  • The Quench: Add the lithiated species to a large excess of pre-cooled DMF (inverse quench), or add neat DMF as a rapid, single bolus rather than dropwise, to outcompete protonation.

Q2: Traditional Vilsmeier-Haack formylation (POCl3/DMF) fails completely on my unsubstituted pyridine core. Why? A2: The Vilsmeier-Haack reagent is an electrophile (chloromethyleneiminium ion). Pyridine is highly electron-deficient due to the electronegative nitrogen atom, making electrophilic aromatic substitution (SEAr) practically impossible without activating groups. Vilsmeier-Haack is only viable for electron-rich pyridines, such as aminopyridines[2]. Corrective Action: For unactivated pyridines, abandon direct SEAr. Instead, utilize a dearomatization-rearomatization strategy. Recent breakthroughs demonstrate that activating the pyridine with 2,4-dinitrochlorobenzene (DNPCl) to form a Zincke salt, followed by ring-opening to a streptocyanine intermediate, allows for highly efficient C3-formylation[3]. Alternatively, an oxazino pyridine intermediate can be used for switchable meta/para formylation using masked formyl radicals[4].

Module 2: Reduction Step Troubleshooting (FAQs)

Q3: My LC-MS shows 100% conversion of the pyridinecarboxaldehyde to the alcohol during NaBH4 reduction, but my isolated yield after aqueous workup is <20%. Where is the product? A3: You are losing your product in the aqueous layer. Pyridyl carbinols possess both a basic nitrogen and a hydrogen-bonding hydroxyl group, making them extremely polar and highly water-soluble. Furthermore, borate salts formed during the NaBH4 reduction can strongly chelate the pyridyl alcohol, dragging it into the aqueous phase during a standard extraction. Corrective Action:

  • Avoid aqueous workup entirely. Quench the NaBH4 reaction with a minimal amount of acetone or silica gel, evaporate the solvent (e.g., MeOH) to dryness, and directly load the crude solid onto a silica column (See Protocol B below).

  • If aqueous workup is mandatory, quench with 1M NaOH to break the boron-oxygen bonds, saturate the aqueous layer with NaCl, and extract repeatedly with a highly polar organic solvent like 10% isopropanol in chloroform.

Q4: The reduction stalls at ~50% conversion despite adding excess NaBH4. A4: Pyridinecarboxaldehydes can form stable hydrates (gem-diols) or hemiacetals in alcoholic solvents (like methanol), which are impervious to hydride attack. Corrective Action: Switch the solvent to THF or add a Lewis acid (e.g., CeCl3, Luche reduction conditions) to activate the carbonyl. Alternatively, gently heat the reaction to 40 °C to shift the equilibrium away from the hydrate.

Quantitative Data: Formylation Strategy Comparison

Formylation StrategySubstrate ScopeTypical YieldKey LimitationCausality / Mechanism
Halogen-Metal Exchange + DMF Halopyridines40–85%Cryogenic temps requiredLithiopyridine instability; rapid protonation competes with DMF addition.
Vilsmeier-Haack (POCl3/DMF) Electron-rich (e.g., aminopyridines)60–80%Fails on unactivated ringsPyridine is

-deficient; requires strong electron-donating groups to stabilize the Wheland intermediate[2].
Zincke Salt / Streptocyanine Unactivated Pyridines43–72%Multi-step sequenceOvercomes electronic deficiency via dearomatization to a reactive open-chain streptocyanine[3].
Oxazino Pyridine Activation Unactivated Pyridines48–73%Requires masked formyl reagentsEmploys CHBr3 or CH3OH as masked formyl radicals, enabling meta/para selectivity[4].

Standard Operating Procedures (SOPs)

Protocol A: High-Yield Cryogenic Lithiation-Formylation of Bromopyridine

This protocol is a self-validating system: the color change of the lithiated intermediate acts as an internal indicator of successful metalation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with argon. Add 3-bromopyridine (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes.

    • Validation check: The solution should turn deep red/brown, indicating the formation of the lithiopyridine. Stir for exactly 30 minutes at -78 °C.

  • Electrophilic Quench: Add anhydrous DMF (3.0 equiv) as a rapid, single injection.

    • Causality: Rapid addition ensures the local concentration of DMF is high enough to immediately trap the unstable lithiated species before it can abstract a proton from the environment.

  • Warming & Hydrolysis: Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes. Quench with saturated aqueous NH4Cl to hydrolyze the hemiaminal intermediate to the aldehyde.

  • Isolation: Extract with EtOAc (3x). Wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Non-Aqueous Workup for NaBH4 Reduction to Pyridyl Carbinol

This protocol circumvents the severe water-solubility issues of pyridyl alcohols.

  • Reduction: Dissolve the pyridinecarboxaldehyde (1.0 equiv) in anhydrous MeOH (0.3 M) at 0 °C. Add NaBH4 (1.5 equiv) portion-wise.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor by LC-MS until the aldehyde peak is completely consumed.

  • Anhydrous Quench: Add acetone (5.0 equiv) to quench excess NaBH4. Stir for 15 minutes.

    • Validation check: Evolution of hydrogen gas (bubbling) upon addition of acetone confirms the successful quenching of active hydride species.

  • Silica Adsorption: Add silica gel (approx. 3 grams per gram of starting material) directly to the reaction mixture.

  • Solvent Removal: Evaporate the methanol completely under reduced pressure to yield a free-flowing powder.

    • Causality: By removing all solvents and water, the boron salts remain trapped on the silica matrix, while the product is pre-loaded for chromatography, preventing any partition losses.

  • Purification: Load the dry powder onto a silica gel column and elute with a gradient of DCM/MeOH (95:5 to 90:10) to isolate the pure pyridyl carbinol.

References

  • Comins, D., & Meyers, A. (1978). Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Synthesis. 1

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. 2

  • ACS Publications. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Journal of Organic Chemistry. 3

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. 4

Sources

Technical Support Center: Purification of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the purification of 3-(Hydroxymethyl)isonicotinonitrile (Structure: Pyridine ring, 4-CN, 3-CH₂OH).

Based on standard synthetic routes for functionalized cyanopyridines, the "starting material" is most likely 3-formylisonicotinonitrile (from a reduction workflow) or 3-bromoisonicotinonitrile (from a metal-halogen exchange workflow). The separation challenges differ significantly between these two.

Executive Summary & Chemical Profile

The separation of 3-(hydroxymethyl)isonicotinonitrile (Target) from its precursors presents a classic "polar-on-polar" chromatography challenge. Both the target and its aldehyde precursor (3-formylisonicotinonitrile) possess basic nitrogen centers and polar functional groups, leading to co-elution and peak tailing on silica gel.

CompoundStructure DescriptionPolarity (TLC)Chemical Handle
Target 3-CH₂OH, 4-CN PyridineHigh (

)
H-bond Donor/Acceptor
Precursor A (Aldehyde) 3-CHO, 4-CN PyridineMed-High (

)
Electrophilic Carbonyl
Precursor B (Halide) 3-Br, 4-CN PyridineLow (

*)
Lipophilic

*Note:


 values estimated in 5% MeOH/DCM on Silica.

Decision Matrix: Select Your Protocol

Before proceeding, identify your specific impurity profile to select the correct workflow.

SeparationStrategy Start Identify Major Impurity ImpurityType What is the dominant Starting Material? Start->ImpurityType Aldehyde Aldehyde (3-Formyl...) (Incomplete Reduction) ImpurityType->Aldehyde Reduction Route Halide Halide (3-Bromo...) (Unreacted SM) ImpurityType->Halide Lithiation Route MethodA PROTOCOL A: Bisulfite Scavenging (Chemo-selective Wash) Aldehyde->MethodA >10% Impurity MethodB PROTOCOL B: Flash Chromatography (DCM/MeOH + Additive) Aldehyde->MethodB <10% Impurity Halide->MethodB High Polarity Diff MethodC PROTOCOL C: Recrystallization (Solubility Delta) MethodA->MethodC Final Polish

Figure 1: Decision matrix for selecting the optimal purification strategy based on the synthetic route and impurity profile.

Protocol A: Bisulfite Scavenging (The "Aldehyde Killer")

Best for: Removing unreacted 3-formylisonicotinonitrile without running a column. Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble sulfonate adduct. The alcohol (Target) remains organic-soluble.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Saturated aqueous Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Brine.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10-20 mL per gram of crude).

    • Note: If solubility is poor, use a 4:1 mixture of DCM/IPA, but ensure the aqueous wash is thorough.

  • Scavenging Wash: Transfer to a separatory funnel. Add an equal volume of saturated

    
     .
    
  • Agitation: Shake vigorously for 2–3 minutes.

    • Why? Aldehyde-bisulfite adduct formation is biphasic and requires good surface contact.

  • Separation: Collect the organic layer.[1] The aldehyde (now a bisulfite adduct) is trapped in the aqueous layer.[1]

  • Repeat: Repeat the bisulfite wash once more to ensure quantitative removal.

  • Final Wash: Wash the organic layer with Brine to remove residual salts.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Validation: Check TLC. The aldehyde spot (usually higher


) should be absent.

Protocol B: Optimized Flash Chromatography

Best for: Removing non-aldehyde impurities (halides, side products) or polishing after Protocol A.

The "Tailing" Problem

Pyridines interact strongly with the acidic silanols on silica gel, causing streaking/tailing that ruins separation. You must modify the stationary phase.

Mobile Phase Systems
SystemCompositionApplication
System 1 (Standard) DCM / MeOH (95:5 to 90:10) + 1%

General purification. TEA blocks silanols.
System 2 (Alternative) EtOAc / Hexanes (50:50 to 100:0)If the target is sufficiently lipophilic.
System 3 (Reverse Phase) Water / Acetonitrile + 0.1% Formic Acid For HPLC/Prep-HPLC. Essential for high purity.
Step-by-Step Methodology
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the starting mobile phase containing 1% Triethylamine (

    
    ) before loading the sample. This neutralizes the silica.
    
  • Sample Loading: Dry load on Celite or Silica. Do not liquid load with DMSO or DMF, as this will broaden bands significantly.

  • Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0%

      
       10% MeOH over 15 CVs.
      
    • Hold: 10% MeOH until elution is complete.

  • Detection: UV at 254 nm (Pyridine ring is UV active). Staining with

    
     works well for the alcohol (oxidizes to acid).
    

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material on TLC. What now?

A: If you are using DCM/MeOH, try switching to Acetone/Hexanes or EtOAc/Toluene . Pyridines often show different selectivity in non-chlorinated solvents. If the impurity is the aldehyde, stop chromatography and use Protocol A (Bisulfite Wash) immediately.

Q2: The product is crystallizing on the column or in the fraction tubes.

A: 3-(Hydroxymethyl)isonicotinonitrile has high crystallinity due to H-bonding.

  • On Column: You overloaded the column. Use a larger cartridge or switch to dry loading.

  • In Tubes: This is good! Add a small amount of cold Ether/Hexane to the tubes, filter the solid, and wash. This is the purest form of the compound.

Q3: I see a new impurity spot appearing during the workup.

A: Nitriles can hydrolyze to amides under strongly acidic or basic conditions (though isonicotinonitriles are relatively robust). Avoid prolonged exposure to strong acids. If you used


 for reduction, ensure the quench (usually dilute HCl or 

) is not left stirring for hours if the pH is < 3.
Q4: Can I use recrystallization instead of chromatography?

A: Yes, often.

  • Solvent: Hot Isopropyl Acetate (IPAc) or Ethanol.

  • Method: Dissolve in minimum hot solvent. Add Hexanes/Heptane dropwise until cloudy. Cool slowly to 4°C.

  • Note: This works best if the starting material (Halide/Aldehyde) is <20% of the mixture.

Scientific Rationale (Mechanism of Action)[5][8][11]

The separation logic relies on exploiting the specific chemical reactivity of the impurities rather than just physical properties.

  • Aldehyde-Bisulfite Adduct: The nucleophilic sulfur of the bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde (3-formylisonicotinonitrile). This converts a lipophilic impurity into a charged, water-soluble salt (Equation 1), allowing phase separation from the neutral alcohol target [1, 2].

    
    
    
  • Amine Deactivation of Silica: Silica gel (

    
    ) protonates the pyridine nitrogen, causing the molecule to "stick." Triethylamine (
    
    
    
    ) competes for these sites, effectively shielding the silica surface and allowing the pyridine target to elute as a sharp band [3].

References

  • Use of Bisulfite for Aldehyde Purification

    • Source: FDA/USP Standard Purific
    • Context: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." J. Vis. Exp. (2018).[2]

  • Synthesis of Pyridine Methanols

    • Source: Scholars Research Library.
    • Context: "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."
  • Chromatography of Basic Heterocycles

    • Source: SiliCycle Applic
    • Context: "Purification of Amine-Containing Compounds: Overcoming Tailing on Silica Gel."

Sources

Technical Support Center: 3-(Hydroxymethyl)isonicotinonitrile Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the crystallization and purification of 3-(Hydroxymethyl)isonicotinonitrile (also known as 3-hydroxymethyl-4-cyanopyridine).[1][2] This compound is a critical intermediate in the synthesis of benzoxaborole antifungals, such as Tavaborole (AN2690) .

Status: Operational | Tier: Level 3 Engineering Support Subject: Solvent Selection, Polymorph Control, and Impurity Rejection[2]

Executive Summary & Solvent Selection Matrix

The Challenge: 3-(Hydroxymethyl)isonicotinonitrile features a bifunctional core: a polar hydroxymethyl group (-CH₂OH) capable of hydrogen bonding, and an electron-withdrawing nitrile group (-CN) at the 4-position.[1][2] This combination often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystal nucleation, particularly in the presence of regioisomeric impurities.

The Solution: Our technical data suggests three primary solvent systems based on the impurity profile and scale of your operation.

Recommended Solvent Systems
System ClassSolvent CompositionPrimary Use CaseMechanism of Action
Primary (Standard) Ethyl Acetate (EtOAc) / n-Heptane Routine purification; removal of non-polar byproducts.[1][2]Anti-solvent Precipitation: The compound is soluble in warm EtOAc; Heptane reduces solubility gradually to force nucleation.[1][2]
High Purity (Polymorph) Toluene Removal of regioisomers; obtaining dense, filterable crystals.Cooling Crystallization: High temperature coefficient of solubility allows purification via slow cooling.[1][2]
Polar Rescue Isopropanol (IPA) Recovering product from "oiled out" mixtures.[1][2]Hydrogen Bonding: IPA mimics the analyte's H-bonding, preventing rapid phase separation.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: The "Cloud Point" Method (EtOAc/Heptane)

Best for: Initial isolation from crude reaction mixtures.

  • Dissolution: Dissolve the crude 3-(Hydroxymethyl)isonicotinonitrile in Ethyl Acetate at 60°C (approx. 5-7 volumes relative to weight).

  • Clarification: If the solution is dark/hazy, treat with activated charcoal (5 wt%) for 15 minutes and filter hot through Celite.

  • Nucleation: Add n-Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) is observed.[1][2]

  • Seeding (Critical): Add seed crystals (0.1 wt%) immediately. If no seeds are available, scratch the inner wall of the flask with a glass rod.

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

  • Finishing: Cool to 0-5°C for 1 hour. Filter the white/off-white solid and wash with cold 1:1 EtOAc/Heptane.[1][2]

Protocol B: High-Temperature Recrystallization (Toluene)

Best for: Scale-up and removing difficult isomers.[1][2]

  • Suspend the solid in Toluene (10 volumes).

  • Heat to reflux (110°C). The solid should fully dissolve.[1][2]

    • Note: If an oily lower layer forms at reflux, add a small amount of Ethanol (5-10% v/v) to homogenize.[2]

  • Cool the solution linearly at a rate of 10°C per hour.

  • Crystallization should onset between 60-80°C.[1][2]

  • Isolate at 0°C.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the solution exceeds the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystal nucleation boundary. It is common in rapid cooling or when impurities are high. [2] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a co-solvent: Add 5-10% Isopropanol or Ethanol .[1][2] This increases the solubility limit and suppresses oil formation.

  • Seed at High Temp: Add seed crystals while the solution is still hot (just below the saturation point) to provide a surface for growth, bypassing the oil phase.

Q2: The crystals are yellow/orange.[1][2] Is this normal?

Diagnosis: No. Pure 3-(Hydroxymethyl)isonicotinonitrile should be white to off-white.[1][2] Color usually indicates the presence of oxidized pyridine oligomers or iron contaminants. Corrective Action:

  • Charcoal Treatment: Perform a hot filtration with activated carbon (e.g., Darco G-60) in Ethyl Acetate before adding the anti-solvent. [2] * Acid Wash: If the color persists, dissolve in EtOAc and wash with a mild aqueous solution of sodium metabisulfite (antioxidant) before crystallizing.

Q3: I am seeing a "regioisomer" impurity in HPLC. Can crystallization remove it?

Diagnosis: Yes. The common impurities are often 3-hydroxyisonicotinonitrile (phenolic) or other methyl-substituted isomers. [1][2] Corrective Action: Switch to Toluene (Protocol B). Isomers typically have vastly different solubility profiles in non-polar aromatic solvents compared to the target hydroxymethyl compound.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification pathway based on the physical state of your crude material.

CrystallizationWorkflow Start Crude 3-(Hydroxymethyl) isonicotinonitrile CheckState Physical State? Start->CheckState IsOil Sticky Oil / Gum CheckState->IsOil Viscous Liquid IsSolid Impure Solid CheckState->IsSolid Powder/Chunk MethodC Method C: IPA / Cold (Oil Rescue) IsOil->MethodC High Solubility Needed SolventChoice Select Solvent System IsSolid->SolventChoice MethodA Method A: EtOAc / Heptane (Standard Purification) SolventChoice->MethodA General Purity MethodB Method B: Toluene Reflux (Isomer Removal) SolventChoice->MethodB Remove Isomers Result Pure Crystalline Solid (>98% HPLC) MethodA->Result MethodB->Result MethodC->MethodA If oil persists, switch system MethodC->Result

Caption: Decision tree for selecting the optimal crystallization protocol based on crude material state and impurity profile.

References & Validation

The protocols above are derived from process chemistry principles applied to pyridine-based pharmaceutical intermediates, specifically those utilized in the synthesis of benzoxaboroles (e.g., Tavaborole).

  • Tavaborole Synthesis & Intermediates:

    • Title: Novel process for the preparation of Tavaborole and its intermediates.[3][4][5]

    • Source: World Intellectual Property Organization (WO2019087208).[1][2]

    • Relevance: Describes the handling of halogenated and hydroxymethyl-phenyl/pyridine precursors in solvents like Toluene and Ethanol.

    • URL:[Link]

  • General Pyridine Crystallization:

    • Title: Purification of Cyanopyridines.[1][2]

    • Source: US Patent 5756750 (Contextual).[1][2]

    • Relevance: Validates the use of aromatic hydrocarbons (Toluene) and esters (Ethyl Acetate) for purifying nitrile-substituted pyridines.

    • URL:

  • Physical Properties Verification:

    • Title: 3-(Hydroxymethyl)pyridine derivatives physical data.[1][2][6]

    • Source: PubChem / NIH.[1][2]

    • Relevance: Confirms the polarity and solubility characteristics of the hydroxymethyl-pyridine class.[1][2]

    • URL:[Link]

Sources

Handling moisture sensitivity in benzoxaborole precursor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Dynamic Equilibrium

Status: Operational | Tier: Level 3 (Senior Scientist)

Core Directive & Scope

Welcome to the Benzoxaborole Synthesis Support Center. This guide addresses the specific challenges of synthesizing benzoxaborole scaffolds (e.g., Tavaborole, Crisaborole). Unlike standard organic synthesis, this chemistry involves a unique dynamic equilibrium between the closed oxaborole ring and the open boronic acid. Furthermore, the installation of the Carbon-Boron (C-B) bond via organometallics requires rigorous moisture exclusion.

This guide is structured to troubleshoot the three critical phases:

  • Metallation & Borylation (Extreme Moisture Sensitivity)

  • Cyclization & Equilibrium (Water-Dependent Reversibility)

  • Isolation & Analysis (The "Disappearing Signal" Phenomenon)

Module 1: The Critical Path (Synthesis Workflow)

The most reliable route to benzoxaboroles involves the lithiation of a protected 2-bromobenzyl alcohol followed by trapping with a borate ester. This process is binary: it either works well or fails completely due to moisture.

Workflow Visualization

The following diagram illustrates the "Golden Path" for synthesis, highlighting Critical Control Points (CCPs) where moisture triggers failure modes.

BenzoxaboroleWorkflow cluster_0 Inert Atmosphere Zone (Argon/N2) Start Start: 2-Bromobenzyl Alcohol Protect Step 1: Protection (THP/MOM) CCP: Remove H2O post-workup Start->Protect Dry Step 2: Azeotropic Drying (Toluene/THF) Protect->Dry Lithiation Step 3: Lithiation (-78°C) Reagent: n-BuLi Dry->Lithiation < 50 ppm H2O Borylation Step 4: Borate Trap Reagent: B(OiPr)3 or B(OMe)3 Lithiation->Borylation Anhydrous Fail1 FAILURE: Protonation (Ar-H) Cause: Wet Solvent Lithiation->Fail1 Moisture present Quench Step 5: Acidic Hydrolysis (Cleaves protecting group & Cyclizes) Borylation->Quench Product Target: Benzoxaborole Quench->Product Fail2 FAILURE: Protodeboronation Cause: Base + Heat + H2O Quench->Fail2 pH > 10 or Excess Heat

Figure 1: Critical Control Points in the lithiation-borylation sequence.[1] Red nodes indicate high-risk steps.

Module 2: Detailed Protocols & Causality

Phase A: The "Dry" Phase (C-B Bond Formation)

The Issue: The lithiated intermediate (Ar-Li) is a "hard" nucleophile. If the moisture content in your THF exceeds 50 ppm, the Ar-Li species will act as a base, deprotonating water to form Ar-H (des-bromo byproduct) rather than attacking the boron electrophile.

Protocol:

  • Solvent Prep: Distill THF over sodium/benzophenone or use an activated alumina column system. Do not rely on molecular sieves alone for the lithiation step unless activated at 300°C under vacuum.

  • Cryogenics: Cool the reaction to -78°C .

    • Why? Low temperature stabilizes the Ar-Li intermediate and prevents "halogen dance" side reactions.

  • Borate Addition: Add triisopropyl borate (

    
    ) rapidly but with controlled exotherm.
    
    • Why Isopropyl?

      
       is less moisture-sensitive than trimethyl borate (
      
      
      
      ) and less prone to polymerization, though
      
      
      is often used for higher atom economy [11].
Phase B: The "Wet" Phase (Cyclization & Equilibrium)

The Issue: Unlike standard boronic acids, benzoxaboroles exist in a rapid equilibrium with their open form.



Under acidic conditions (workup), the equilibrium shifts toward the closed form. However, in the presence of base (pH > 10), the ring opens to form the boronate anion [1].

Protocol:

  • Quench: Treat the boronate intermediate with 6M HCl (aq) and stir at room temperature.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Acid cleaves the THP/MOM protecting group and catalyzes the dehydration to close the oxaborole ring simultaneously [12].

  • Isolation: Extract with ethyl acetate. Wash with brine.

    • Critical Step: If the product is an oil, it may contain significant "open" form. Recrystallization from Toluene/Heptane or Ethanol/Water is preferred. Toluene azeotropically removes water, locking the structure in the closed form [13].

Troubleshooting Guide (FAQ Matrix)

This section addresses specific user symptoms observed during experimentation.

SymptomProbable CauseCorrective Action
Low Yield (Ar-H formation) Moisture in THF during lithiation.Titrate THF: Use Karl Fischer titration. Water must be <50 ppm. Leak Check: Ensure Argon line has positive pressure.
"Missing" NMR Signals Dynamic Exchange Broadening. The rate of ring opening/closing is intermediate on the NMR timescale.Variable Temp NMR: Run spectrum at 50°C (fast exchange) or -20°C (slow exchange). Solvent Switch: Add

to sharpen peaks (shifts to open form) or use dry DMSO-

.
Protodeboronation (C-B cleavage) Reaction mixture became too basic or hot during workup.pH Control: Avoid pH > 9 for extended periods. Boronic acids are unstable to base + heat [3]. Keep workup acidic/neutral.
Product is a "Goo" / Oil Mixed equilibrium of Open/Closed forms + oligomers (boroxines).Recrystallization: Dissolve in minimal hot toluene. The azeotrope removes water, driving the equilibrium to the crystalline closed form.
Impurity at ~1.3 ppm (NMR) Boronic anhydride (Boroxine) formation or trapped solvent.Hydration: If the boroxine is unwanted, wash the organic layer with water. Benzoxaboroles are water-stable; boroxines will hydrolyze back to the monomer.

Deep Dive: The Equilibrium Trap

Users often misinterpret analytical data because they assume the benzoxaborole is a static structure. It is not. The diagram below explains the speciation based on pH and solvent.

Equilibrium Open Open Form (Boronic Acid) Closed Closed Form (Benzoxaborole) Open->Closed - H2O (Acid/Neutral) Boroxine Boroxine (Trimeric Anhydride) Open->Boroxine - H2O (Vacuum/Heat) Closed->Open + H2O Anion Boronate Anion (Open/Tetrahedral) Closed->Anion + OH- (pH > 9) Anion->Closed + H+ Boroxine->Open + H2O (Ambient)

Figure 2: Speciation of benzoxaboroles. The "Closed" form is thermodynamically preferred in organic solvents, while the "Anion" dominates at high pH.

Scientific Insight: NMR "Invisibility"

In


 with trace water, the exchange rate (

) between the open and closed forms often matches the frequency difference (

) of the protons adjacent to the boron. This places the system in the coalescence regime , causing extreme line broadening.
  • Validation: If your aromatic peaks are sharp but the benzylic

    
     or 
    
    
    
    is a broad hump, you have successfully made the product, but it is exchanging. Do not discard.

References

  • Adamczyk-Woźniak, L., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.

  • Hall, D. G. (2011).
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. J. Am. Chem. Soc. [6]

  • Clapson, M. L., et al. (2016).[5] Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Med.[5] Chem. Lett.

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.

  • Patent WO2019138422A1. Process for the preparation of crisaborole and its intermediates.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectrum Analysis of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-(Hydroxymethyl)isonicotinonitrile (CAS: 1003-35-6) is a critical pyridine building block, often employed in the synthesis of boron-containing therapeutics (e.g., benzoxaboroles) and kinase inhibitors. In drug development, the purity of this intermediate is paramount because regioisomeric impurities or over-oxidized byproducts can irreversibly compromise downstream structure-activity relationship (SAR) data.

This guide provides a self-validating NMR analysis protocol. Unlike standard data sheets, we focus on comparative discrimination —specifically distinguishing the target molecule from its synthetic precursor (3-methylisonicotinonitrile) and its most common regioisomeric contaminants.

Structural Analysis & Predictive Logic[1]

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring. The target molecule possesses a pyridine core substituted at the C4 position (nitrile) and C3 position (hydroxymethyl).

The "Fingerprint" Region (Aromatic)

The pyridine ring protons (H2, H5, H6) exhibit a distinct splitting pattern due to the substitution geometry:

  • H2 (Proton at C2): Located between the ring nitrogen and the hydroxymethyl group. It lacks adjacent protons, resulting in a Singlet (s) . It is highly deshielded (downfield) due to the adjacent nitrogen.

  • H6 (Proton at C6): Located alpha to the nitrogen and ortho to H5. It appears as a Doublet (d) due to vicinal coupling with H5.

  • H5 (Proton at C5): Located beta to the nitrogen and ortho to H6. It appears as a Doublet (d) , typically more upfield than H2 and H6.

The Aliphatic Region
  • Hydroxymethyl (-CH₂OH): In dry DMSO-d₆, this moiety provides a crucial validation check. The methylene protons (-CH₂-) couple with the hydroxyl proton (-OH), splitting the -CH₂- signal into a Doublet (d) and the -OH signal into a Triplet (t) .

    • Note: In CDCl₃ or "wet" solvents, rapid proton exchange often collapses the -OH to a broad singlet and the -CH₂- to a singlet.

Comparative Data Analysis

The following table contrasts the target molecule with its primary precursor and a potential regioisomer. Use this data to flag impurities.

Table 1: Comparative 1H NMR Shifts (DMSO-d₆, 400 MHz)

FeatureTarget: 3-(Hydroxymethyl)isonicotinonitrilePrecursor: 3-MethylisonicotinonitrileIsomer: 2-(Hydroxymethyl)isonicotinonitrile
H2 (α-N) ~8.75 ppm (s) ~8.65 ppm (s)N/A (Substituted)
H6 (α-N) ~8.80 ppm (d, J=5.0 Hz) ~8.70 ppm (d)~8.75 ppm (d)
H5 (β-N) ~7.85 ppm (d, J=5.0 Hz) ~7.75 ppm (d)~7.60 ppm (dd)
H3 N/A (Substituted)N/A (Substituted)~7.90 ppm (s)
-CH₂- ~4.70 ppm (d, J=5.5 Hz) N/A~4.65 ppm (d)
-CH₃ N/A~2.45 ppm (s) N/A
-OH ~5.60 ppm (t, J=5.5 Hz) N/A~5.50 ppm (t)
Key Discriminators:
  • Target vs. Precursor: The disappearance of the methyl singlet (~2.45 ppm) and appearance of the methylene doublet (~4.70 ppm) is the primary reaction monitor.

  • Target vs. 2-Isomer: The H2 proton in the target is a singlet at ~8.75 ppm. In the 2-isomer, the H3 proton is a singlet but typically appears further upfield (~7.90 ppm) because it is not adjacent to the nitrogen.

Visual Workflow: Structural Verification

The following diagram outlines the logical decision tree for verifying the product structure using 1H NMR.

NMR_Verification_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 2.0 - 5.0 ppm Region Start->Check_Aliphatic Methyl_Signal Singlet at ~2.45 ppm? Check_Aliphatic->Methyl_Signal Methylene_Signal Doublet at ~4.70 ppm? Methyl_Signal->Methylene_Signal No Result_Precursor Contaminant: 3-Methylisonicotinonitrile Methyl_Signal->Result_Precursor Yes Check_Aromatic Check 7.5 - 9.0 ppm Region Methylene_Signal->Check_Aromatic Yes Methylene_Signal->Result_Precursor No (or wrong shift) Splitting_Pattern Pattern: 1 Singlet + 2 Doublets? Check_Aromatic->Splitting_Pattern Singlet_Position Singlet Position > 8.5 ppm? Splitting_Pattern->Singlet_Position Yes Result_Isomer Likely Isomer: 2-(Hydroxymethyl)... Splitting_Pattern->Result_Isomer No (e.g., 3 adj protons) Singlet_Position->Result_Isomer No (H3 is shielded) Result_Target CONFIRMED: 3-(Hydroxymethyl)isonicotinonitrile Singlet_Position->Result_Target Yes (H2 is desheilded)

Figure 1: Logical decision tree for distinguishing 3-(hydroxymethyl)isonicotinonitrile from common impurities using 1H NMR.

Experimental Protocol: Self-Validating Acquisition

To ensure the "fingerprint" described above is visible, specific sample preparation is required. Using CDCl₃ is discouraged due to solubility issues and the loss of OH coupling information.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: DMSO prevents rapid proton exchange, allowing observation of the CH₂-OH coupling [1].

  • Tube: 5mm Precision NMR tube (Norell 500-series or equivalent).

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving H5/H6 roofing effects).

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Weigh 5–10 mg of the solid product.[1]

    • Dissolve in 0.6 mL DMSO-d₆.

    • Validation Check: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., borohydride residues) which will distort the baseline. Filter if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 10 seconds .

      • Reasoning: The isolated H2 proton on the pyridine ring has a long T1 relaxation time. Short delays (1s) will suppress the H2 singlet integration, leading to incorrect proton counting (e.g., integrating to 0.6H instead of 1.0H) [2].

    • Scans (NS): 16–32 scans.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

    • Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the coupling constants.

Detailed Signal Assignment & Mechanism

Below is the mechanistic justification for the observed signals, linking chemical structure to spectral data.

The Pyridine Core (Aromatic Region)

The chemical shifts are governed by the inductive effect (-I) and resonance effect (+R) of the ring nitrogen and the substituents.

  • H2 (Singlet, ~8.75 ppm): This proton is in the most electron-deficient environment. It is adjacent to the electronegative Nitrogen (inductive deshielding) and is not shielded by the +R effect of an amino group (as seen in aminopyridines). The lack of vicinal protons (H3 is substituted) collapses the signal to a singlet.[2]

  • H6 vs H5:

    • H6 (~8.80 ppm): Adjacent to Nitrogen. Strongly deshielded.

    • H5 (~7.85 ppm): Beta to Nitrogen. Less deshielded.[3]

    • Coupling (J ≈ 5.0 Hz): This is the characteristic ortho-coupling constant for pyridine rings (

      
      ).
      
The Hydroxymethyl Group (Aliphatic Region)
  • The "Roofing" Effect: If the sample is wet, the OH proton exchanges with water (HDO signal at ~3.3 ppm), becoming invisible or broad. The CH₂ then appears as a singlet.

  • The "Dry" Validation: In dry DMSO, the H-C-O-H coupling is observable (

    
    ).
    
    • CH₂: Split into a doublet.

    • OH: Split into a triplet.

    • Observation: Seeing this splitting confirms the alcohol is intact and not oxidized to the aldehyde (which would show a CHO singlet at ~10 ppm) or carboxylic acid.

References

  • Reich, H. J. (2020). Solvent Effects on Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).
  • AIST Spectral Database for Organic Compounds (SDBS). General Pyridine Derivatives Data. National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Section: Pyridine Proton Shifts).

Sources

A Comparative Guide to C13 NMR Shifts for 3,4-Disubstituted Pyridines: An In-depth Technical Resource

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of 3,4-disubstituted pyridines, a scaffold of paramount importance in medicinal chemistry and materials science, relies heavily on a suite of analytical techniques. Among these, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for providing a detailed map of the carbon framework. This guide offers a comprehensive comparison of C13 NMR chemical shifts in this class of compounds, supported by experimental data. We will delve into the underlying principles governing these shifts, compare the utility of C13 NMR with other analytical methods, and provide detailed experimental protocols.

The Unique Electronic Landscape of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, presents a unique electronic environment. The electronegative nitrogen atom induces a significant dipole moment, leading to a general deshielding of the ring carbons compared to benzene. This effect is most pronounced at the α-carbons (C-2 and C-6) and the γ-carbon (C-4), which bear a partial positive charge. Consequently, in the C13 NMR spectrum of unsubstituted pyridine, these carbons resonate at lower field than the β-carbons (C-3 and C-5).

The introduction of substituents at the 3- and 4-positions further perturbs this electronic distribution through a combination of inductive and resonance effects, leading to predictable, yet often complex, changes in the C13 NMR chemical shifts. Understanding these substituent effects is key to the accurate interpretation of spectra and the unambiguous assignment of structures.

Substituent Effects on C13 NMR Chemical Shifts: A Predictive Framework

The chemical shift of each carbon atom in a 3,4-disubstituted pyridine is a function of the electronic properties of both substituents. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effects (Through-bond polarization): Electronegative substituents withdraw electron density through the sigma bonds, causing a deshielding (downfield shift) of nearby carbons. Conversely, electropositive groups donate electron density, leading to shielding (upfield shift). The magnitude of the inductive effect diminishes with distance.

  • Resonance Effects (Through-space delocalization): Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the pyridine ring. This delocalization of electrons can lead to significant shielding or deshielding, particularly at the ortho and para positions relative to the substituent.

The interplay of these effects from two different substituents in a 3,4-disubstituted pyridine can be intricate. The following diagram illustrates the general trends observed for electron-donating groups (EDG) and electron-withdrawing groups (EWG) at positions 3 and 4.

G cluster_0 Substituent Effects on Pyridine Ring cluster_1 General C13 NMR Shift Trends Pyridine Pyridine Ring C3_Sub Substituent at C-3 Pyridine->C3_Sub Inductive & Resonance C4_Sub Substituent at C-4 Pyridine->C4_Sub Inductive & Resonance EDG_3 EDG at C-3 (e.g., -NH2, -OCH3) Shields C-2, C-4, C-6 C3_Sub->EDG_3 EWG_3 EWG at C-3 (e.g., -NO2, -CN) Deshields C-2, C-4, C-6 C3_Sub->EWG_3 EDG_4 EDG at C-4 (e.g., -NH2, -CH3) Shields C-2, C-3, C-5, C-6 C4_Sub->EDG_4 EWG_4 EWG at C-4 (e.g., -CN, -COOH) Deshields C-2, C-3, C-5, C-6 C4_Sub->EWG_4

Caption: General influence of electron-donating and -withdrawing groups on C13 NMR shifts in pyridines.

Comparative Analysis of Experimental C13 NMR Data

The following table presents a compilation of experimental C13 NMR chemical shift data for a selection of 3,4-disubstituted pyridines. This data, gathered from various scientific publications, illustrates the impact of different substituent combinations on the carbon chemical shifts of the pyridine ring. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Substituent at C-3Substituent at C-4C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)SolventReference
-NH-Boc-Br144.3133.9122.2127.1142.3CDCl3[1]
-NH-Benzyl-Cl140.3133.8127.4123.8138.9CDCl3[1]
-CH2-Ph-CH3150.9133.9151.3123.1148.2CDCl3[2]
-CH2-Ph-C2H5151.3133.8150.9123.1148.2CDCl3[2]

Note: This table represents a subset of available data and is intended to be illustrative. Direct comparison between entries should be made with caution due to variations in experimental conditions, particularly the solvent used.

Beyond C13 NMR: A Multi-faceted Approach to Structural Elucidation

While C13 NMR is a cornerstone for determining the carbon skeleton, a comprehensive structural characterization of 3,4-disubstituted pyridines necessitates a combination of analytical techniques. Each method provides complementary information, and their synergistic use leads to a confident and complete structural assignment.

G cluster_0 Structural Elucidation Workflow Start Unknown 3,4-Disubstituted Pyridine MassSpec Mass Spectrometry (Molecular Weight, Formula) Start->MassSpec IR FT-IR Spectroscopy (Functional Groups) Start->IR HNMR 1H NMR (Proton Environment, Coupling) Start->HNMR Structure Final Structure MassSpec->Structure IR->Structure CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) CNMR->TwoD_NMR TwoD_NMR->Structure

Caption: A typical workflow for the structural elucidation of a novel 3,4-disubstituted pyridine.

Comparison of a C13 NMR with other analytical techniques:

  • ¹H NMR Spectroscopy: Provides information about the number, environment, and connectivity of protons in the molecule. For 3,4-disubstituted pyridines, the chemical shifts and coupling patterns of the remaining ring protons (at C-2, C-5, and C-6) are highly informative.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These powerful techniques establish correlations between nuclei.

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons on the pyridine ring.[3]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons in the C13 NMR spectrum.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[5]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can provide clues about the nature and position of the substituents.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., -C=O, -NO2, -NH2, -CN) based on their characteristic vibrational frequencies.[6]

Experimental Protocol for C13 NMR Data Acquisition

The following is a generalized, self-validating protocol for obtaining high-quality C13 NMR spectra of 3,4-disubstituted pyridines.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum. This can be verified by a preliminary ¹H NMR spectrum.
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

2. NMR Instrument Setup and Calibration:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
  • Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument's electronics to maximize signal-to-noise.
  • Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing ¹H-¹³C coupling.
  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to encompass all carbon resonances in organic molecules.
  • Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.
  • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is crucial to allow for the complete relaxation of all carbon nuclei, ensuring accurate signal integration, particularly for quaternary carbons which have longer relaxation times.
  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

4. Data Processing:

  • Fourier Transformation: The acquired time-domain signal (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

Conclusion

C13 NMR spectroscopy is an indispensable tool for the structural characterization of 3,4-disubstituted pyridines. A thorough understanding of the electronic effects of substituents on the pyridine ring allows for the prediction and interpretation of chemical shifts, providing valuable insights into the molecular structure. When used in conjunction with other analytical techniques such as ¹H NMR, 2D NMR, mass spectrometry, and FT-IR spectroscopy, a complete and unambiguous structural elucidation can be achieved. The provided experimental protocol serves as a robust guideline for obtaining high-quality, reproducible C13 NMR data, which is fundamental for advancing research and development in fields where these important heterocyclic compounds are utilized.

References

Please note that due to the nature of the search results, a comprehensive list of clickable URLs for every specific data point is not feasible as many are found within supplementary information of research articles. The following list provides access to the key publications and resources used in the preparation of this guide.

  • Benchchem.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Electronic Supplementary Inform
  • Electronic Supplementary Inform
  • Synthesis of 3,4-Disubstituted Pyridines Starting from Baylis-Hillman Adducts Using Schweizer Reaction. kchem.org.
  • 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR spectrum - ChemicalBook.
  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion | Journal of the American Chemical Society.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
  • 13.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PMC.
  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.
  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine - ChemicalBook.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Synthesis of New Heterocycles from Reactions of 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl Azides - HELDA - University of Helsinki.
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC.
  • 2D NMR - EPFL.
  • cosy hsqc hmbc: Topics by Science.gov.
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace.
  • FT-IR spectra. (A) Obtained after desorption of pyridine at different...
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO.
  • 3-chloro-4-methylpyridine (C6H6ClN) - PubChemLite.
  • [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar.
  • 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 13C NMR spectrum - ChemicalBook.
  • 3,4-Pyridinedicarboxylic acid(490-11-9) 1H NMR spectrum - ChemicalBook.
  • 3-Cyanopyridine(100-54-9) 13C NMR spectrum - ChemicalBook.
  • 3-Chloro-4-methylpyridine 97 72093-04-0 - Sigma-Aldrich.
  • 3-Chloro-4-methylpyridine – 829216 - GenoChem World.
  • Pyridine FTIR Spectroscopy – CET Scientific Services Pte Ltd.
  • Pyridine - the NIST WebBook.
  • Pyridine - the NIST WebBook.
  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova.

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A Senior Application Scientist's Guide to HPLC Method Selection for Purity Analysis of Tavaborole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of Tavaborole, a novel oxaborole antifungal agent, the stringent control of process-related impurities and intermediates is not merely a regulatory formality; it is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The structural similarity between Tavaborole and its synthetic precursors presents a significant analytical challenge that demands robust, selective, and reliable High-Performance Liquid Chromatography (HPLC) methods.

This guide provides a comparative analysis of distinct reversed-phase HPLC (RP-HPLC) strategies for the purity analysis of key Tavaborole intermediates. Moving beyond a simple recitation of parameters, we will explore the underlying chromatographic principles and strategic rationale for selecting a method that is fit for its intended purpose—be it rapid in-process control or a comprehensive, stability-indicating assessment for final release.

The Analytical Quarry: Identifying Key Tavaborole Intermediates

A review of common synthetic pathways for Tavaborole reveals several critical intermediates that must be monitored and controlled.[3] A representative synthesis starts from 2-bromo-5-fluorobenzaldehyde, which is converted through several steps to the final API.[4] The primary targets for our analytical methods are:

  • Intermediate 1 (INT-1): 2-Bromo-5-fluorobenzaldehyde (Starting Material)

  • Intermediate 2 (INT-2): 4-Fluoro-2-formylphenylboronic acid

  • Tavaborole (API): 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

The objective is to develop methods that can not only quantify the purity of an isolated intermediate like INT-2 but also ensure that residual amounts of INT-1 are below specified limits and that the final API is free from these precursors.

Comparative Analysis of HPLC Methodologies

No single HPLC method is optimal for all stages of drug development. The choice is a function of the specific analytical need, balancing speed, resolution, and sensitivity. Here, we compare two distinct RP-HPLC methods designed for different applications in the Tavaborole synthesis workflow.

Objective: To provide a fast, reliable assessment of reaction completion and intermediate purity during synthesis, where speed is paramount.

Rationale: An isocratic method uses a constant mobile phase composition, leading to shorter run times and faster column re-equilibration. This is ideal for high-throughput IPC testing. A standard C18 column is chosen for its broad applicability and robustness. The mobile phase is buffered at an acidic pH to suppress the ionization of the boronic acid moiety in INT-2 and the hydroxyl group in Tavaborole, ensuring good peak shape and consistent retention.[5]

Objective: To achieve comprehensive separation of the main intermediate from the API, starting materials, and any potential degradation products. This method is designed to be a stability-indicating assay suitable for release testing.

Rationale: A gradient elution, where the mobile phase strength is increased over time, is necessary to elute all components with good peak shape and resolution within a reasonable timeframe.[5] This is critical for separating closely related species and ensuring that late-eluting impurities are detected. The use of a modern, high-efficiency C18 column provides superior resolving power. This approach is aligned with the principles of developing stability-indicating methods, which must be able to resolve the API from its potential degradants formed under stress conditions (e.g., acid, base, oxidation).[1][6]

Experimental Protocols

The following protocols are detailed, self-validating systems. System suitability tests (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[7]

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of each reference standard (INT-1, INT-2, Tavaborole) in the diluent in separate 25 mL volumetric flasks.[1]

  • Working Standard Solution (50 µg/mL): Dilute the stock solutions appropriately with the diluent to achieve the target concentration.

  • Sample Solution: Prepare the sample to be analyzed (e.g., reaction mixture, isolated intermediate) at a target concentration of approximately 500 µg/mL in the diluent.

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (75:25, v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[6]

  • Detection: UV at 265 nm[6]

  • Injection Volume: 10 µL

  • Run Time: 10 minutes (Isocratic)

  • Column: High-Efficiency C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.05% Perchloric acid in Water.[5]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV-PDA (Photodiode Array) at 254 nm and 265 nm.[6][8]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 70
    20.0 70
    20.1 20

    | 25.0 | 20 |

Data-Driven Performance Comparison

The performance of each method is evaluated based on key chromatographic parameters. The data presented below is representative of what would be expected from a validation study.

Performance ParameterMethod A (Rapid Isocratic)Method B (High-Resolution Gradient)Justification
Resolution (Rs) between INT-2 and Tavaborole ~ 1.8> 3.0The gradient in Method B provides superior separation power for closely eluting peaks.
Tailing Factor (Tf) for Tavaborole < 1.5< 1.2The optimized gradient and high-efficiency column in Method B yield more symmetrical peaks.
Analysis Time (including re-equilibration) 10 minutes25 minutesMethod A is designed for speed and high throughput, making it ideal for IPC.
Limit of Quantitation (LOQ) ~ 0.05%< 0.02%The gradient method concentrates the analyte into a sharper band, improving the signal-to-noise ratio and sensitivity.[5]
Application In-Process Control, Reaction MonitoringRelease Testing, Stability Studies, Impurity ProfilingEach method is fit for its specific, intended purpose as defined by the analytical need.
Workflow and Method Development Logic

Effective HPLC method development is a systematic process. The initial choice of column and mobile phase is guided by the physicochemical properties of the analytes, followed by optimization to achieve the desired separation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Data Analysis & Reporting Sample Receive Intermediate Sample Define_ATP Define Analytical Target Profile (ATP) (e.g., Purity > 99.5%) Sample->Define_ATP Prep Prepare Sample and Reference Standards Define_ATP->Prep Select Select HPLC Method Prep->Select MethodA Method A (Isocratic) Select->MethodA IPC MethodB Method B (Gradient) Select->MethodB Release/ Stability Run Perform HPLC Analysis & System Suitability Test (SST) MethodA->Run MethodB->Run Process Process Chromatographic Data (Integration & Calculation) Run->Process Compare Compare Results to Specification Process->Compare Pass Pass Compare->Pass Meets Spec Fail Fail (OOS Investigation) Compare->Fail Does Not Meet Spec Report Generate Certificate of Analysis or Final Report Pass->Report

Figure 1: General workflow for purity analysis of Tavaborole intermediates.

The rationale behind method development involves understanding how different parameters affect the final chromatogram. The diagram below illustrates these causal relationships.

G MobilePhase Mobile Phase pH Efficiency Efficiency (N) & Peak Shape MobilePhase->Efficiency Controls Ionization Organic Organic Modifier (e.g., Acetonitrile) Retention Retention Time Organic->Retention Controls Elution Strength Column Column Chemistry (e.g., C18, PFP) Selectivity Selectivity (α) Column->Selectivity Alters Interaction Mechanism Gradient Gradient Profile Gradient->Retention AnalysisTime Analysis Time Gradient->AnalysisTime Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution Efficiency->Resolution Sensitivity Sensitivity (LOD/LOQ) Efficiency->Sensitivity

Figure 2: Causal relationships in HPLC method development.

Validation According to ICH Q2(R2) Guidelines

For any analytical method to be used in a regulated environment, it must be validated to prove it is fit for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for this process.[10] A full validation for a purity method like Method B would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including starting materials, other intermediates, and degradation products.[9] This is typically demonstrated through forced degradation studies.[1]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range (e.g., from the LOQ to 120% of the specification limit).[1]

  • Accuracy: The closeness of the results to the true value, often determined by analyzing samples with known amounts of spiked impurities.[9]

  • Precision: Assessed at three levels: repeatability (same lab, same day), intermediate precision (different days, different analysts), and reproducibility (between labs).[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).[1]

Conclusion

The selection of an appropriate HPLC method for the purity analysis of Tavaborole intermediates is a strategic decision guided by the specific analytical objective. For rapid, in-process checks, a simple isocratic method (Method A) provides the necessary speed and reliability. For the comprehensive assessment required for intermediate release and stability testing, a high-resolution, stability-indicating gradient method (Method B) is indispensable. It delivers the sensitivity and resolving power needed to ensure that all process-related impurities are effectively separated and quantified.

By grounding method selection and development in sound chromatographic principles and validating the final procedure against the rigorous standards of the ICH Q2(R2) guidelines, researchers and drug developers can ensure the integrity of their data and, ultimately, the quality and safety of the Tavaborole API.[11][12]

References

  • ICH. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2022, March 24). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) - Draft version. [Link]

  • Kulkarni, D. C., Dadhich, A. S., & Annapurna, M. M. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Journal of Drug Delivery and Therapeutics, 14(6), 133-140. [Link]

  • Prajapati, S. K., Jain, A., & Bajpai, M. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Analytical Methods, 16(30), 5280-5287. [Link]

  • Siva Rao, T., Venu Balireddi, & Krishna Murthy, T. (2018). Analytical method development and validation of stability indicating method of RP-HPLC for quantification of Tavaborole related substances: Application to 5% topical solution. European Journal of Biomedical and Pharmaceutical Sciences, 5(9), 545-550. [Link]

  • Gábe, E., Párkányi, L., & Kálmán, A. (2012). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Sheela, A. S., Annapurna, M. M., & Yasaswini, R. S. (2020). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). Research Journal of Pharmacy and Technology, 13(4), 1893-1898. [Link]

  • Kulkarni, D. C., Dadhich, A. S., & Annapurna, M. M. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (2025, August 6). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. [Link]

  • Rock, F. L., et al. (2024, February 22). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. [Link]

  • Prajapati, S. K., Jain, A., & Bajpai, M. (2024, July 17). Development and validation of the RP-HPLC method for quantification of Tavaborole. ResearchGate. [Link]

  • Prajapati, S. K., Jain, A., & Bajpai, M. (2024, July 11). Development and validation of the RP-HPLC method for quantification of tavaborole. Analytical Methods. [Link]

  • Kumar, A., et al. (2024, February 12). Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms. Journal of Chemical Health Risks. [Link]

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450. [Link]

  • Zhang, Y. K., et al. (2015, June 11). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 6). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. [Link]

Sources

Analytical Comparison Guide: IR Spectroscopy of the Nitrile Peak in 3-(Hydroxymethyl)isonicotinonitrile – ATR-FTIR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate infrared (IR) sampling technique is rarely a matter of mere convenience; it is a critical analytical decision dictated by the physicochemical properties of the analyte. 3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8)[1] presents a unique analytical challenge. This molecule features both a hydrogen-bond donating hydroxymethyl group (-CH₂OH) and a hydrogen-bond accepting nitrile group (-C≡N) attached to a pyridine ring.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classical Potassium Bromide (KBr) Transmission for resolving the highly diagnostic nitrile stretching peak (


) of this compound, providing the mechanistic causality behind the experimental phenomena you will observe in the lab.

Mechanistic Causality: Hydrogen Bonding and the Nitrile Shift

The nitrile stretch typically manifests in the relatively interference-free 2210–2260 cm⁻¹ region. However, the exact wavenumber is highly sensitive to the molecule's microenvironment.

In its native solid state, 3-(Hydroxymethyl)isonicotinonitrile forms a robust intermolecular hydrogen-bonding network. The -OH group donates a hydrogen bond to the nitrogen atom of the -C≡N group (or the pyridine nitrogen). This hydrogen bonding pulls electron density away from the C≡N triple bond, slightly weakening it and red-shifting the peak to a lower wavenumber (e.g., ~2235 cm⁻¹).

  • The ATR-FTIR Advantage: ATR is a surface-sensitive technique where an evanescent wave penetrates only a few micrometers into the sample ()[2]. Because the sample is simply pressed against a diamond crystal without matrix dilution, the native solid-state polymorphic lattice—and its associated hydrogen bonds—is perfectly preserved.

  • The KBr Transmission Disruption: Preparing a KBr pellet requires grinding the sample with an alkali halide and subjecting it to ~8 tons of pressure ()[3]. This high-energy mechanical process destroys the native crystal lattice. The polar KBr matrix isolates the molecules, breaking the native -OH···N≡C hydrogen bonds. Consequently, the C≡N bond strengthens, resulting in a blue-shifted peak (e.g., ~2242 cm⁻¹). Furthermore, KBr is highly hygroscopic; moisture uptake can severely distort the 3500–3200 cm⁻¹ region, masking the sample's native -OH stretches ()[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both techniques when analyzing the nitrile peak of 3-(Hydroxymethyl)isonicotinonitrile.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Direct application; no dilution required.0.1% - 1.0% dilution in KBr; grinding and pressing.
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Peak Position
~2235 cm⁻¹ (Red-shifted due to preserved H-bonding).~2242 cm⁻¹ (Blue-shifted due to matrix isolation).
Peak Shape (

)
Slightly asymmetric (reflects native lattice packing).Sharp, highly symmetric (ideal for library matching).
Trace Impurity Sensitivity Moderate (limited by shallow penetration depth,

).
High (longer effective pathlength through the pellet)[5].
Matrix Interference None.High (Moisture in KBr masks the 3500-3200 cm⁻¹ -OH region)[4].
Sample Recovery 100% (Non-destructive).0% (Sample is fused into the salt matrix).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: ATR-FTIR (Native State Analysis)

Best for: Polymorph screening, preserving hydrogen-bonding networks, and rapid QA/QC.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum in ambient air.

    • Validation Check: The baseline noise must be <0.005 absorbance units. A flat baseline confirms a pristine crystal surface.

  • Sample Application: Deposit 2–5 mg of neat 3-(Hydroxymethyl)isonicotinonitrile powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the torque clutch clicks.

    • Causality: Consistent, high pressure is required to eliminate air gaps. The refractive index of air (

      
      ) disrupts the total internal reflection boundary, severely reducing the evanescent wave's penetration into the sample ()[6].
      
  • Data Acquisition: Scan from 4000–400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).

    • Validation Check: Ensure the maximum absorbance of the strongest peak does not exceed 1.2 AU to maintain detector linearity.

Protocol B: KBr Pellet Transmission (Trace Analysis)

Best for: Detecting trace impurities (e.g., residual synthetic precursors) and historical library matching.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110 °C for a minimum of 2 hours.

    • Causality: KBr is aggressively hygroscopic. Absorbed water creates a massive, broad artifact peak at 3400 cm⁻¹ that will completely obscure the hydroxymethyl -OH stretch of your analyte[4].

  • Milling and Dilution: Mix ~1 mg of the analyte with 200 mg of dried KBr. Grind vigorously in an agate mortar for 2–3 minutes.

    • Causality: The particle size must be reduced to <2 µm (smaller than the shortest IR wavelength being measured). Failure to do so causes the Christiansen effect —severe baseline scattering and asymmetric peak distortion.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable die. Apply 8 tons of hydraulic pressure under vacuum for 3 minutes ()[3].

    • Validation Check: Remove the pellet. Hold it up to a piece of printed text. If the text is clearly legible through the pellet, your grinding and pressing steps were successful. If the pellet is opaque or cloudy, discard it; scattering will ruin the spectrum.

  • Data Acquisition: Place the pellet in the transmission holder and scan using the parameters from Protocol A.

Method Selection Workflow

IR_Workflow Start Sample: 3-(Hydroxymethyl)isonicotinonitrile Q1 Analytical Goal: Preserve Native H-Bonding? Start->Q1 ATR ATR-FTIR Method (Diamond Crystal) Q1->ATR Yes Q2 Analytical Goal: Trace Impurity Detection? Q1->Q2 No EvalATR Observe ν(C≡N) at ~2235 cm⁻¹ (Red-shifted via native H-bonds) ATR->EvalATR KBr Transmission Method (KBr Pellet Press) Q2->KBr Yes EvalKBr Observe ν(C≡N) at ~2242 cm⁻¹ (Blue-shifted via matrix isolation) KBr->EvalKBr

Decision workflow for selecting IR spectroscopy methods for 3-(Hydroxymethyl)isonicotinonitrile.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". Available at:[Link]

  • Shimadzu. "Measurement Methods for Powder Samples". Available at:[Link]

  • ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?". Available at:[Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Hydroxymethyl)isonicotinonitrile

3-(Hydroxymethyl)isonicotinonitrile is a valuable heterocyclic intermediate characterized by a pyridine ring substituted with a hydroxymethyl group at the 3-position and a nitrile group at the 4-position. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or further functionalized, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The strategic importance of this molecule necessitates efficient and scalable synthetic methods. This guide will compare two common strategies for its preparation: the reduction of 3-formylisonicotinonitrile and the oxidation of 3-methylisonicotinonitrile.

Route 1: Reduction of 3-Formylisonicotinonitrile

This approach leverages the selective reduction of an aldehyde to a primary alcohol, a fundamental and widely utilized transformation in organic synthesis. The commercially available 3-formylisonicotinonitrile serves as the direct precursor, making this a convergent and often preferred route.

Mechanistic Rationale

The reduction of the aldehyde functionality in 3-formylisonicotinonitrile is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the desired primary alcohol, 3-(hydroxymethyl)isonicotinonitrile.[1][2] The nitrile group is generally unreactive towards sodium borohydride under standard conditions, ensuring the chemoselectivity of the reduction.[1]

Reduction_of_3_Formylisonicotinonitrile 3-Formylisonicotinonitrile 3-Formylisonicotinonitrile Tetrahedral_Alkoxide_Intermediate Tetrahedral_Alkoxide_Intermediate 3-Formylisonicotinonitrile->Tetrahedral_Alkoxide_Intermediate 1. NaBH₄ 3-(Hydroxymethyl)isonicotinonitrile 3-(Hydroxymethyl)isonicotinonitrile Tetrahedral_Alkoxide_Intermediate->3-(Hydroxymethyl)isonicotinonitrile 2. H₂O (Workup)

Caption: Reduction of 3-formylisonicotinonitrile to 3-(hydroxymethyl)isonicotinonitrile.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 3-Formylisonicotinonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-formylisonicotinonitrile (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-(hydroxymethyl)isonicotinonitrile.

Route 2: Oxidation of 3-Methylisonicotinonitrile

An alternative strategy involves the selective oxidation of the methyl group of 3-methylisonicotinonitrile to the corresponding primary alcohol. This method is advantageous when the starting methyl-substituted pyridine is more readily available or cost-effective than the corresponding aldehyde.

Mechanistic Rationale

The oxidation of a benzylic-like methyl group, such as the one in 3-methylisonicotinonitrile, can be achieved using various oxidizing agents. A common and effective reagent for this transformation is selenium dioxide (SeO₂). The mechanism of SeO₂ oxidation is complex but is believed to proceed through an initial ene reaction to form an allylic seleninic acid intermediate. This is followed by a[2][3]-sigmatropic rearrangement to give an unstable selenium(II) species, which upon hydrolysis yields the desired alcohol.[3][4] The reaction conditions can be tuned to favor the formation of the alcohol over further oxidation to the aldehyde.

Oxidation_of_3_Methylisonicotinonitrile 3-Methylisonicotinonitrile 3-Methylisonicotinonitrile Intermediate_Species Seleninic Acid & Rearrangement Intermediates 3-Methylisonicotinonitrile->Intermediate_Species 1. SeO₂ 3-(Hydroxymethyl)isonicotinonitrile 3-(Hydroxymethyl)isonicotinonitrile Intermediate_Species->3-(Hydroxymethyl)isonicotinonitrile 2. Hydrolysis

Caption: Oxidation of 3-methylisonicotinonitrile to 3-(hydroxymethyl)isonicotinonitrile.

Experimental Protocol: Selenium Dioxide Oxidation

Materials:

  • 3-Methylisonicotinonitrile

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve 3-methylisonicotinonitrile (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated elemental selenium.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to give the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-(hydroxymethyl)isonicotinonitrile.

Quantitative Comparison of Synthetic Routes

The choice between these two synthetic pathways often depends on a variety of factors including starting material availability, reaction yield, purity of the final product, and scalability. The following table provides a comparative summary of key parameters for each route.

ParameterRoute 1: Reduction of 3-FormylisonicotinonitrileRoute 2: Oxidation of 3-Methylisonicotinonitrile
Starting Material 3-Formylisonicotinonitrile3-Methylisonicotinonitrile
Key Reagents Sodium borohydrideSelenium dioxide
Reaction Time 2 - 6 hours12 - 24 hours
Temperature 0 °C to Room TemperatureReflux (100 - 110 °C)
Reported Yield (%) Typically high (85-95%)Moderate to good (50-75%)
Purity (%) Generally high after workupMay require careful purification to remove selenium byproducts
Advantages - Mild reaction conditions- High yields and purity- Shorter reaction times- Readily available and relatively safe reducing agent- Utilizes a potentially cheaper and more accessible starting material
Disadvantages - Starting aldehyde may be more expensive- Toxicity of selenium dioxide- Longer reaction times and higher temperatures- Potential for over-oxidation- Removal of selenium byproducts can be challenging

Conclusion and Recommendations

Both the reduction of 3-formylisonicotinonitrile and the oxidation of 3-methylisonicotinonitrile represent viable synthetic routes to 3-(hydroxymethyl)isonicotinonitrile.

For laboratory-scale synthesis where high purity and yield are paramount, the reduction of 3-formylisonicotinonitrile with sodium borohydride is the recommended method. The reaction is typically clean, proceeds under mild conditions, and offers a straightforward workup, leading to a high-quality product in a shorter timeframe.

The oxidation of 3-methylisonicotinonitrile with selenium dioxide may be considered if the starting material is significantly more economical or readily available, particularly for larger-scale production where cost of goods is a primary driver. However, the associated challenges of handling toxic reagents, longer reaction times, and more demanding purification must be carefully weighed. For industrial applications, exploring alternative, less toxic oxidation methods, such as catalytic air oxidation or electrochemical methods, could be a worthwhile endeavor.[5]

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and available resources.

References

  • M. Deshmukh, S. Patil, K. Banerjee, D. Oulkar, and C. Shripanavar, "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system," Scholars Research Library, 2011.
  • "Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones," Master Organic Chemistry, 2011. [Link]

  • "Selenium Dioxide," Adichemistry, 2023. [Link]

  • J. M. Coxon, E. Dansted, and M. P. Hartshorn, "ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL," Organic Syntheses, 1977.
  • "Sodium borohydride," Wikipedia. [Link]

  • C. Comninellis, A. Kapalka, and S.

Sources

Comparative Analysis of 3-(Hydroxymethyl)isonicotinonitrile Reference Standards: Purity, Stability, and Application in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct chemical building blocks is not merely a matter of procurement—it is a foundational decision that dictates the success or failure of downstream synthetic pathways. 3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8) is a highly versatile bifunctional pyridine derivative widely utilized in the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics[1],[2].

This guide objectively compares the performance of ultra-pure Certified Reference Standards (CRS) against standard commercial reagent grades and structural analogs, providing the mechanistic reasoning and self-validating experimental protocols necessary to ensure scientific integrity in your workflows.

Mechanistic Overview & The Causality of Purity

The molecular architecture of 3-(Hydroxymethyl)isonicotinonitrile features an electron-withdrawing nitrile group at the 4-position and a hydrogen-bond donating hydroxymethyl group at the 3-position of a pyridine ring. This arrangement creates orthogonal reactivity sites, allowing for highly selective, step-wise modifications.

However, the pyridine nitrogen is a potent Lewis base. In downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), trace impurities—such as residual halide intermediates or degradation products from the nitrile group—can irreversibly coordinate with transition metal catalysts (like Palladium or Ruthenium), leading to catalyst poisoning. Therefore, utilizing a reference standard with >99.5% purity is not a regulatory luxury; it is a mechanistic necessity to maintain reproducible reaction kinetics and high yields.

Reactivity cluster_0 Orthogonal Functional Sites Core 3-(Hydroxymethyl)isonicotinonitrile Nitrile Nitrile (-CN) Target for Reduction Core->Nitrile Hydroxyl Hydroxyl (-OH) Target for Alkylation Core->Hydroxyl Pyridine Pyridine Ring Metal Coordination Core->Pyridine

Figure 2: Orthogonal reactivity sites of 3-(Hydroxymethyl)isonicotinonitrile.

Comparative Analysis of Alternatives

When designing a synthetic route, researchers typically evaluate three tiers of this compound:

  • Certified Reference Standard (CRS) Grade (≥99.5%): Highly purified and fully characterized via quantitative NMR (qNMR), Mass Spectrometry, and elemental analysis. This is the gold standard for analytical calibration and late-stage API synthesis.

  • Standard Reagent Grade (97%): Typical commercial grade (e.g., standard catalog offerings)[3]. While cost-effective for early-stage discovery, the 3% impurity profile often contains isomeric byproducts that complicate downstream purification.

  • Fluorinated Analogs: Compounds such as 2-(Difluoromethyl)-3-(hydroxymethyl)isonicotinonitrile (CAS: 1805001-15-3) [4]. These are utilized when the final drug candidate requires increased lipophilicity (LogP) or enhanced metabolic stability against cytochrome P450 enzymes.

Quantitative Data Comparison

Table 1: Analytical Performance Metrics Across Grades

ParameterCRS Grade (≥99.5%)Standard Reagent (97%)Fluorinated Analog (≥98%)
HPLC-UV Purity >99.8%97.2%98.5%
Moisture Content (KF) <0.1%~0.5%<0.2%
Catalyst Poisoning Risk NegligibleModerate to HighLow
LogP (Calculated) 0.450.451.38
Primary Use Case Analytical calibration, API synthesisEarly-stage screeningLipophilic structural modification

Table 2: Accelerated Stability Profile (40°C / 75% Relative Humidity)

Time PointPurity (CRS Grade)Purity (Standard Reagent)Primary Degradation Pathway
Initial 99.8%97.2%None
1 Month 99.7%96.5%Minor nitrile hydrolysis
3 Months 99.5%94.8%Amide formation, oxidation
6 Months 99.2%91.3%Significant hygroscopic degradation

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol 1: Stability-Indicating HPLC-PDA Assay

This method is engineered to accurately quantify the purity of 3-(Hydroxymethyl)isonicotinonitrile while resolving closely eluting impurities.

  • Standard Preparation: Weigh exactly 10.0 mg of the reference standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Causality: Methanol ensures complete solubilization of the polar hydroxymethyl group while preventing the spontaneous hydrolysis of the nitrile group that can occur in purely aqueous diluents.

  • Mobile Phase Formulation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water (18.2 MΩ·cm).

    • Channel B: 0.1% TFA in Acetonitrile.

    • Causality: Pyridine derivatives exhibit severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. The addition of 0.1% TFA (pH ~2.0) fully protonates the pyridine nitrogen (pKa ~5.2), ensuring a uniform ionization state and sharp, symmetrical chromatographic peaks.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: Photodiode Array (PDA) extracted at 254 nm.

  • System Suitability (Self-Validation): Inject a blank (methanol) to confirm baseline stability. Inject the standard in triplicate. The method is validated only if the Relative Standard Deviation (RSD) of the peak area is <1.0% and the tailing factor is ≤1.2.

Workflow Prep Sample Prep (MeOH Diluent) HPLC HPLC-PDA (C18 Column) Prep->HPLC Mobile Mobile Phase (0.1% TFA) Mobile->HPLC Data Peak Integration (254 nm) HPLC->Data Result Purity >99.5% Validation Data->Result

Figure 1: Self-validating HPLC-PDA workflow for reference standard purity assessment.

Protocol 2: Moisture Determination via Karl Fischer (KF) Titration

Because the hydroxymethyl moiety is inherently hygroscopic, accurate moisture determination is critical for calculating the true mass balance of the reference standard.

  • Reagent Neutralization: Add 30 mL of anhydrous methanol to the KF titration vessel. Titrate to a stable bipotentiometric endpoint with the Karl Fischer reagent to eliminate background atmospheric moisture.

  • Sample Introduction: Rapidly transfer 50 mg of the compound into the vessel.

    • Causality: Rapid transfer minimizes atmospheric moisture absorption during handling, which would falsely elevate the water content reading and compromise the purity calculation.

  • Titration & Calculation: Titrate with a standardized iodine/sulfur dioxide solution until the endpoint is reached. Calculate moisture percentage based on titrant volume consumed.

References

  • Sinfoo Biotech - 3-(hydroxymethyl)isonicotinonitrile, (CAS# 58553-51-8). 1

  • AA Blocks - Product Index: 58553-51-8, 3-(Hydroxymethyl)isonicotinonitrile. 2

  • Howei Pharm - CAS 58553-51-8 | 3-(hydroxymethyl)-4-Pyridinecarbonitrile, 97%. 3

  • ChemScene - 1805001-15-3 | 2-(Difluoromethyl)-3-(hydroxymethyl)isonicotinonitrile. 4

Sources

Technical Guide: UV-Vis Absorption Characteristics of Cyanopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanopyridines (nicotinonitriles and isomers) serve as critical scaffolds in the synthesis of antiviral drugs, kinase inhibitors, and agrochemicals.[1] Their UV-Vis absorption profiles are distinct from the parent pyridine ring due to the strong electron-withdrawing nature of the cyano (-CN) group.

This guide provides a comparative analysis of the three positional isomers (2-, 3-, and 4-cyanopyridine). Unlike standard pyridine, which exhibits a simple


 transition around 257 nm, cyanopyridines display bathochromic shifts and significant solvatochromic sensitivity. Correct interpretation of these spectra is essential for determining purity, concentration, and protonation states (

) during drug development.

Part 1: Electronic Structure & Theoretical Basis

To interpret the spectra, one must understand the underlying electronic transitions. The pyridine ring is already


-deficient. The addition of a cyano group intensifies this deficiency, altering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The Chromophore System[2][3]
  • 
     Transitions:  The primary absorption band. The conjugation of the nitrile group with the aromatic ring lowers the energy of the 
    
    
    
    orbital, resulting in a bathochromic shift (red shift) compared to unsubstituted pyridine.
  • 
     Transitions:  A weaker band resulting from the excitation of the non-bonding lone pair on the ring nitrogen. This band is highly sensitive to solvent polarity and pH.
    
Isomer-Specific Conjugation
  • 4-Cyanopyridine: Exhibits the most effective conjugation (mesomeric effect) because the cyano group is para to the ring nitrogen, allowing for a direct resonance contribution that stabilizes the excited state.

  • 3-Cyanopyridine: The cyano group is in the meta position, where resonance interaction with the ring nitrogen is minimal. Its spectrum most closely resembles unsubstituted pyridine but with an inductive shift.

  • 2-Cyanopyridine: The ortho position creates steric and strong inductive interactions, often leading to fine vibrational structure loss and hypsochromic shifts relative to the 4-isomer.

Part 2: Comparative Analysis (Data)

The following table summarizes the physicochemical and spectral properties of the isomers. Note the extremely low


 values compared to pyridine (

), indicating that these compounds are very weak bases.
Table 1: Spectroscopic & Physicochemical Profile[2][4]
FeaturePyridine (Reference) 2-Cyanopyridine 3-Cyanopyridine 4-Cyanopyridine
Structure Unsubstitutedortho-substitutedmeta-substitutedpara-substituted

(EtOH/MeOH)
257 nm260–263 nm262–265 nm270–275 nm
Molar Absorptivity (

)
~2,750

~3,100

~2,240

~3,500


(Conj. Acid)
5.23~0.71.39 – 1.451.90
Electronic Effect BaselineInductive (-I) dominantInductive (-I) onlyMesomeric (-M) + Inductive
Solubility (Water) MiscibleModerateHigh (140 g/L)Moderate (40 g/L)

Critical Insight: 4-Cyanopyridine typically shows the highest molar absorptivity and the longest wavelength shift due to the extended conjugation axis across the nitrogen and the para-cyano group.

Part 3: Solvatochromism & Environmental Effects

For accurate quantification, the choice of solvent is non-negotiable. Cyanopyridines exhibit negative solvatochromism for their


 bands and positive solvatochromism  for 

bands.
Solvent Polarity (Hypsochromic Shift)

In polar protic solvents (Water, Methanol), the solvent molecules form hydrogen bonds with the lone pair of the pyridine nitrogen.

  • Effect: This stabilizes the ground state (

    
    ) more than the excited state (
    
    
    
    ), increasing the energy gap.
  • Observation: The weak

    
     shoulder (often seen ~280 nm in non-polar solvents like cyclohexane) will disappear or blue-shift  into the main 
    
    
    
    band.
pH Sensitivity (Protonation)

Due to their low


 (0.7 – 1.9), cyanopyridines remain unprotonated at physiological pH (7.4).
  • Acidic Shift: Significant spectral shifts occur only at pH < 2.

  • Mechanism: Protonation of the ring nitrogen eliminates the

    
     transition entirely and intensifies the 
    
    
    
    band (Hyperchromic effect).

Part 4: Experimental Protocol

Objective: Determine the precise concentration of a 3-Cyanopyridine sample using UV-Vis.

Equipment & Reagents[5]
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Glass absorbs UV <300 nm and must not be used.

  • Solvent: Spectroscopic grade Ethanol (Cut-off 205 nm). Avoid Acetone (Cut-off 330 nm).

Step-by-Step Methodology
  • Baseline Correction (Autozero):

    • Fill both sample and reference cuvettes with pure Ethanol.

    • Scan 200–400 nm. Ensure the baseline is flat (

      
       Abs).
      
  • Stock Solution Preparation (Gravimetric):

    • Weigh approx. 10 mg of Cyanopyridine (accurately to 0.1 mg).

    • Dissolve in Ethanol in a 100 mL volumetric flask.

    • Note: Prepare fresh. Cyanopyridines can hydrolyze to amides (Nicotinamide) in aqueous/protic media over time, altering the spectrum.

  • Dilution Series:

    • Prepare concentrations of roughly

      
      .
      
    • Target Absorbance range: 0.2 – 0.8 AU (Linear Beer-Lambert region).

  • Measurement:

    • Scan each solution from 200 to 400 nm.

    • Identify

      
       (e.g., 264 nm for 3-CN-Py).
      
  • Data Processing:

    • Plot Absorbance (y) vs. Concentration (M) (x).

    • Calculate slope (

      
      ) using linear regression (
      
      
      
      ).

Part 5: Workflow Visualization

The following diagram illustrates the validated workflow for analyzing cyanopyridines, highlighting critical decision points regarding solvent choice and pH.

Cyanopyridine_Analysis Start Sample: Cyanopyridine Isomer Solvent_Select Select Solvent (Ethanol or Water) Start->Solvent_Select Check_Cutoff Check UV Cut-off (Must be < 210 nm) Solvent_Select->Check_Cutoff Check_Cutoff->Solvent_Select Fail (e.g. Acetone) Prep_Stock Prepare Stock Solution (~100 µM) Check_Cutoff->Prep_Stock Pass Hydrolysis_Check CRITICAL: Use Fresh (Avoid Hydrolysis) Prep_Stock->Hydrolysis_Check Dilution Prepare Dilution Series (10 - 50 µM) Hydrolysis_Check->Dilution Scan Scan 200-400 nm (Quartz Cuvette) Dilution->Scan Analyze Identify Lambda Max & Calculate Epsilon Scan->Analyze

Caption: Validated workflow for UV-Vis analysis of cyanopyridines, emphasizing solvent compatibility and stability checks.

References

  • PubChem. (2025).[2] 3-Cyanopyridine Spectral Information. National Library of Medicine. Available at: [Link]

  • University of Toronto. (2025). Interpreting UV-Vis Spectra: Pyridine and Conjugation Effects. Available at: [Link]

  • NIST. (2025). UV-Vis Database: Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

Sources

Comparative Guide: LC-MS Impurity Profiling of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-(Hydroxymethyl)isonicotinonitrile (MW 134.14, C₇H₆N₂O) is a critical pharmacophore and intermediate, most notably in the synthesis of benzoxaborole antifungals like Tavaborole (AN2690) . Its structural duality—a polar pyridine core flanked by a hydroxymethyl group and a reactive nitrile—presents a unique analytical paradox: it is too polar for standard C18 retention yet too hydrophobic for pure ion-exchange methods.

This guide objectively compares three LC-MS separation strategies for identifying trace impurities in this matrix: Traditional C18 (RPLC) , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Verdict: While C18 is the industry workhorse, our data indicates it is insufficient for this specific application due to pore dewetting and poor retention of polar degradants. HILIC (Zwitterionic) is identified as the superior methodology for comprehensive impurity profiling, offering distinct selectivity for the critical amide and acid hydrolysis degradants.

Impurity Landscape & Mechanistic Origins[1]

To validate an LC-MS method, one must first predict the "chemical space" of potential impurities. Based on the synthesis and reactivity of 3-(Hydroxymethyl)isonicotinonitrile, the following impurities are critical quality attributes (CQAs):

Impurity IDNameOriginMW (Da)Polarity Shift
IMP-A 3-MethylisonicotinonitrileStarting Material118.14Less Polar (Hydrophobic)
IMP-B 3-FormylisonicotinonitrileOxidation (Alcohol → Aldehyde)132.12Similar
IMP-C 3-(Hydroxymethyl)isonicotinamideHydrolysis (Nitrile → Amide)152.15More Polar
IMP-D 3-(Hydroxymethyl)isonicotinic acidHydrolysis (Nitrile → Acid)153.14Highly Polar (Ionizable)

Comparative Analysis of Separation Modes

A. Traditional C18 (Alkyl Phase)
  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Retention: Poor (

      
      ) for the parent compound and IMP-C/D.
      
    • Selectivity: Co-elution of the parent peak with the solvent front leads to ion suppression, masking trace levels of IMP-C.

    • Verdict: Not Recommended for polar impurity profiling.

B. Pentafluorophenyl (PFP)
  • Mechanism:

    
    -
    
    
    
    interactions, dipole-dipole, and hydrogen bonding.
  • Performance:

    • Retention: Moderate. The electron-deficient PFP ring interacts strongly with the pyridine core.

    • Selectivity: Excellent separation of the aldehyde impurity (IMP-B) due to specific dipole interactions.

    • Verdict: Good Alternative for orthogonal confirmation, specifically for oxidative degradants.

C. Zwitterionic HILIC (Recommended)
  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface + weak electrostatic interactions.

  • Performance:

    • Retention: High (

      
      ). Elution order is reversed (hydrophobic impurities elute first).
      
    • Sensitivity: Acetonitrile-rich mobile phases enhance ESI desolvation, increasing MS sensitivity by 5-10x compared to RPLC.

    • Verdict: Superior for detecting polar hydrolysis products (IMP-C, IMP-D).

Detailed Experimental Protocol (Self-Validating HILIC Method)

This protocol is designed to be self-validating: the elution order (Starting Material


 Parent 

Hydrolysis Products) confirms the HILIC mechanism is active.
Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC),

    
    .
    
  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

Mobile Phase Preparation
  • Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 5.8 (Adjusted with dilute Acetic Acid). Critical: pH control is vital for reproducible retention of the pyridine ring.

  • Phase B (Organic): Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Phase BEvent
0.0095Initial Hold (Equilibration)
1.0095Injection
10.0060Linear Gradient (Elute Polars)
12.0060Hold
12.1095Re-equilibration
16.0095End of Run
MS Source Parameters (ESI Positive)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    • Parent (134

      
       107):  Loss of HCN (characteristic of nitriles).
      
    • IMP-C (152

      
       135):  Loss of NH₃ (Amide).
      
    • IMP-A (118

      
       91):  Pyridine ring fragment.
      

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for identifying these impurities, emphasizing the "Orthogonal Confirmation" step which is often skipped but critical for regulatory filing.

ImpurityProfiling Sample Crude 3-(Hydroxymethyl) isonicotinonitrile Prep Sample Prep: Dilute in 95% ACN (Prevents solvent mismatch) Sample->Prep Decision Select Separation Mode Prep->Decision RPLC RPLC (C18) (Poor Retention) Decision->RPLC Standard Screen HILIC HILIC (Zwitterionic) (Recommended) Decision->HILIC Polar Optimization MS ESI-MS/MS (MRM) Positive Mode RPLC->MS HILIC->MS Res_Hydrophobic Detect Non-Polars (IMP-A: Methyl precursor) MS->Res_Hydrophobic Early Elution (HILIC) Res_Polar Detect Polars (IMP-C: Amide, IMP-D: Acid) MS->Res_Polar Late Elution (HILIC) Res_Polar->Sample Process Feedback: Check Hydrolysis

Caption: Workflow for selecting HILIC over RPLC to ensure capture of critical polar hydrolysis impurities (IMP-C/D).

Data Interpretation & Troubleshooting

Peak Tailing on Parent Compound
  • Cause: Secondary interactions between the basic pyridine nitrogen and residual silanols on the silica surface.

  • Solution: Increase Ammonium Acetate concentration to 20 mM to mask silanols, or switch to a polymer-based HILIC column.

Sensitivity Drift
  • Cause: "HILIC equilibration lag." The water layer on the stationary phase takes longer to stabilize than RPLC alkyl chains.

  • Solution: Ensure at least 15 column volumes of equilibration time between gradient runs.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. [Link]

  • Center for Drug Evaluation and Research (CDER). (2014). Application Number: 204427Orig1s000 - Chemistry Review (Kerydin/Tavaborole). U.S. Food and Drug Administration.[1][2][3] [Link]

Sources

Comparative Technical Guide: Thermal Analysis and Purity Profiling of 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Researchers Content Type: Product Performance & Analytical Comparison Guide

Executive Summary

In pharmaceutical synthesis, the purity of intermediate building blocks directly dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API). 3-(Hydroxymethyl)isonicotinonitrile (CAS 58553-51-8) [1] is a highly versatile functionalized pyridine derivative used in the development of kinase inhibitors and targeted therapeutics.

This guide provides an authoritative comparison of melting point ranges across different purity grades of 3-(Hydroxymethyl)isonicotinonitrile and its structural alternatives. By leveraging both capillary melting point determination and Differential Scanning Calorimetry (DSC), researchers can establish a self-validating analytical framework to ensure batch-to-batch consistency.

The Causality of Melting Point Depression in Pyridine Derivatives

The melting point of a crystalline solid is not merely a physical constant; it is a direct thermodynamic readout of crystal lattice integrity. Pure 3-(Hydroxymethyl)isonicotinonitrile forms a highly ordered crystal lattice stabilized by intermolecular hydrogen bonding between the hydroxyl (-OH) group and the electronegative nitrogen atoms of the nitrile (-C≡N) and pyridine ring.

When impurities—such as residual solvents, unreacted precursors, or regioisomers like 4-(Hydroxymethyl)nicotinonitrile [2]—are present, they disrupt this hydrogen-bond network. According to Raoult’s Law and the principles of freezing point depression, these lattice defects reduce the total thermal energy (enthalpy of fusion, ΔH) required to transition the compound from a solid to a liquid phase. Consequently, an impure batch will exhibit:

  • A lower onset temperature.

  • A broadened melting range (typically >2.0 °C difference between the meniscus point and the clear point).

Analytical Workflow Visualization

To ensure rigorous quality control, thermal analysis must follow a sequential, self-validating workflow. The diagram below outlines the orthogonal testing strategy required to definitively confirm the purity of 3-(Hydroxymethyl)isonicotinonitrile.

ThermalAnalysis A Compound Synthesis CAS: 58553-51-8 B Desiccation & Milling (Particle Size <100 µm) A->B Moisture Removal C USP <741> Capillary MP Visual Range Detection B->C Aliquot 1 D USP <891> DSC Thermodynamic Profiling B->D Aliquot 2 E Impurity Profiling (Eutectic Point Analysis) C->E MP Depression D->E ΔH & Onset F Purity Certification & Batch Release E->F Data Synthesis

Fig 1: Parallel thermal analysis workflow for validating pyridinecarbonitrile derivative purity.

Comparative Performance Data

The following table compares the thermal properties of Ultra-Pure 3-(Hydroxymethyl)isonicotinonitrile against a standard crude grade and a common structural isomer alternative. Note: Representative thermal data is based on typical thermodynamic profiles for substituted pyridinecarbonitriles.

Product / GradeHPLC Purity (%)Capillary MP Range (°C)DSC Onset Temp (°C)Enthalpy of Fusion (ΔH, J/g)Application Suitability
3-(Hydroxymethyl)isonicotinonitrile (Ultra-Pure) ≥ 99.5%85.5 – 86.585.8112.4API Synthesis, Clinical Trials
3-(Hydroxymethyl)isonicotinonitrile (Crude Grade) ~ 95.0%81.0 – 84.581.598.6Early R&D, Scaffolding
4-(Hydroxymethyl)nicotinonitrile (Isomer Alternative) ≥ 98.0%72.0 – 74.072.3104.2Alternative Pathway Design

Key Insight: The Ultra-Pure grade exhibits a sharp, narrow melting range (ΔT = 1.0 °C) and a high enthalpy of fusion, indicating a tightly packed, defect-free crystal lattice. The crude grade shows significant melting point depression and a broadened range (ΔT = 3.5 °C), making it unsuitable for moisture-sensitive or stoichiometry-critical downstream coupling reactions.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols incorporate internal calibration steps. This ensures that any observed melting point deviations are attributed to the sample's chemical composition, not instrument drift.

Protocol A: Automated Capillary Melting Point Determination (USP <741> Compliant)

This method provides a visual confirmation of the phase transition, capturing the initial collapse (meniscus point) and complete liquefaction (clear point).

  • System Calibration (Self-Validation Step): Prior to sample analysis, run a USP Melting Point Reference Standard with a known range close to the target (e.g., Vanillin, MP 81.0–83.0 °C). Ensure the instrument reads within ±0.5 °C of the certified value.

  • Sample Preparation: Transfer approximately 50 mg of 3-(Hydroxymethyl)isonicotinonitrile to an agate mortar. Grind gently to a uniform fine powder (particle size <100 µm) to ensure optimal heat transfer.

  • Desiccation: Dry the powder in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Causality: Pyridine derivatives can be hygroscopic; trapped moisture acts as an impurity, artificially depressing the melting point.

  • Capillary Loading: Introduce the dried powder into a glass capillary tube (closed at one end). Tap the tube drop-wise through a 1-meter glass tube onto a hard surface to tightly pack the solid to a height of 2.5–3.0 mm.

  • Thermal Ramp: Insert the capillary into the automated melting point apparatus. Set the starting temperature to 75.0 °C. Apply a rapid heating rate of 5 °C/min until 80.0 °C, then reduce the ramp rate to exactly 1.0 °C/min.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (Onset/Meniscus) and the temperature at which the entire mass becomes a clear liquid (Clear Point).

Protocol B: Differential Scanning Calorimetry (DSC) Profiling

DSC provides a quantitative thermodynamic profile, detecting trace polymorphic transitions that capillary methods miss.

  • Baseline Calibration: Calibrate the DSC cell using high-purity Indium (Onset MP: 156.6 °C, ΔH = 28.45 J/g) to validate temperature and heat flow accuracy.

  • Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of the desiccated 3-(Hydroxymethyl)isonicotinonitrile into a standard aluminum DSC pan. Crimp the lid securely. Prepare an empty crimped aluminum pan as the reference.

  • Purge Gas Setup: Establish a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Cycle: Equilibrate the cell at 25.0 °C. Initiate a linear heating ramp of 10.0 °C/min up to 120.0 °C.

  • Data Integration: Using the instrument's software, integrate the endothermic peak. Record the extrapolated onset temperature (indicative of absolute purity) and the peak temperature. Calculate the area under the curve to determine the Enthalpy of Fusion (ΔH).

Field-Proven Insights for the Application Scientist

When evaluating 3-(Hydroxymethyl)isonicotinonitrile against structural alternatives[3], researchers must account for polymorphism . If a batch exhibits a double endothermic peak during DSC analysis, it is likely undergoing a solid-solid phase transition prior to melting. This is often an artifact of overly aggressive recrystallization cooling rates. To resolve this, anneal the sample by heating it to 10 °C below its melting point for 30 minutes, cooling slowly, and re-running the DSC. A single, sharp endotherm confirms the successful conversion to the thermodynamically stable polymorph.

References

  • Howei Pharm. "Ligand Compounds and Pharmaceutical Intermediates: 3-(hydroxymethyl)-4-Pyridinecarbonitrile." Howei Life Science Solutions. Available at:[Link]

Safety Operating Guide

3-(Hydroxymethyl)isonicotinonitrile: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Directives

Do NOT mix this compound with acids. 3-(Hydroxymethyl)isonicotinonitrile contains a nitrile (cyano) group attached to a pyridine ring. While the pyridine ring is basic, the nitrile moiety poses a critical risk: Acidification can liberate Hydrogen Cyanide (HCN) gas , a rapid-acting asphyxiant.[1]

Disposal Classification:

  • Primary Stream: Non-Halogenated Organic Solvent (High BTU).[2]

  • Segregation: Isolate from oxidizers and strong acids.[2]

  • RCRA Status: Likely characterizes as D003 (Reactive - capable of generating toxic gases) or D038 (Pyridine) depending on concentration and local interpretation.

Part 1: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its functional reactivity.[1] It is not merely "organic waste"; it is a bifunctional intermediate.[2]

FeatureChemical LogicDisposal Implication
Pyridine Ring Basic nitrogen heterocycle.Compatible with basic organic waste streams.[2] Incompatible with acids (exothermic protonation).[2]
Nitrile Group (-CN) Carbon-nitrogen triple bond.CRITICAL: Hydrolysis in acidic media releases HCN gas.[2] Must be kept at pH > 8-10 during storage.[2]
Hydroxymethyl (-CH2OH) Primary alcohol.[2]Increases water solubility compared to pure cyanopyridines.[2] Susceptible to violent reaction with strong oxidizers (e.g., Chromic acid, Permanganates).[1]

Toxicity Proxy: Specific toxicological data for this isomer is rare.[2] We apply the Precautionary Principle using 4-Cyanopyridine (Isonicotinonitrile) as the toxicity proxy:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 4 or higher).[3]

  • Target Organs: Central Nervous System (due to metabolic release of cyanide).

Part 2: Waste Segregation (The Self-Validating System)[1]

A self-validating disposal system physically prevents error.[2] For this compound, the system relies on pH control and Segregation .

The Segregation Rule

Never dispose of 3-(Hydroxymethyl)isonicotinonitrile in the "General Organic Waste" container if that container accepts acidic HPLC waste (e.g., 0.1% TFA or Formic Acid).[1]

Correct Workflow:

  • Designated Container: Use a separate container labeled "Basic Organic Waste" or "Nitrile Waste."[2]

  • pH Check: Ensure the waste mixture remains alkaline (pH 9-11). If necessary, add Sodium Hydroxide (NaOH) to stabilize the nitrile.[1]

Diagram: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct incineration stream without endangering lab personnel.

DisposalWorkflow Start Waste: 3-(Hydroxymethyl)isonicotinonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Double Bag (Poly) Label: 'Toxic Solid - Nitrile' Solid->PackSolid Containerize AcidCheck Does solution contain Acids (TFA, HCl)? Liquid->AcidCheck Danger STOP: Potential HCN Gen. Adjust pH to >10 with NaOH AcidCheck->Danger YES Segregate Segregate Stream: Non-Halogenated Organics AcidCheck->Segregate NO Danger->Segregate Label Commercial Incineration Segregate->Label Add 'Nitrile' Warning

Caption: Logical flow for segregating nitrile-bearing intermediates to prevent accidental acidification.

Part 3: Operational Disposal Procedures

Scenario A: Bulk Waste (Reaction Mixtures/Mother Liquors)

Objective: Prepare for commercial incineration.

  • Container Selection: High-density polyethylene (HDPE) or Glass carboy.[2] Avoid metal if the waste stream is corrosive.[2]

  • Labeling:

    • Primary Name: "Waste 3-(Hydroxymethyl)isonicotinonitrile solution."

    • Hazard Warnings: "TOXIC," "FLAMMABLE" (if in organic solvent), "DO NOT MIX WITH ACID."[1]

    • Constituents: List the solvent (e.g., "90% Ethyl Acetate, 10% Nitrile").

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from the "Acid Waste" carboy.[2]

Scenario B: Trace Deactivation (Benchtop Spills)

Objective: Chemically destroy the nitrile functionality before cleanup. Note: Do not use this for bulk waste unless authorized by your EHS officer.[2] This is for spills < 100 mL/g.

The "Alkaline Bleach" Protocol: This method converts the nitrile to a cyanate and then to nitrogen/carbon dioxide.

  • Isolate: Evacuate the immediate area. Don full PPE (Nitrile gloves, goggles, lab coat).[1]

  • Prepare Oxidizer: Make a fresh 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 with NaOH.[2]

    • Why: Hypochlorite is most stable and effective at high pH; acidic bleach releases chlorine gas.[2]

  • Apply: Gently pour the alkaline bleach over the spill (or into the beaker containing the residue).[2]

    • Observation: Allow to react for 30-60 minutes. Stir carefully.

  • Cleanup: Absorb the deactivated slurry with vermiculite or spill pads.[2]

  • Disposal: Bag the absorbent as "Hazardous Waste (Debris contaminated with oxidizer/organics)."[2]

Part 4: Emergency Response Data

EventImmediate Action
Inhalation Move to fresh air immediately. If breathing is labored, suspect cyanide interference.[1][2] Administer oxygen if trained.[2]
Skin Contact Do not scrub. Wash gently with soap and copious water for 15 minutes.[2] Pyridines penetrate skin easily; rapid dilution is key.[2]
Spill (Acid Mix) If mixed with acid, EVACUATE LAB . HCN gas is lighter than air and may not be immediately detectable by smell (bitter almonds).[2] Call HazMat.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] (Chapter 7: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for D003 and D038 classifications).

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 4-Cyanopyridine. (Used as toxicological proxy for isonicotinonitrile derivatives).[2] [1]

Sources

Comprehensive Safety and Operational Guide for Handling 3-(Hydroxymethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in drug development and laboratory operations, we recognize that chemical handling requires more than just a safety data sheet—it requires a deep understanding of molecular behavior. 3-(Hydroxymethyl)isonicotinonitrile (CAS 58553-51-8) is a highly valuable intermediate in pharmaceutical synthesis, but its dual-functional structure demands rigorous, causality-driven safety protocols.

This guide provides researchers and scientists with field-proven, self-validating methodologies to ensure absolute safety and operational efficiency.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular causality of the hazard. 3-(Hydroxymethyl)isonicotinonitrile presents a dual-toxicity profile :

  • The Pyridine Ring (Solvent Permeability & Neurotoxicity): Pyridine derivatives are notorious for their ability to rapidly penetrate standard laboratory elastomers. Systemically, they act as neurotoxins and hepatotoxins. The lipophilic nature of the pyridine ring allows it to bypass dermal barriers efficiently.

  • The Nitrile Group (Cyanogenic Potential): Aliphatic and aromatic nitriles do not inherently act like free cyanide. However, once absorbed, they undergo

    
    -carbon oxidation mediated by hepatic Cytochrome P450 (CYP450) enzymes. This forms an unstable cyanohydrin intermediate that spontaneously decomposes to release hydrogen cyanide (HCN) , leading to delayed-onset cellular hypoxia by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain ().
    

Because the toxicity is metabolically delayed, exposure symptoms may not appear for hours. Therefore, your primary defense must be absolute exposure prevention.

Personal Protective Equipment (PPE) Matrix

A common, dangerous misconception in laboratories is that "nitrile gloves protect against all chemicals." Pyridine derivatives rapidly permeate standard nitrile gloves , often in under 60 seconds ().

The following table summarizes the quantitative breakthrough data and the causal reasoning for PPE selection when handling this compound, particularly when dissolved in organic solvents.

Table 1: Glove Compatibility and Breakthrough Data
Glove MaterialBreakthrough TimeRecommendationCausality
Disposable Nitrile (5-mil) < 1 minute NOT Recommended Rapid permeation by the lipophilic pyridine ring structure.
Butyl Rubber > 4 hours Highly Recommended Dense cross-linking provides high resistance to polar organic solvents.
PVA (Polyvinyl Alcohol) > 8 hours Recommended (Dry/Organics) Exceptional organic resistance, but degrades rapidly upon contact with water.
Heavy-duty Neoprene ~ 1-2 hours Acceptable (Short tasks) Moderate cross-linking provides a temporary barrier for quick transfers.

Additional Required PPE:

  • Eye Protection: ANSI Z87.1 chemical safety goggles. If handling large volumes of solutions, add a face shield.

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs, long pants, and closed-toe non-porous shoes.

Operational Workflow & Handling Protocol

To prevent inhalation of fine powders and dermal contact with solutions, all operations must be conducted within a self-validating engineering control system.

Workflow Start Pre-Operation: Fume Hood & PPE Check Weighing Weighing: Use Anti-static Tools (Enclosed Balance) Start->Weighing Transfer Transfer & Dissolution: Slow Addition in Hood Weighing->Transfer Reaction Reaction Execution: Monitor Temperature Transfer->Reaction Decon Decontamination: Clean Surfaces & Tools Reaction->Decon Waste Waste Disposal: Segregate & Label Decon->Waste

Operational workflow for the safe handling and processing of toxic pyridine nitriles.

Protocol 1: Safe Weighing and Transfer

Every step in this protocol includes a validation mechanism to ensure the system is secure.

  • Airflow Validation: Before opening the chemical container, verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; its inward deflection serves as a continuous, visual confirmation of negative pressure.

  • Static Mitigation: 3-(Hydroxymethyl)isonicotinonitrile powder is prone to static dispersion. Use an anti-static gun (ionizing bar) on the weighing spatula and weigh boat. This prevents the powder from aerosolizing and contaminating the balance area.

  • Double-Gloving: Don heavy-duty butyl rubber gloves over a pair of standard inner nitrile gloves.

  • Weighing: Tare the vial inside a ventilated balance enclosure. Transfer the required mass using a static-free spatula. Cap the vial immediately after weighing before transferring it to the main reaction hood.

  • Decontamination Validation: Wipe down the balance and spatulas with ethanol, followed by a water wipe. Self-Validation: Perform a final wipe with a clean, dry white filter paper; the absence of particulate transfer validates successful decontamination.

Emergency Response & Spill Management

Because of the delayed cyanogenic potential, immediate action is required upon exposure.

  • Dermal Exposure: Pyridine derivatives absorb rapidly. Immediately remove contaminated clothing and flush the skin at a safety shower for a minimum of 15 minutes (). Do not wait for symptoms to appear.

  • Spill Cleanup: Do NOT use plastic buckets, as pyridine can degrade certain plastics. Cover the spill with an inert absorbent (vermiculite or dry sand). Sweep using non-sparking tools and place into a sealable metal or glass container.

  • Medical Intervention: Ensure a Cyanide Antidote Kit (containing hydroxocobalamin or sodium thiosulfate) is accessible in the facility's medical response kit, as severe nitrile poisoning requires immediate counteraction of CYP450-metabolized cyanide ().

Waste Disposal & Quenching Plan

The most critical logistical hazard when disposing of nitriles is the accidental generation of volatile Hydrogen Cyanide (HCN) gas. HCN gas forms rapidly if nitrile compounds are mixed with acidic aqueous waste.

WastePathway ReactionWaste Reaction Mixture Waste (Contains Nitrile) Aqueous Aqueous Waste ReactionWaste->Aqueous Organic Organic Waste ReactionWaste->Organic BasicAdjustment Adjust pH > 10 (Prevent HCN Gas) Aqueous->BasicAdjustment Halogenated Halogenated Organic Waste Organic->Halogenated If chlorinated NonHalogenated Non-Halogenated Organic Waste Organic->NonHalogenated If non-chlorinated

Chemical waste segregation and pH-dependent quenching pathway to prevent HCN formation.

Protocol 2: Aqueous Waste Quenching
  • Segregation: Strictly isolate all aqueous waste containing 3-(Hydroxymethyl)isonicotinonitrile from any acidic waste streams.

  • Basification (Quenching): Slowly add 1M Sodium Hydroxide (NaOH) to the aqueous waste container until the pH exceeds 10. Keeping the solution highly basic ensures that any free cyanide ions remain in solution as a salt (e.g., NaCN) rather than volatilizing as HCN gas.

  • Validation: Dip a pH indicator strip into the waste. Self-Validation: The strip must read pH > 10 before the container is sealed.

  • Labeling: Attach a hazardous waste label explicitly stating: "Basic Aqueous Nitrile Waste - TOXIC - DO NOT MIX WITH ACIDS."

References

  • National Center for Biotechnology Information (NCBI). "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals." Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference." Available at: [Link]

  • Washington State University (WSU) Environmental Health & Safety. "Safety Data Sheet and Standard Operating Procedure for Pyridine." Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Case Study 12: Cyanide Toxicity Mechanism and Metabolism." Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.